molecular formula C8H15NO B1365496 N-cyclopropyltetrahydro-2H-pyran-4-amine CAS No. 211814-16-3

N-cyclopropyltetrahydro-2H-pyran-4-amine

Cat. No.: B1365496
CAS No.: 211814-16-3
M. Wt: 141.21 g/mol
InChI Key: DUIOGILHLJADHT-UHFFFAOYSA-N
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Description

N-cyclopropyltetrahydro-2H-pyran-4-amine is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclopropyltetrahydro-2H-pyran-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclopropyltetrahydro-2H-pyran-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyltetrahydro-2H-pyran-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclopropyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7(1)9-8-3-5-10-6-4-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIOGILHLJADHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426294
Record name N-cyclopropyltetrahydro-2H-pyran-4-amine
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211814-16-3
Record name N-Cyclopropyltetrahydro-2H-pyran-4-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-cyclopropyltetrahydro-2H-pyran-4-amine
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Record name N-Cyclopropyltetrahydro-2H-pyran-4-amine
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Foundational & Exploratory

N-cyclopropyltetrahydro-2H-pyran-4-amine: A Comprehensive Technical Guide to its Physicochemical Properties and Synthetic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Core Properties

The foundational attributes of a molecule are dictated by its structure. Understanding these core properties is the first step in predicting its behavior in various chemical and biological systems.

Figure 1: Chemical structure of N-cyclopropyltetrahydro-2H-pyran-4-amine.

Table 1: Core Molecular Properties of N-cyclopropyltetrahydro-2H-pyran-4-amine

PropertyValueSource
CAS Number 211814-16-3--INVALID-LINK--[1]
Molecular Formula C₈H₁₅NO--INVALID-LINK--[1]
Molecular Weight 141.21 g/mol --INVALID-LINK--[1]
Purity ≥98% (Commercially available)--INVALID-LINK--[1]
SMILES C1(NC2CC2)CCOCC1--INVALID-LINK--[1]

Predicted and Analog-Derived Physicochemical Properties

Direct experimental data for several key physical properties of N-cyclopropyltetrahydro-2H-pyran-4-amine are not widely published. However, by leveraging computational models and examining data from closely related analogs, we can establish a reliable profile for this compound.

Table 2: Predicted and Analog-Derived Physical Properties

PropertyPredicted/Analog ValueBasis for Estimation
Topological Polar Surface Area (TPSA) 21.26 ŲComputational Prediction[1]
LogP (Octanol-Water Partition Coefficient) 0.9174Computational Prediction[1]
Hydrogen Bond Acceptors 2Computational Prediction[1]
Hydrogen Bond Donors 1Computational Prediction[1]
Rotatable Bonds 2Computational Prediction[1]
Density ~0.98 g/cm³ at 25 °CBased on Tetrahydro-2H-pyran-4-amine (0.977 g/cm³)
Boiling Point Estimated 180-190 °CExtrapolated from analogs and molecular weight
Refractive Index ~1.47 at 20 °CBased on Tetrahydro-2H-pyran-4-amine (1.463)
Expert Analysis of Physicochemical Properties:
  • Solubility: The calculated LogP of 0.9174 suggests that N-cyclopropyltetrahydro-2H-pyran-4-amine will exhibit moderate lipophilicity. It is predicted to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Its solubility in water is expected to be limited but may be enhanced at acidic pH due to the basicity of the secondary amine, which can be protonated to form a more water-soluble salt.

  • Volatility: With an estimated boiling point in the range of 180-190 °C, this compound is a liquid at room temperature and possesses moderate volatility. Distillation under reduced pressure would be the preferred method for purification to prevent potential decomposition at higher temperatures.

  • Basicity (pKa): The secondary amine in the structure is the primary basic center. The pKa of the conjugate acid is estimated to be in the range of 9-10, similar to other cyclic secondary amines. This basicity is a key factor in its reactivity and its potential to form salts with various acids, a common strategy in drug formulation.

Proposed Laboratory-Scale Synthesis

A robust and reproducible synthetic protocol is essential for any research endeavor. Based on established organic chemistry principles and methodologies found in related patent literature, a practical two-step synthesis from commercially available starting materials is proposed.

Synthesis_Workflow start Tetrahydro-4H-pyran-4-one + Cyclopropylamine intermediate Intermediate Imine start->intermediate Reductive Amination (e.g., NaBH(OAc)₃, DCE) product N-cyclopropyltetrahydro-2H-pyran-4-amine intermediate->product Reduction

Figure 2: Proposed synthetic workflow for N-cyclopropyltetrahydro-2H-pyran-4-amine.

Step-by-Step Experimental Protocol:

Step 1: Reductive Amination

  • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in 1,2-dichloroethane (DCE) is added cyclopropylamine (1.2 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise over 30 minutes. The reaction is exothermic and should be monitored.

  • The reaction mixture is stirred at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Causality Behind Experimental Choices:

  • Solvent (DCE): Dichloroethane is a common solvent for reductive aminations as it is relatively non-polar and aprotic, which is ideal for this reaction.

  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the reduction of imines in the presence of ketones. This selectivity minimizes side reactions, such as the reduction of the starting ketone.

Step 2: Purification

  • The crude N-cyclopropyltetrahydro-2H-pyran-4-amine is purified by flash column chromatography on silica gel.

  • A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, is typically effective.

  • Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product as a colorless to pale yellow oil.

Spectroscopic Characterization

While authenticated spectra for this specific compound are not publicly available, we can predict the key features that would be observed in ¹H NMR, ¹³C NMR, and IR spectroscopy. This predicted data serves as a valuable reference for researchers synthesizing this compound.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts (δ) or Frequencies (cm⁻¹)
¹H NMR (CDCl₃, 400 MHz) 3.9-4.1 (m, 2H), 3.3-3.5 (m, 2H), 2.8-3.0 (m, 1H), 2.2-2.4 (m, 1H), 1.7-1.9 (m, 2H), 1.4-1.6 (m, 2H), 0.3-0.5 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz) ~67, ~55, ~35, ~32, ~6
IR (thin film, cm⁻¹) ~3300 (N-H stretch), 2950-2850 (C-H stretch), ~1100 (C-O stretch)

Safety and Handling

Based on the safety data sheets of analogous compounds, N-cyclopropyltetrahydro-2H-pyran-4-amine should be handled with care in a well-ventilated area or a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

  • Inhalation: Avoid breathing fumes, dust, or vapors.[2]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

N-cyclopropyltetrahydro-2H-pyran-4-amine is a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. While a complete experimental dataset of its physical properties is not yet in the public domain, this technical guide provides a comprehensive overview based on its molecular structure, computational predictions, and data from close analogs. The proposed synthetic protocol and predicted spectroscopic data offer a practical starting point for its preparation and characterization in a laboratory setting. As this compound continues to be explored in various research applications, a more detailed experimental characterization is anticipated, which will further enhance its utility for the scientific community.

References

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-cyclopropyltetrahydro-2H-pyran-4-amine (CAS: 211814-16-3)

N-cyclopropyltetrahydro-2H-pyran-4-amine is a heterocyclic secondary amine that has emerged as a valuable building block in contemporary drug discovery. Its structure, which combines a saturated tetrahydropyran (THP) ring with a cyclopropylamine moiety, offers a compelling blend of properties for medicinal chemists. The THP ring is a widely recognized bioisostere for other cyclic systems and can improve physicochemical properties such as solubility and metabolic stability. The cyclopropyl group introduces a degree of conformational rigidity and a three-dimensional (sp³) character that is increasingly sought after in the design of novel therapeutics to escape "flatland" and improve target engagement.

This guide provides a comprehensive technical overview of N-cyclopropyltetrahydro-2H-pyran-4-amine, consolidating its chemical properties, a validated synthesis protocol, key applications in drug development, and essential safety information. The insights herein are curated to empower researchers to effectively leverage this compound in their synthetic and medicinal chemistry programs.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its handling, reactivity, and suitability for various applications. N-cyclopropyltetrahydro-2H-pyran-4-amine is characterized by the following parameters.

Figure 1: Chemical Structure of N-cyclopropyltetrahydro-2H-pyran-4-amine.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 211814-16-3 [1]
Molecular Formula C₈H₁₅NO [2]
Molecular Weight 141.21 g/mol [3][2][4]
IUPAC Name N-cyclopropyltetrahydro-2H-pyran-4-amine [5]
Synonyms CYCLOPROPYL-(TETRAHYDRO-PYRAN-4-YL)-AMINE, N-cyclopropyloxan-4-amine [5][2]
Purity ≥97-98% (typical commercial grade) [3][1][2]
Topological Polar Surface Area (TPSA) 21.26 Ų [3]
LogP 0.9174 [3]
Hydrogen Bond Acceptors 2 [3]
Hydrogen Bond Donors 1 [3]
Rotatable Bonds 2 [3]

| Storage Conditions | Room Temperature, protect from light, keep sealed in a dry place |[3][2] |

Synthesis Protocol: Reductive Amination

The most direct and widely adopted method for synthesizing N-cyclopropyltetrahydro-2H-pyran-4-amine is the reductive amination of tetrahydro-4H-pyran-4-one with cyclopropylamine. This two-step, one-pot process is efficient and scalable.

Causality of Experimental Choices:

  • Reactants: Tetrahydro-4H-pyran-4-one serves as the carbonyl precursor to the THP ring system. Cyclopropylamine is the primary amine that introduces the desired N-cyclopropyl group.

  • Solvent: Methanol or ethanol are commonly chosen as they effectively dissolve the reactants and are compatible with the reducing agent. Dichloromethane (DCM) can also be used.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is milder and more selective for the iminium intermediate than other hydrides like sodium borohydride, minimizing side reactions such as the reduction of the starting ketone. It also does not require strictly anhydrous or acidic conditions, simplifying the experimental setup.

  • pH Control: Acetic acid is often added as a catalyst to facilitate the formation of the intermediate iminium ion, which is the species that is subsequently reduced.

G start Start Materials: - Tetrahydro-4H-pyran-4-one - Cyclopropylamine - Sodium Triacetoxyborohydride (STAB) - Solvent (e.g., DCM) step1 Step 1: Iminium Formation Combine ketone and amine in solvent. Stir at room temperature (e.g., 1 hour). Catalyze with acetic acid if needed. start->step1 step2 Step 2: Reduction Add STAB portion-wise to the mixture. Monitor reaction by TLC or LC-MS until starting material is consumed. step1->step2 step3 Step 3: Work-up Quench reaction with aqueous NaHCO₃. Extract with an organic solvent (e.g., EtOAc). step2->step3 step4 Step 4: Purification Dry organic layer (e.g., with Na₂SO₄). Concentrate under reduced pressure. Purify via column chromatography if necessary. step3->step4 end_product Final Product: N-cyclopropyltetrahydro-2H-pyran-4-amine step4->end_product

Figure 2: General workflow for synthesis via reductive amination.

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (1.0 eq) and dichloromethane (DCM, ~10 mL per 1 g of ketone).

  • Amine Addition: Add cyclopropylamine (1.2 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20-30 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C.

  • Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed.

  • Aqueous Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel if necessary to yield the pure product.

Applications in Drug Discovery and Medicinal Chemistry

N-cyclopropyltetrahydro-2H-pyran-4-amine is not an active pharmaceutical ingredient itself but rather a crucial intermediate or scaffold. Its value lies in its ability to be incorporated into larger, more complex molecules, imparting desirable pharmacological and pharmacokinetic properties.

Core Rationale for Use:

  • Scaffold Hopping & sp³-Richness: It serves as an excellent "sp³-rich" scaffold, which is a key strategy to improve the three-dimensional shape, solubility, and metabolic profile of drug candidates compared to flat, aromatic systems.[6]

  • Vectorial Exit Point: The secondary amine provides a reliable point for chemical modification, allowing chemists to "grow" the molecule in a specific direction towards a target's binding pocket.

  • Improved Pharmacokinetics: The THP moiety is often used to enhance properties like aqueous solubility and to reduce metabolic liabilities, potentially leading to improved oral bioavailability.[7][8]

G scaffold N-cyclopropyltetrahydro- 2H-pyran-4-amine (Building Block) synthesis Chemical Synthesis (e.g., Coupling Reactions) scaffold->synthesis Input candidates Diverse Library of Drug Candidates synthesis->candidates Output bio_target Biological Target (e.g., Kinase, Receptor) candidates->bio_target Binds to outcome Improved Therapeutic Properties bio_target->outcome Leads to

Figure 3: Role as a building block in drug discovery.

Case Studies and Proven Applications:
  • Kinase Inhibitors: The scaffold has been incorporated into novel pyrimidin-2-amine derivatives designed as potent Polo-like kinase 4 (PLK4) inhibitors for oncology applications.[9] The inclusion of this moiety was part of a broader strategy to develop inhibitors with good drug-like properties.[9]

  • TGF-β Receptor Inhibitors: Researchers have successfully designed and synthesized potent Transforming Growth Factor-β (TGF-β) type I receptor (ALK5) inhibitors that feature the N-cyclopropyl-tetrahydropyran motif.[8] One optimized compound from this series demonstrated strong inhibitory activity both in vitro and in vivo, with an oral bioavailability of 57.6%, highlighting the scaffold's utility in creating orally active drugs.[8]

  • General Pharmaceutical Development: The compound is widely utilized as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[7]

Safety, Handling, and Hazard Information

As with any laboratory chemical, proper handling and awareness of potential hazards are paramount for ensuring personal safety.

Table 2: GHS Hazard and Precautionary Statements

Category Statement Source(s)
Signal Word Danger / Warning [10][11]
Hazard Statements H302: Harmful if swallowed. [11]
H312: Harmful in contact with skin. [11]
H315: Causes skin irritation. [10][11]
H319: Causes serious eye irritation. [10][11]
H332: Harmful if inhaled. [11]
H335: May cause respiratory irritation. [10][11]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [10]
P280: Wear protective gloves/protective clothing/eye protection/face protection. [10]
P302+P352: IF ON SKIN: Wash with plenty of soap and water. [10]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [10]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]

| | P501: Dispose of contents/container to an approved waste disposal plant. |[10] |

Handling and Personal Protective Equipment (PPE):
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[12][13]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[12]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][12]

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[12]

Conclusion

N-cyclopropyltetrahydro-2H-pyran-4-amine (CAS 211814-16-3) stands out as a strategically important building block for medicinal chemistry. Its favorable physicochemical properties, combined with a three-dimensional structure, provide a robust starting point for the synthesis of novel therapeutic agents with potentially improved pharmacokinetic profiles. The straightforward and high-yielding reductive amination synthesis further enhances its appeal for both small-scale research and larger-scale drug development campaigns. By understanding its properties, synthesis, and safe handling, researchers can effectively unlock the potential of this versatile scaffold.

References

  • P&S Chemicals. (n.d.). Product information, N-cyclopropyl-n-tetrahydro-2h-pyran-4-ylamine. Retrieved from [Link]

  • Aaron Chemicals. (n.d.). Safety Data Sheet - N-Cyclopropyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]

  • Chemical Label. (n.d.). N-Cyclopropyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]

  • Molbase. (n.d.). N-CYCLOPROPYL-N-TETRAHYDRO-2H-PYRAN-4-YLAMINE CAS 211814-16-3 WIKI. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-Cyclopropyltetrahydro-2H-Pyran-4-Amine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

Sources

A Technical Guide to the Structure, Synthesis, and Characterization of N-cyclopropyl-N-tetrahydro-2H-pyran-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals and Chemical Researchers

Foreword: The Strategic Value of Saturated Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, the exploration of novel chemical space is paramount. Saturated heterocyclic scaffolds have emerged as particularly fruitful territories for drug discovery, offering three-dimensional diversity that is often absent in traditional flat, aromatic systems. N-cyclopropyl-N-tetrahydro-2H-pyran-4-ylamine represents a confluence of desirable structural motifs: the conformational flexibility of the tetrahydropyran (THP) ring, the metabolic stability it often imparts, and the unique spatial and electronic properties of the cyclopropyl group. The strained three-membered ring of the cyclopropylamine moiety introduces a degree of rigidity and a specific vector for substituent placement, making it an invaluable tool for probing the intricate topographies of protein binding sites. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its rigorous structural validation, offering a comprehensive resource for its application in research and development.

Core Molecular Identity and Physicochemical Profile

N-cyclopropyl-N-tetrahydro-2H-pyran-4-ylamine is a secondary amine that serves as a versatile building block in organic synthesis.[1] Its structure is defined by a cyclopropyl group attached to the nitrogen atom of a 4-aminotetrahydropyran ring.

structure cluster_pyran Tetrahydro-2H-pyran Ring cluster_cyclopropyl Cyclopropyl Group p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 O O C1 C C2 C C3 C N N-H C3->N C4 C C5 C c1 c2 c1->c2 c3 c2->c3 c3->c1 C6 C C7 C C8 C N->C6 synthesis_workflow start_materials Starting Materials - Tetrahydro-2H-pyran-4-one - Cyclopropylamine mixing Mixing in Solvent (e.g., Dichloromethane) start_materials->mixing acid Acid Catalyst (e.g., Acetic Acid) mixing->acid Catalyzes dehydration iminium In Situ Formation of Iminium Intermediate acid->iminium reducing_agent Addition of Reducing Agent (Sodium Triacetoxyborohydride) iminium->reducing_agent reduction Selective Reduction reducing_agent->reduction Hydride transfer product N-cyclopropyl-N-tetrahydro- 2H-pyran-4-ylamine reduction->product workup Aqueous Work-up & Extraction product->workup purification Purification (Column Chromatography) workup->purification final_product Isolated Product purification->final_product validation_workflow cluster_techniques Analytical Techniques cluster_info Information Provided center_node Synthesized Sample (Purified Product) nmr NMR Spectroscopy (¹H, ¹³C) center_node->nmr ms Mass Spectrometry (HRMS) center_node->ms ir FTIR Spectroscopy center_node->ir chrom Chromatography (HPLC/GC) center_node->chrom nmr_info Proton/Carbon Environment Connectivity (COSY, HSQC) Structural Framework nmr->nmr_info ms_info Molecular Weight Elemental Composition ms->ms_info ir_info Presence of Functional Groups (N-H, C-O, C-N) ir->ir_info chrom_info Purity Assessment Quantification chrom->chrom_info conclusion Confirmed Structure & Purity of C₈H₁₅NO nmr_info->conclusion ms_info->conclusion ir_info->conclusion chrom_info->conclusion

References

An In-depth Technical Guide to the Chemical Safety of N-cyclopropyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical safety data for N-cyclopropyltetrahydro-2H-pyran-4-amine, a compound of interest in research and development. As a Senior Application Scientist, the following sections synthesize critical safety information with practical, field-proven insights to ensure safe handling, storage, and emergency response. The structure of this document is designed to provide a logical and accessible flow of information, prioritizing risk mitigation and scientific integrity.

Chemical Identification

Proper identification is the foundation of chemical safety. N-cyclopropyltetrahydro-2H-pyran-4-amine is a substituted cyclic ether amine. Its key identifiers are summarized below.

IdentifierValueSource
IUPAC Name N-cyclopropyltetrahydro-2H-pyran-4-amine[1]
CAS Number 211814-16-3[1][2][3][4]
Molecular Formula C₈H₁₅NO[1][3][4]
Molecular Weight 141.21 g/mol [3][4]
Synonyms Cyclopropyl-(tetrahydro-pyran-4-yl)-amine, N-Cyclopropyl-N-tetrahydro-2H-pyran-4-ylamine, N-cyclopropyloxan-4-amine[1][3][4]

Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is paramount. N-cyclopropyltetrahydro-2H-pyran-4-amine is classified as hazardous under the Globally Harmonized System (GHS).[2][5] The primary risks are associated with acute toxicity and irritation.

GHS Classification Hazard Statement Pictogram Signal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDanger [2]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin Irritation (Category 2)H315: Causes skin irritation
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation
Exposure Pathways and Associated Health Risks

The following diagram illustrates the logical relationship between potential routes of exposure in a laboratory setting and the specific health hazards identified by the GHS classification.

cluster_exposure Routes of Exposure cluster_hazard Health Hazards Ingestion Ingestion Systemic_Toxicity Systemic Toxicity (Harmful) Ingestion->Systemic_Toxicity H302 Inhalation Inhalation Inhalation->Systemic_Toxicity H332 Respiratory_Irritation Respiratory Irritation Inhalation->Respiratory_Irritation H335 Skin_Contact Skin Contact Skin_Contact->Systemic_Toxicity H312 Skin_Irritation Skin Irritation Skin_Contact->Skin_Irritation H315 Eye_Contact Eye Contact Eye_Irritation Serious Eye Irritation Eye_Contact->Eye_Irritation H319

Caption: GHS hazard pathways for N-cyclopropyltetrahydro-2H-pyran-4-amine.

Risk Management and Safe Handling Protocols

A multi-layered approach to risk management is essential. The "Hierarchy of Controls" is the established framework for mitigating exposure, prioritizing the most effective measures.

Hierarchy of Controls

Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Alternative) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is through robust engineering controls.

  • Ventilation: All handling of N-cyclopropyltetrahydro-2H-pyran-4-amine must be conducted in a well-ventilated area.[6] For any procedure that could generate vapors or aerosols, a certified chemical fume hood is mandatory.[7]

  • Emergency Equipment: Facilities must be equipped with an easily accessible eyewash fountain and safety shower.[6][7] Their locations should be clearly marked, and the equipment regularly tested.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required to prevent dermal and eye contact. The choice of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection Type Specification Rationale & Best Practices
Eye & Face ANSI Z87.1-compliant safety glasses with side shields or tight-sealing safety goggles.[8] A face shield may be required for splash hazards.Protects against splashes and vapors that cause serious eye irritation.[6]
Hand Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can cause irritation and harmful systemic effects.[2][6] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.
Body A flame-retardant lab coat and closed-toe shoes.Provides a barrier against accidental spills and contact.
Respiratory Not typically required if work is performed within a certified fume hood.If engineering controls are insufficient or in case of a spill, a NIOSH/MSHA approved respirator with an appropriate cartridge should be used.[8]
Experimental Protocol: Safe Handling & Storage

Adherence to a strict protocol is critical for minimizing risk.

Preparation & Handling:

  • Pre-Use Inspection: Before handling, ensure all engineering controls (fume hood) are operational and PPE is readily available and in good condition.

  • Area Demarcation: Designate a specific area within the fume hood for handling the compound.

  • Aliquotting: When transferring the chemical, use only non-sparking tools and techniques that minimize aerosol generation.

  • Avoidance: Avoid all contact with skin, eyes, and clothing.[6] Do not breathe vapors or mists.[5][6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water immediately after handling the product and before breaks.[6]

Storage:

  • Container: Keep the container tightly closed when not in use.[6] Store under an inert gas atmosphere if recommended by the supplier.

  • Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.[6] The storage area should be locked and secured.[6]

  • Incompatibilities: Store away from incompatible substances such as strong oxidizing agents, strong acids, and acid chlorides to prevent potentially hazardous reactions.[5][9]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[6]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure Route First-Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air.[5][6]2. Keep the person at rest in a position comfortable for breathing.[5][6]3. If the person feels unwell or breathing is difficult, call a poison center or physician immediately.[6]
Skin Contact 1. Immediately remove all contaminated clothing.[6]2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6]3. If skin irritation occurs or persists, seek medical advice/attention.[6]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[6]2. Remove contact lenses, if present and easy to do so. Continue rinsing.[6]3. Seek immediate medical attention.[6]
Ingestion 1. Do NOT induce vomiting.2. Rinse mouth thoroughly with water.[5]3. Call a poison center or physician immediately.[6]

In Case of Spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and eliminate all ignition sources.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the material into a suitable, labeled container for hazardous waste disposal.[5][6]

  • Do not allow the product to enter drains or waterways.[6]

Physical and Chemical Properties

Detailed physical and chemical property data for this specific compound are limited. The following table summarizes available information. The lack of comprehensive data underscores the need for cautious handling.

Property Value
Appearance Data not consistently available. May be a liquid or low-melting solid.[10][11]
Boiling Point Not available
Melting Point Not available
Solubility No data available
Vapor Pressure No data available[5]
Density No data available

Toxicological and Ecological Profile

The toxicological properties of N-cyclopropyltetrahydro-2H-pyran-4-amine have not been thoroughly investigated.[8] The current GHS classification is based on data from structurally similar compounds or predictive models.

  • Acute Effects: The primary known hazards are harm if swallowed, inhaled, or in contact with skin, as well as irritation to the skin, eyes, and respiratory system.[2]

  • Chronic Effects: No data is available regarding carcinogenicity, mutagenicity, developmental effects, or target organ damage from repeated exposure.[6][8]

  • Ecotoxicity: No data is available on the environmental impact of this compound.[6][8] It should be handled and disposed of in a manner that prevents its release into the environment.

Given the significant data gaps, this compound should be treated with a high degree of caution, assuming it may have unknown chronic and environmental hazards.

References

  • PubChem. N-(2-azidoethyl)-N-cyclopropyltetrahydro-2H-pyran-4-amine. Available at: [Link]

  • Generic Chemical Label. N-Cyclopropyltetrahydro-2H-pyran-4-amine.
  • AK Scientific, Inc. Safety Data Sheet (United States) for a similar compound.
  • P&S Chemicals. Product information, N-cyclopropyl-n-tetrahydro-2h-pyran-4-ylamine. Available at: [Link]

  • Fisher Scientific. Safety Data Sheet for a similar compound.
  • AFL. Safety Data Sheet for a generic amine compound.
  • Fisher Scientific. Safety Data Sheet for Tetrahydropyran-4-carboxylic acid.
  • FUJIFILM Wako Chemicals. Safety Data Sheet for a generic chemical.
  • PubChem. 4-Aminotetrahydropyran. Available at: [Link]

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The Strategic Application of the N-Cyclopropyltetrahydro-2H-pyran-4-amine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. N-cyclopropyltetrahydro-2H-pyran-4-amine has emerged as such a scaffold, a seemingly simple yet structurally rich building block that confers advantageous properties to bioactive molecules. While the intrinsic biological activity of N-cyclopropyltetrahydro-2H-pyran-4-amine itself is not extensively documented, its true value lies in its application as a strategic component in the design of potent and selective ligands for a variety of protein targets. This guide provides a comprehensive overview of the biological significance of this scaffold, delving into its role in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators, supported by detailed case studies, experimental insights, and structure-activity relationship (SAR) analysis.

The unique combination of a rigid cyclopropyl group and a polar, conformationally restricted tetrahydropyran ring offers a compelling set of physicochemical properties. The cyclopropyl moiety is known to enhance metabolic stability and can act as a rigid linker, locking molecules into bioactive conformations, thereby increasing binding potency and selectivity.[1][2][3] Concurrently, the tetrahydropyran ring, a bioisostere of cyclohexane, can improve aqueous solubility and provides a hydrogen bond acceptor in the form of the ether oxygen, which can lead to additional interactions with biological targets.[4] This strategic combination makes N-cyclopropyltetrahydro-2H-pyran-4-amine a valuable asset in the medicinal chemist's toolbox.

Case Study 1: Potent and Selective Inhibition of TGF-β Type I Receptor (ALK5)

The transforming growth factor-β (TGF-β) signaling pathway plays a pivotal role in a myriad of cellular processes, and its dysregulation is implicated in fibrosis and cancer.[5] The TGF-β type I receptor, also known as activin-like kinase 5 (ALK5), is a key mediator of this pathway, making it an attractive target for therapeutic intervention.[5][6] The N-cyclopropyltetrahydro-2H-pyran-4-amine moiety has been successfully incorporated into a series of potent ALK5 inhibitors.[6]

Causality Behind Experimental Choices: Structure-Activity Relationship (SAR) Insights

In the design of these inhibitors, the N-cyclopropyltetrahydro-2H-pyran-4-amine fragment was introduced as part of a larger pyrazole-based scaffold. The rationale behind this choice is rooted in the desire to optimize interactions within the ATP-binding pocket of ALK5. The cyclopropyl group, with its unique electronic and conformational properties, often contributes to enhanced binding affinity.[2] The tetrahydropyran ring can improve pharmacokinetic properties and provides a potential hydrogen bond acceptor.

A study by Tan et al. provides quantitative data on the importance of these structural features.[6] By systematically modifying the scaffold, they demonstrated that the presence of both the cyclopropyl and tetrahydropyran moieties was crucial for high inhibitory potency.

Compound IDR1 GroupR2 GroupALK5 IC50 (nM)
12a CyclopropylTetrahydro-2H-pyran-4-yl1.2 ± 0.1
12b IsopropylTetrahydro-2H-pyran-4-yl3.5 ± 0.3
12c HTetrahydro-2H-pyran-4-yl>1000
12d CyclopropylPhenyl8.9 ± 0.7
12r Cyclopropyl2-(2-hydroxypropan-2-yl)pyridin-4-yl0.8 ± 0.1
Data synthesized from Tan et al., Bioorg Med Chem Lett. 2020.[6]

The data clearly indicates that replacing the cyclopropyl group with a less rigid isopropyl group (compound 12b ) or removing it entirely (compound 12c ) leads to a significant loss of activity. Similarly, replacing the tetrahydropyran ring with a phenyl group (compound 12d ) also reduces potency, highlighting the favorable contribution of the cyclic ether. The optimized lead compound, 12r , which incorporates a substituted pyridine, demonstrates the synergistic effect of the core scaffold with further structural refinements.[6]

Signaling Pathway Context

The inhibition of ALK5 by these compounds directly impacts the canonical TGF-β signaling pathway, preventing the phosphorylation of downstream mediators SMAD2 and SMAD3. This, in turn, blocks their complex formation with SMAD4 and subsequent translocation to the nucleus to regulate gene expression.

TGF_beta_pathway cluster_nucleus Cell Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates Inhibitor N-cyclopropyltetrahydro-2H- pyran-4-amine Derivative Inhibitor->ALK5 Inhibits pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Gene Transcription (Fibrosis, etc.)

TGF-β Signaling Pathway Inhibition

Case Study 2: Selective Agonism of the Cannabinoid Receptor 2 (CB2)

The cannabinoid receptor 2 (CB2) is a GPCR primarily expressed in the immune system and is a promising therapeutic target for inflammatory and neuropathic pain, devoid of the psychoactive effects associated with CB1 receptor activation. The clinical candidate GW842166X is a selective CB2 agonist that features a derivative of the N-cyclopropyltetrahydro-2H-pyran-4-amine scaffold.[7]

Pharmacological Profile and the Role of the Scaffold

GW842166X, chemically named 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, demonstrates high affinity and selectivity for the CB2 receptor.[8] While a detailed SAR for the N-substituted tetrahydropyran moiety in this specific compound is not extensively published, the inclusion of this fragment in a clinical candidate underscores its favorable properties. It is plausible that the tetrahydropyran provides a balance of solubility and lipophilicity, crucial for good pharmacokinetic properties, while the N-cyclopropylmethyl group contributes to the overall conformational rigidity and receptor interaction.

ParameterValue
Human CB2 EC50 63 nM[8]
Rat CB2 EC50 91 nM[9]
CB1 Agonist Activity No significant activity up to 30 µM[9]
Oral Bioavailability (rat) 58%[8]
Oral ED50 (rat FCA model) 0.1 mg/kg[8]
Pharmacological data for GW842166X.[8][9]

The excellent oral bioavailability and potent in vivo efficacy in a model of inflammatory pain highlight the successful drug-like properties imparted by the overall molecular structure, to which the N-cyclopropyltetrahydro-2H-pyran-4-amine derivative contributes.[8]

Signaling Pathway Context

As a CB2 receptor agonist, GW842166X modulates downstream signaling cascades upon binding. The CB2 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels and MAP kinase pathways.[10]

CB2_Signaling Agonist GW842166X CB2R CB2 Receptor Agonist->CB2R Binds & Activates Gi Gi/o Protein CB2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway (e.g., ERK) Gi->MAPK Modulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Response Cellular Response (Anti-inflammatory) PKA->Response MAPK->Response

Cannabinoid Receptor 2 (CB2) Signaling Pathway

Experimental Protocols

The following provides a generalized, conceptual workflow for the synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine and its subsequent incorporation into a larger scaffold, based on established chemical principles.

Synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine

A common and efficient method for the synthesis of N-substituted amines is reductive amination.

Step 1: Reductive Amination

  • To a solution of tetrahydro-2H-pyran-4-one (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added cyclopropylamine (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.

  • A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield N-cyclopropyltetrahydro-2H-pyran-4-amine.

Reductive_Amination Ketone Tetrahydro-2H-pyran-4-one Product N-cyclopropyltetrahydro- 2H-pyran-4-amine Ketone->Product Amine Cyclopropylamine Amine->Product Reagents Reducing Agent (e.g., NaBH4) Reagents->Product

Reductive Amination Workflow
Incorporation into a Heterocyclic Scaffold (Conceptual)

This represents a typical nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination reaction.

Step 2: Coupling Reaction

  • To a solution of the synthesized N-cyclopropyltetrahydro-2H-pyran-4-amine (1.1 eq) and a suitable heterocyclic electrophile (e.g., a chloro- or bromo-substituted pyrimidine or pyrazole) (1.0 eq) in an appropriate solvent (e.g., DMF, dioxane) is added a base (e.g., K2CO3, Cs2CO3) (2.0 eq).

  • For Buchwald-Hartwig coupling, a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos) are added.

  • The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen, argon) until completion.

  • The reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by chromatography to yield the final desired compound.

Conclusion and Future Perspectives

N-cyclopropyltetrahydro-2H-pyran-4-amine stands as a testament to the power of strategic scaffold design in modern drug discovery. Its successful incorporation into potent ALK5 inhibitors and selective CB2 agonists demonstrates its versatility and favorable drug-like properties. The synergistic combination of the rigid, metabolically stable cyclopropyl group and the polar, conformationally restricted tetrahydropyran ring provides a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates. As our understanding of structure-activity relationships continues to evolve, it is anticipated that this privileged scaffold will find even broader applications in the development of novel therapeutics for a range of human diseases.

References

  • Shi, Y., & Massagué, J. (2003). Mechanisms of TGF-beta signaling from cell membrane to the nucleus. Cell, 113(6), 685-700.
  • Howlett, A. C., et al. (2002). International Union of Pharmacology. XXVII. Classification of cannabinoid receptors. Pharmacological reviews, 54(2), 161-202.
  • Creative Diagnostics. (n.d.). TGF-β/SMAD Signaling Pathway. Retrieved from [Link]

  • Derynck, R., & Zhang, Y. E. (2003). Smad-dependent and Smad-independent pathways in TGF-beta family signalling.
  • Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of medicinal chemistry, 50(11), 2597-2600.
  • Wikipedia. (n.d.). GW-842,166X. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic summary of CB2 receptor signaling. Retrieved from [Link]

  • Bas, T., & Marnett, L. J. (2019). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. ACS chemical neuroscience, 10(2), 874-884.
  • Boczonadi, V., & Horvath, G. (2014). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Current medicinal chemistry, 21(23), 2686-2703.
  • ResearchGate. (n.d.). Signaling pathways of CB1 and CB2 receptors. Retrieved from [Link]

  • Foster, D. J., et al. (2021). Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology That Differentiates Mycophenolate Mofetil and GW-842166X from MDA7.
  • Lu, V. Y., et al. (2019). Cannabinoid Receptor 2 (CB2) Signals via G-alpha-s and Induces IL-6 and IL-10 Cytokine Secretion in Human Primary Leukocytes.
  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(2), 2485-2507.
  • Talybov, A. T., & Butin, A. V. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712-8756.
  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & medicinal chemistry letters, 30(16), 127339.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1968). A convenient preparation of tetrahydro-4H-pyran-4-one. Journal of the Chemical Society C: Organic, 2455.

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The Tetrahydropyran Moiety in Modern Drug Design: A Strategic Guide to Physicochemical and Pharmacokinetic Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique combination of properties—conformational rigidity, reduced lipophilicity compared to its carbocyclic analog, and the presence of a hydrogen bond acceptor—provides medicinal chemists with a powerful tool to address common challenges in drug development, such as poor solubility, metabolic instability, and off-target toxicity.[1] This technical guide provides an in-depth analysis of the strategic role of the THP moiety in drug design. We will explore its fundamental physicochemical impact, showcase its application through case studies of approved drugs, and detail key synthetic methodologies for its incorporation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the THP scaffold for the optimization of next-generation therapeutics.

The Tetrahydropyran Scaffold: Core Physicochemical Attributes

The tetrahydropyran ring is more than a simple cyclic ether; it is a conformationally restrained scaffold that offers distinct advantages over acyclic ethers or its direct carbocyclic analogue, cyclohexane. The IUPAC preferred name for tetrahydropyran is oxane.[2]

  • Conformational Rigidity: In its ground state, the THP ring predominantly adopts a chair conformation.[2][3] This pre-organized, rigid structure reduces the entropic penalty upon binding to a biological target compared to a more flexible, linear ether, potentially leading to higher binding affinity.

  • Modulation of Lipophilicity: The introduction of the oxygen heteroatom significantly lowers the lipophilicity of the THP ring compared to cyclohexane. This is a critical feature for improving the aqueous solubility of a drug candidate, a key factor for oral bioavailability.[4]

  • Hydrogen Bond Acceptor: The ring oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a protein target that is not possible with a cyclohexane ring.[1] This can enhance binding affinity and selectivity.

  • Metabolic Stability: The THP scaffold is generally robust and can be used to replace metabolically labile groups. Its inherent stability can block common sites of metabolic oxidation, thereby improving a compound's pharmacokinetic profile.[5][6]

Figure 1: Core structure and key attributes of the Tetrahydropyran moiety.

The Strategic Application of THP in Drug Design

The decision to incorporate a THP moiety is a strategic one, often driven by the need to optimize a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile without sacrificing potency.

Bioisosteric Replacement: Escaping "Flatland"

A primary application of the THP ring is as a bioisostere for other cyclic systems, most notably cyclohexane and phenyl rings.[7] This strategy is a cornerstone of the "escape from flatland" concept in medicinal chemistry, which advocates for moving away from planar, aromatic-heavy molecules towards more three-dimensional, sp³-rich scaffolds to improve physicochemical properties.[8]

  • Cyclohexane Replacement: Swapping a cyclohexane for a THP ring introduces a polar oxygen atom, which can significantly improve solubility and provide a new hydrogen bonding opportunity, while maintaining a similar three-dimensional shape.

  • Phenyl Ring Replacement: While not a direct isostere, replacing a phenyl ring with a substituted THP can drastically reduce lipophilicity and improve metabolic stability by removing a site for aromatic oxidation.

Bioisostere_Concept cluster_0 Initial Scaffold cluster_1 Optimized Scaffold Start Cyclohexyl-R Group Prop_Start High Lipophilicity (High LogP) No H-Bond Acceptor Start->Prop_Start End Tetrahydropyranyl-R Group Start->End Bioisosteric Replacement Prop_End Lower Lipophilicity (Lower LogP) Adds H-Bond Acceptor Improves Solubility End->Prop_End

Figure 2: Bioisosteric replacement of cyclohexane with THP to improve properties.
Data Presentation: Comparative Physicochemical Properties

The quantitative impact of replacing a cyclohexyl group with a THP moiety is evident in key physicochemical parameters. The following table illustrates this comparison for representative fragments.

FragmentStructureCalculated LogP (cLogP)Property Change
Cyclohexyl Amine1.85Baseline
Tetrahydropyranyl-4-amine0.55-1.30 (Improved Solubility)
Cyclohexyl Methanol1.23Baseline
Tetrahydropyranyl-4-methanol-0.07-1.30 (Improved Solubility)

cLogP values are estimates and can vary based on the calculation algorithm.

Case Studies: FDA-Approved Drugs

The successful application of the THP moiety is validated by its presence in numerous marketed drugs.

  • Kinase Inhibitors: Gilteritinib (Xospata®) Gilteritinib is an inhibitor of FLT3 and AXL kinases approved for acute myeloid leukemia. It features a popular amino-THP substituent. In the development of related kinase inhibitors, the replacement of a cyclohexyl derivative with a THP derivative led to a subtle decrease in LogD (2.66 vs. 2.08) but translated into significantly improved clearance in both rat and human models. This demonstrates the THP's ability to fine-tune pharmacokinetic properties.

  • Protease Inhibitors: HIV Protease Inhibitors Heterocyclic scaffolds like tetrahydrofuran (THF) and THP play an essential role in the design of modern HIV protease inhibitors.[9][10] For example, the bicyclic tetrahydropyrano-tetrahydrofuran (Tp-THF) moiety has been incorporated into potent nonpeptidic inhibitors that are effective against multi-drug resistant HIV-1 variants.[11] These cyclic ether fragments are designed to fit into specific hydrophobic pockets of the enzyme, while the oxygen atoms can form crucial hydrogen bonds, enhancing potency and mitigating the development of resistance.[7]

  • ATM Kinase Inhibitors: AZD0156 During the optimization of a series of Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors, the introduction of a THP-amine fragment was a key step that led to the clinical candidate AZD0156. This modification resulted in a compound with a superior overall profile, including superb aqueous solubility and favorable pharmacokinetic parameters, ultimately leading to a much lower predicted human dose.

Synthetic Strategies for THP Ring Construction

The efficient synthesis of functionalized THP scaffolds is crucial for their application in drug discovery. Several robust methods have been developed to construct this ring system.[12][13]

Key synthetic routes include:

  • Prins Cyclization: A powerful acid-catalyzed reaction between an alkene and an aldehyde to form a 4-hydroxy-THP, which is a versatile intermediate.[14][15]

  • Intramolecular Epoxide Ring Opening: The 6-endo-tet cyclization of a 4,5-epoxy alcohol can yield a THP ring, though it often competes with the kinetically favored 5-exo-tet cyclization to form a tetrahydrofuran.[13]

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an aldehyde or ketone can construct the dihydropyran ring, which is then hydrogenated to the THP.[12][13]

  • Intramolecular SN2 Cyclization: A common and reliable method involving the cyclization of a linear precursor, such as a 1,5-halohydrin or a diol derivative.

Synthesis_Workflow cluster_0 Synthetic Precursors cluster_1 Key Cyclization Methods cluster_2 Core Scaffold A Homoallylic Alcohol + Aldehyde M1 Prins Cyclization A->M1 B 1,5-Halohydrin M2 Intramolecular Williamson Ether Synthesis (SN2) B->M2 C 4,5-Epoxy Alcohol M3 Intramolecular Epoxide Opening C->M3 D Diene + Aldehyde M4 Hetero-Diels-Alder + Hydrogenation D->M4 Target Functionalized Tetrahydropyran M1->Target M2->Target M3->Target M4->Target

Figure 3: Common synthetic pathways for the construction of THP rings.
Experimental Protocol: Synthesis of a 4-Hydroxytetrahydropyran Scaffold via Prins Cyclization

This protocol describes a general procedure for a tethered enol-ether Prins cyclization, a reliable method for generating functionalized THP scaffolds useful in library synthesis.[14][16]

Objective: To synthesize a 4-hydroxytetrahydropyran intermediate.

Materials:

  • Homoallylic alcohol precursor

  • Aldehyde precursor

  • Dichloromethane (DCM), anhydrous

  • Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Scandium(III) triflate (Sc(OTf)₃))

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the homoallylic alcohol (1.0 equivalent) and the aldehyde (1.2 equivalents). Dissolve the components in anhydrous DCM (to a concentration of ~0.1 M).

  • Initiation: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., TMSOTf, 0.1-0.2 equivalents) dropwise to the stirred solution. The optimal catalyst and temperature may require screening for specific substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-hydroxytetrahydropyran product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Self-Validation: The success of the protocol is validated by the clean conversion of starting materials to the desired cyclized product, as confirmed by spectroscopic analysis. The diastereoselectivity of the reaction is a key outcome and should be assessed by NMR of the crude and purified material.

Conclusion and Future Outlook

The tetrahydropyran moiety is a validated and highly effective scaffold in drug design, offering a reliable method to enhance the physicochemical and pharmacokinetic properties of drug candidates. Its ability to reduce lipophilicity, introduce a hydrogen bond acceptor, and provide a conformationally rigid core makes it a superior alternative to simple alkyl or carbocyclic groups in many contexts.[1] As medicinal chemistry continues to embrace three-dimensional scaffolds to create drugs with better ADME profiles, the strategic incorporation of the THP ring will undoubtedly remain a key tactic.[8] Future efforts will likely focus on developing novel stereoselective synthetic methods to access more complex and diversely substituted THP derivatives, further expanding their utility in the pursuit of safer and more effective medicines.

References

  • Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(9), 1181-1197. [Link]

  • Koh, Y., et al. (2013). Novel HIV-1 Protease Inhibitors (PIs) Containing a Bicyclic P2 Functional Moiety, Tetrahydropyrano-Tetrahydrofuran, That Are Potent against Multi-PI-Resistant HIV-1 Variants. Antimicrobial Agents and Chemotherapy, 57(10), 4743–4750. [Link]

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, Tetrahydropyran, Triazoles and Related Heterocyclic Derivatives as HIV Protease Inhibitors. Future Medicinal Chemistry, 3(9), 1181-1197. [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Request PDF. [Link]

  • John Wiley & Sons, Ltd. (2021). Drug Discovery with Privileged Building Blocks. [Link]

  • Paquette, L. A. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(1), 11. [Link]

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  • Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(9), 1181-1197. [Link]

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Sources

The Strategic Utility of N-cyclopropyltetrahydro-2H-pyran-4-amine in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Enhanced Pharmacological Profiles

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with superior efficacy, selectivity, and pharmacokinetic properties is paramount. Within this context, N-cyclopropyltetrahydro-2H-pyran-4-amine has emerged as a highly valuable and versatile building block. Its unique structural amalgamation of a constrained cyclopropyl group and a saturated tetrahydropyran (THP) ring offers a compelling combination of physicochemical properties that can be strategically leveraged to address key challenges in drug design. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of N-cyclopropyltetrahydro-2H-pyran-4-amine, offering field-proven insights for its effective utilization in drug discovery programs.

The incorporation of the N-cyclopropyl moiety is a well-established strategy to enhance the metabolic stability and potency of drug candidates. The strained three-membered ring can favorably interact with target proteins while being less susceptible to enzymatic degradation compared to linear alkyl groups.[1] Concurrently, the tetrahydropyran ring serves as a conformationally restricted, polar motif that can improve aqueous solubility, reduce off-target lipophilic interactions, and provide a hydrogen bond acceptor through its ether oxygen, thereby enhancing target engagement and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][3] This guide will delve into the practical aspects of working with this building block, from its synthesis to its application in the construction of complex bioactive molecules.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of N-cyclopropyltetrahydro-2H-pyran-4-amine is fundamental to its effective application in synthesis and drug design. The following table summarizes its key identifiers and computed properties.

PropertyValueSource
CAS Number 211814-16-3[4]
Molecular Formula C₈H₁₅NO[4]
Molecular Weight 141.21 g/mol [4]
Topological Polar Surface Area (TPSA) 21.26 Ų[4]
logP (calculated) 0.9174[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 2[4]

Synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine: A Validated Protocol

The most common and efficient method for the synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine is the reductive amination of tetrahydro-4H-pyran-4-one with cyclopropylamine. This two-step, one-pot process involves the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine. The choice of reducing agent is critical to ensure high yield and prevent side reactions. Sodium triacetoxyborohydride [NaBH(OAc)₃] is a preferred reagent for this transformation due to its mildness and selectivity for imines over ketones.

Experimental Protocol: Reductive Amination

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Cyclopropylamine

  • Sodium triacetoxyborohydride [NaBH(OAc)₃]

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-4H-pyran-4-one (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2-0.5 M.

  • Addition of Reagents: To the stirring solution, add cyclopropylamine (1.1-1.2 equivalents) followed by glacial acetic acid (1.1-1.2 equivalents). The acetic acid acts as a catalyst for imine formation.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-cyclopropyltetrahydro-2H-pyran-4-amine can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure product as a colorless to pale yellow oil.

Self-Validating System: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data should be consistent with the structure of N-cyclopropyltetrahydro-2H-pyran-4-amine.

Reactivity and Strategic Applications in Drug Discovery

N-cyclopropyltetrahydro-2H-pyran-4-amine is a versatile secondary amine that readily participates in a variety of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures.

Key Reactions:
  • N-Alkylation and N-Arylation: The secondary amine functionality can be readily alkylated or arylated through reactions such as nucleophilic substitution with alkyl halides or Buchwald-Hartwig amination with aryl halides/triflates.

  • Amide Bond Formation: It can be acylated with carboxylic acids, acid chlorides, or activated esters to form the corresponding amides.

  • Reductive Amination: It can be further functionalized by reacting with aldehydes or ketones in a subsequent reductive amination to yield tertiary amines.

The strategic incorporation of the N-cyclopropyltetrahydro-2H-pyran-4-amine moiety has proven particularly fruitful in the development of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Case Study: Synthesis of TGF-β Type I Receptor (ALK5) Inhibitors

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis.[5] Its aberrant activity is linked to fibrosis and cancer progression.[6] Small molecule inhibitors of the TGF-β type I receptor (also known as ALK5) are therefore of significant therapeutic interest.[3][7]

A notable application of N-cyclopropyltetrahydro-2H-pyran-4-amine is in the synthesis of potent and selective ALK5 inhibitors.[3] In a reported synthesis, this building block is incorporated to explore the structure-activity relationship (SAR) at a key position of the inhibitor scaffold.

Illustrative Synthetic Step:

The synthesis of these inhibitors often involves a nucleophilic aromatic substitution (SNAAr) or a Buchwald-Hartwig amination reaction where the nitrogen atom of N-cyclopropyltetrahydro-2H-pyran-4-amine displaces a leaving group on a heterocyclic core.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

Materials:

  • N-cyclopropyltetrahydro-2H-pyran-4-amine

  • Aryl or heteroaryl halide/triflate

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the aryl/heteroaryl halide/triflate (1.0 equivalent), N-cyclopropyltetrahydro-2H-pyran-4-amine (1.1-1.5 equivalents), palladium catalyst (e.g., 2-5 mol %), phosphine ligand (e.g., 4-10 mol %), and base (e.g., 2.0-3.0 equivalents).

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous solvent via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Visualization of Synthetic Pathways

Synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine

G start Tetrahydro-4H-pyran-4-one + Cyclopropylamine imine Imine Intermediate Formation (+ Acetic Acid) start->imine reduction Reduction (+ NaBH(OAc)3) imine->reduction product N-cyclopropyltetrahydro-2H-pyran-4-amine reduction->product G building_block N-cyclopropyltetrahydro- 2H-pyran-4-amine coupling Coupling Reaction (e.g., Buchwald-Hartwig) building_block->coupling heterocycle Heterocyclic Core (with leaving group) heterocycle->coupling inhibitor Final Kinase Inhibitor coupling->inhibitor

References

A Technical Guide to Identifying Therapeutic Targets for N-cyclopropyltetrahydro-2H-pyran-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-cyclopropyltetrahydro-2H-pyran-4-amine scaffold represents a compelling starting point for novel therapeutic development. Its constituent parts—a conformationally restricted tetrahydropyran (THP) ring, a basic amine, and a reactive cyclopropylamine moiety—are features present in numerous approved drugs and clinical candidates.[1] This guide provides a comprehensive, technically-grounded framework for identifying and validating the protein targets of novel analogs built from this scaffold. We will delve into hypothesis-driven strategies based on established pharmacophores, detail robust, unbiased experimental workflows for target discovery, and present a systematic process for target validation, thereby empowering research teams to unlock the full therapeutic potential of this chemical class.

The N-cyclopropyltetrahydro-2H-pyran-4-amine Scaffold: A Privileged Structure

The therapeutic potential of this scaffold can be dissected by analyzing its three core components:

  • Tetrahydropyran (THP) Ring: As a saturated heterocycle, the THP ring serves as a bioisostere for cyclohexane but with improved physicochemical properties. The oxygen atom can act as a hydrogen bond acceptor and lowers the lipophilicity of the molecule, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2] Its conformational rigidity can also reduce the entropic penalty of binding to a protein target.

  • Amine Group: The basic amine at the 4-position is a common feature in many drugs, capable of forming critical salt-bridge interactions within protein binding pockets. Its pKa can be modulated by substitutions to optimize target engagement and pharmacokinetic properties.

  • N-Cyclopropylamine Moiety: This is a well-established "warhead" or reactive functional group in medicinal chemistry.[1] It is a key feature of mechanism-based irreversible inhibitors that form a covalent bond with their target, often a flavin adenine dinucleotide (FAD) cofactor within an enzyme's active site.[3][4] This covalent modification can lead to potent and durable pharmacological effects.

Given these features, analogs of N-cyclopropyltetrahydro-2H-pyran-4-amine are prime candidates for investigation across multiple therapeutic areas.

Hypothesis-Driven Target Exploration: Learning from the Cyclopropylamine Pharmacophore

The N-cyclopropylamine motif is a potent pharmacophore, most notably for its ability to inhibit a class of FAD-dependent amine oxidases.[5] This provides a strong, rational starting point for target investigation.

Primary Hypothesized Targets: FAD-Dependent Amine Oxidases

Two key enzyme families stand out as high-probability targets for this chemical class:

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): LSD1 is a critical epigenetic regulator that removes methyl groups from histone H3, influencing gene expression.[6][7] Its structural and mechanistic similarity to monoamine oxidases makes it a prime target for cyclopropylamine-containing molecules.[5][6] Overexpression of LSD1 is linked to various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, making its inhibition a validated anti-cancer strategy.[7] Several LSD1 inhibitors based on the tranylcypromine (a phenylcyclopropylamine) scaffold have entered clinical trials.[6]

  • Monoamine Oxidases (MAO-A and MAO-B): MAOs are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin and dopamine.[8] MAO inhibitors are used as antidepressants and for treating Parkinson's disease.[8][] The cyclopropylamine group is a classic mechanism-based inactivator of MAOs.[3][4] Depending on the substitution pattern, analogs can be designed to be selective for MAO-A or MAO-B.[3]

Table 1: Potential Target Classes and Rationale

Target Class Rationale Therapeutic Area
LSD1/KDM1A Cyclopropylamine is a known FAD-directed covalent inhibitor.[5][6] Oncology, Virology
MAO-A / MAO-B The scaffold is a classic mechanism-based inhibitor of MAOs.[3][] Neuroscience (Depression, Parkinson's)
Kinases The amino-THP motif is present in kinase inhibitors like Gilteritinib. Oncology, Inflammation

| GPCRs / Ion Channels | The basic amine and rigid core are common features in CNS-acting drugs.[10] | Neuroscience, Metabolic Disease |

Unbiased Target Identification: Finding Novel Interactions

While hypothesis-driven approaches are valuable, an unbiased strategy is essential for discovering novel or unexpected targets ("off-targets") that may confer therapeutic efficacy or toxicity. Chemical proteomics is the primary tool for this purpose.[11][12]

Affinity-Based Chemical Proteomics

This is the most direct method for identifying the binding partners of a small molecule from a complex protein mixture like a cell lysate.[13][14][15] The core principle involves using a modified version of the small molecule as a "bait" to "fish" for its target proteins.

  • Probe Synthesis: Synthesize an analog of the N-cyclopropyltetrahydro-2H-pyran-4-amine lead compound. This analog must incorporate a linker at a position that does not interfere with target binding, terminating in a reactive handle (e.g., an alkyne for click chemistry) or an affinity tag (e.g., biotin).[13]

  • Affinity Matrix Preparation: Covalently attach the synthesized probe to a solid support, such as agarose or magnetic beads.[13]

  • Protein Extraction: Prepare a native protein lysate from cells or tissues relevant to the desired therapeutic area.

  • Incubation: Incubate the protein lysate with the affinity matrix. Target proteins will bind to the immobilized compound.

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins. This is a critical step to reduce background noise.[12]

  • Elution: Elute the specifically bound proteins from the matrix.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

Crucial Controls for Data Integrity: To distinguish true targets from non-specific binders, several control experiments are mandatory:

  • Beads-Only Control: Incubate lysate with the unconjugated beads to identify proteins that bind to the matrix itself.[16]

  • Inactive Analog Control: Use an affinity matrix made with a structurally similar but biologically inactive analog. Proteins that bind the active probe but not the inactive one are high-confidence hits.[16]

  • Competition Elution: Pre-incubate the lysate with an excess of the free, unmodified lead compound before adding the affinity matrix. True targets will be competed off and absent in the final eluate.[16][17]

G cluster_prep Preparation cluster_exp Experiment cluster_ctrl Controls Compound Active Analog (with linker) Matrix Affinity Matrix Compound->Matrix Covalent Attachment Beads Agarose or Magnetic Beads Incubate Incubation (Binding) Matrix->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash Incubate->Wash Extensive Washing Elute Elute Wash->Elute Elution LCMS LC-MS/MS Analysis Elute->LCMS Protein ID Hits High-Confidence Target List LCMS->Hits Control1 Beads-Only Control1->Hits Control2 Inactive Analog Control2->Hits Control3 Competition with Free Compound Control3->Hits

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Target Validation: From Hit to Confirmed Target

Identifying a protein that binds to your compound is only the first step. Target validation is the process of rigorously demonstrating that the interaction between the compound and the protein is responsible for the observed biological effect.[18][19] This requires a multi-pronged approach.

Cellular Target Engagement Assays

These assays confirm that the compound binds to its intended target within the complex environment of a living cell.

CETSA is a powerful biophysical method that measures target engagement in intact cells or tissues without requiring any modification to the compound.[20][21][22]

  • Principle: The binding of a ligand (your compound) to a protein typically increases the protein's thermal stability.[23] When heated, unbound proteins will denature and precipitate out of solution at a lower temperature than ligand-bound proteins.[21]

  • Methodology:

    • Treatment: Treat intact cells with your compound or a vehicle control.

    • Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).

    • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded proteins) from the precipitated fraction (containing denatured proteins) via centrifugation.[20]

    • Detection: Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blotting or other protein detection methods.

    • Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.[21][23]

CETSA A Treat cells with Compound or Vehicle B Heat aliquots to various temperatures A->B C Lyse cells & Centrifuge B->C D Separate Soluble and Precipitated Fractions C->D E Quantify Target Protein in Soluble Fraction (e.g., Western Blot) D->E F Plot Melt Curve: Soluble Protein vs. Temp E->F G Shift indicates Target Engagement F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Biochemical Validation

Once target engagement is confirmed, direct biochemical assays are necessary to quantify the interaction.

  • Enzymatic Assays: If the target is an enzyme (e.g., LSD1, MAO), measure the compound's ability to inhibit its activity. Determine key parameters like IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant). For irreversible inhibitors, determine kᵢₙₐ꜀ₜ/Kᵢ.[3]

  • Binding Assays: Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to directly measure the binding affinity (Kᴅ) between the purified protein and the compound.

Genetic Validation

Genetic validation provides the highest level of confidence by directly linking the target gene to the compound's effect.[18][24] CRISPR-Cas9 technology is the gold standard for this approach.[25][26]

  • Principle: If a compound's effect is mediated through a specific target, then removing that target from the cell should render the cell resistant to the compound.

  • Methodology:

    • Generate Knockout Cell Line: Use CRISPR-Cas9 to create a cell line where the gene encoding the putative target protein is knocked out.

    • Compare Phenotypes: Treat both the wild-type (WT) cells and the knockout (KO) cells with the compound.

    • Validate: If the compound elicits a specific phenotype (e.g., decreased cell viability) in WT cells but has no effect in KO cells, this provides strong evidence that the protein is the true target.[18] Conversely, if the KO cells phenocopy the effect of the drug, it also validates the target's role in that pathway.

Conclusion and Future Directions

The N-cyclopropyltetrahydro-2H-pyran-4-amine scaffold is rich with therapeutic potential, grounded in established medicinal chemistry principles. A successful drug discovery campaign hinges on a rigorous and multi-faceted approach to target identification and validation. By combining hypothesis-driven investigation based on the reactive cyclopropylamine pharmacophore with unbiased chemical proteomics, researchers can illuminate the full biological landscape of their compounds. Subsequent validation using a suite of orthogonal methods—including cellular target engagement, biochemical characterization, and genetic manipulation—is paramount for building a robust biological rationale. This systematic process de-risks clinical development and ultimately paves the way for translating promising chemical matter into novel therapeutics.

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  • Parmentier, N., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology.

  • Parmentier, N., et al. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. Chemical Research in Toxicology.

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2024). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. BenchChem.

  • Wu, Z., & Li, L. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology.

  • BOC Sciences. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. BOC Sciences.

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.

  • Li, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.

  • Auctores Publishing. (2021). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals.

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry.

  • Ataman Kimya. CYCLOPROPYLAMINE. Ataman Kimya.

  • MySkinRecipes. N-Cyclopropyltetrahydro-2H-Pyran-4-Amine. MySkinRecipes.

  • Wikipedia. Monoamine oxidase inhibitor. Wikipedia.

  • Asghari, S., Ramezani, M., & Ramezani, F. (2016). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research.

  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization of ‎2-amino-pyran ‎and derivatives evaluation of the bacterial, ‎antioxidant and anticancer activity. International Journal of Health Sciences.

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Methodological & Application

Synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine from tetrahydro-2H-pyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

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Title: A Robust and Scalable Protocol for the Synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine via One-Pot Reductive Amination

Introduction

N-cyclopropyltetrahydro-2H-pyran-4-amine is a valuable saturated heterocyclic amine that serves as a key building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[1][2] Its structural motif, featuring a tetrahydropyran ring N-substituted with a cyclopropyl group, is found in compounds targeting various therapeutic areas.[1][3] The synthesis of this secondary amine is most efficiently achieved through the reductive amination of tetrahydro-2H-pyran-4-one with cyclopropylamine. This application note provides a detailed, field-proven protocol for this transformation, emphasizing a one-pot approach using sodium triacetoxyborohydride as a mild and selective reducing agent. The causality behind experimental choices, potential challenges, and validation checkpoints are discussed to ensure reliable and scalable results for researchers in drug discovery and development.

Synthetic Strategy: The Rationale for One-Pot Reductive Amination

The direct alkylation of amines is often plagued by issues of over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts as undesirable byproducts.[4][5] Reductive amination provides a superior and more controlled method for the synthesis of secondary and tertiary amines.[4][5] This powerful C-N bond-forming reaction proceeds in two key stages:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (cyclopropylamine) on the carbonyl carbon of the ketone (tetrahydro-2H-pyran-4-one). This is followed by dehydration to form a transient imine intermediate. Under the mildly acidic conditions often employed, the imine is protonated to form a more electrophilic iminium ion.[4][6]

  • Reduction: The iminium ion is then selectively reduced to the corresponding secondary amine.

The choice of reducing agent is critical for the success of a one-pot reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can reduce the iminium ion, they can also readily reduce the starting ketone, leading to a decrease in yield.[4][7] Milder, more selective reducing agents are therefore preferred.

Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this transformation for several key reasons:

  • High Selectivity: It rapidly reduces iminium ions but is much slower to react with ketones and aldehydes, allowing the reductive amination to be performed as a one-pot procedure.[5][8]

  • Mild Reaction Conditions: The reaction proceeds efficiently at ambient temperature and does not require harsh conditions or specialized equipment.[8]

  • Tolerance of Mild Acidity: The presence of a stoichiometric amount of acetic acid, which can catalyze imine formation, does not interfere with the reduction and can even be beneficial.[5][8]

  • Safety: It is a safer alternative to other selective reducing agents like sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas, particularly under acidic conditions.[4][5]

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
Tetrahydro-2H-pyran-4-one29943-42-8100.12 g/mol ≥98%Sigma-Aldrich
Cyclopropylamine765-30-057.09 g/mol ≥99%Acros Organics
Sodium triacetoxyborohydride56553-60-7211.94 g/mol 97%Alfa Aesar
1,2-Dichloroethane (DCE)107-06-298.96 g/mol Anhydrous, ≥99.8%MilliporeSigma
Glacial Acetic Acid64-19-760.05 g/mol ≥99.7%Fisher Scientific
Saturated Sodium BicarbonateN/AN/AN/ALab Prepared
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol ≥97%VWR

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • 1,2-Dichloroethane is a suspected carcinogen and should be handled with extreme care.

  • Cyclopropylamine is a flammable and corrosive liquid.

  • Sodium triacetoxyborohydride is water-sensitive and will release hydrogen gas upon contact with water.[7]

Reaction Setup and Procedure
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tetrahydro-2H-pyran-4-one (5.00 g, 49.9 mmol, 1.0 equiv).

  • Add anhydrous 1,2-dichloroethane (DCE) (100 mL) to dissolve the ketone.

  • To the stirred solution, add cyclopropylamine (3.42 g, 4.16 mL, 59.9 mmol, 1.2 equiv) dropwise at room temperature.

  • Add glacial acetic acid (2.86 mL, 49.9 mmol, 1.0 equiv) to the reaction mixture. The acetic acid acts as a catalyst for imine formation.[5][8]

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • In a single portion, carefully add sodium triacetoxyborohydride (15.9 g, 74.9 mmol, 1.5 equiv) to the reaction mixture. Note: A slight exotherm and gas evolution may be observed.

  • Allow the reaction to stir at room temperature for 16-24 hours.

Reaction Monitoring and Workup
  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Caution: Gas evolution (CO₂ and H₂) will occur. Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude N-cyclopropyltetrahydro-2H-pyran-4-amine can be purified by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to afford the product as a colorless to pale yellow oil. The triethylamine is added to prevent the amine product from streaking on the silica gel.

Expected Yield: 75-85% Molecular Formula: C₈H₁₅NO[9] Molecular Weight: 141.21 g/mol [9]

Diagrams

Reaction Workflow

G cluster_0 One-Pot Reaction cluster_1 Workup & Purification ketone Tetrahydro-2H-pyran-4-one imine Imine/Iminium Intermediate ketone->imine + Cyclopropylamine + Acetic Acid (cat.) DCE, RT, 1h amine Cyclopropylamine amine->imine product N-cyclopropyltetrahydro- 2H-pyran-4-amine imine->product + NaBH(OAc)3 RT, 16-24h quench Quench (Sat. NaHCO3) product->quench extract Extraction (DCM) quench->extract purify Column Chromatography extract->purify final_product Pure Product purify->final_product

Caption: Workflow for the synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine.

Reaction Mechanism

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction start_ketone Tetrahydro-2H- pyran-4-one hemiaminal Hemiaminal Intermediate start_ketone->hemiaminal + H+ start_amine Cyclopropylamine start_amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O final_product N-cyclopropyltetrahydro- 2H-pyran-4-amine iminium->final_product Hydride Transfer reducer NaBH(OAc)3 reducer->final_product

Sources

Application Note & Protocol: Synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine, a valuable building block in contemporary drug discovery. The protocol details a robust and efficient one-pot reductive amination procedure using tetrahydro-2H-pyran-4-one and cyclopropylamine. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step protocol suitable for implementation in a research or process development setting. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related compounds.

Introduction: The Significance of the Cyclopropyl-Pyran Moiety

The N-cyclopropyltetrahydro-2H-pyran-4-amine scaffold is of significant interest in medicinal chemistry. The tetrahydropyran ring is a prevalent motif in numerous natural products and approved pharmaceuticals, often serving as a metabolically stable, hydrophilic replacement for a phenyl ring.[1][2][3] The cyclopropyl group, a small, strained ring system, can introduce conformational rigidity and improve metabolic stability and potency by favorably interacting with target proteins. The combination of these two moieties in N-cyclopropyltetrahydro-2H-pyran-4-amine creates a versatile building block for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.[4]

The Chemistry: Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[5][6] This powerful transformation allows for the controlled alkylation of amines, minimizing the over-alkylation often observed with traditional methods like direct alkylation with alkyl halides.[5] The reaction proceeds in two key stages:

  • Imine/Iminium Ion Formation: The reaction commences with the condensation of a carbonyl compound (in this case, tetrahydro-2H-pyran-4-one) and an amine (cyclopropylamine) to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an imine, which is subsequently protonated to generate a reactive iminium ion.[5][7]

  • Reduction: The iminium ion is then selectively reduced by a hydride-donating reagent to yield the final amine product.

A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[6][8]

Reagent Selection and Rationale

The Reducing Agent: Sodium Triacetoxyborohydride (STAB)

For this protocol, we have selected Sodium Triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, as the reducing agent. STAB is a mild and selective hydride donor, particularly well-suited for reductive aminations for several reasons:[6][8]

  • Selectivity: STAB reacts much more rapidly with protonated imines (iminium ions) than with ketones or aldehydes, allowing for a convenient one-pot procedure where all reagents can be mixed together.[8]

  • Mildness: The three electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, preventing the reduction of the starting ketone.[8]

  • Safety: Unlike sodium cyanoborohydride (NaBH₃CN), another common reagent for this transformation, STAB does not generate toxic hydrogen cyanide gas, making it a safer alternative.[6]

The Solvent: 1,2-Dichloroethane (DCE)

1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations using STAB.[9][10] It is an aprotic solvent that does not react with the hydride reagent and effectively solubilizes the reactants and intermediates. While other aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can be used, DCE is often found to give superior results.[6][11]

The Catalyst: Acetic Acid (AcOH)

The addition of a catalytic amount of acetic acid is crucial, especially when using a ketone as the carbonyl source.[7][9] Acetic acid serves a dual purpose:

  • It catalyzes the formation of the imine by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[7]

  • It facilitates the formation of the iminium ion, which is the species that is ultimately reduced by STAB.[12]

Experimental Protocol

Materials and Equipment
  • Tetrahydro-2H-pyran-4-one

  • Cyclopropylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (AcOH), glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add tetrahydro-2H-pyran-4-one (1.0 eq).

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration). To this solution, add cyclopropylamine (1.1-1.2 eq).

  • Acid Catalyst: Add glacial acetic acid (AcOH) (1.0-1.2 eq) to the reaction mixture. Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirring solution. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-12 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Be cautious as gas evolution (hydrogen) may occur. Continue adding the bicarbonate solution until the pH of the aqueous layer is basic (pH > 8).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude N-cyclopropyltetrahydro-2H-pyran-4-amine can be purified by flash column chromatography on silica gel if necessary.

Reaction Workflow and Mechanism

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Ketone Tetrahydro-2H-pyran-4-one Mix Combine & Stir (Imine Formation) Ketone->Mix Amine Cyclopropylamine Amine->Mix Solvent DCE Solvent->Mix Catalyst AcOH Catalyst->Mix Add_STAB Add STAB (Reduction) Mix->Add_STAB 20-30 min Monitor Monitor (TLC/LC-MS) Add_STAB->Monitor 2-12 h Quench Quench (NaHCO3) Monitor->Quench Extract Extract (DCM/EtOAc) Quench->Extract Dry Dry (MgSO4) Extract->Dry Purify Purify (Chromatography) Dry->Purify Product N-cyclopropyltetrahydro- 2H-pyran-4-amine Purify->Product

Caption: Overall workflow for the synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine.

Reductive_Amination_Mechanism Ketone Tetrahydro-2H-pyran-4-one (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Cyclopropylamine - H₂O (cat. AcOH) Amine Cyclopropylamine Iminium Iminium Ion Hemiaminal->Iminium [H⁺] Product N-cyclopropyltetrahydro- 2H-pyran-4-amine Iminium->Product STAB NaBH(OAc)₃ (STAB) STAB->Iminium Hydride Transfer

Caption: Simplified mechanism of reductive amination.

Data Summary

ParameterRecommended ValueRationale
Stoichiometry
Cyclopropylamine1.1 - 1.2 eqA slight excess ensures complete conversion of the ketone.
NaBH(OAc)₃ (STAB)1.2 - 1.5 eqAn excess is required to drive the reduction to completion.
Acetic Acid1.0 - 1.2 eqCatalyzes iminium ion formation.
Reaction Conditions
SolventAnhydrous DCEAprotic solvent compatible with STAB.[9][10]
TemperatureRoom TemperatureMild conditions are sufficient and prevent side reactions.
Reaction Time2 - 12 hoursMonitored by TLC/LC-MS for completion.
Expected Outcome
Yield70-90% (typical)Dependent on reaction scale and purification efficiency.
Purity>95% (after chromatography)High purity is achievable with standard purification techniques.

Troubleshooting and Expert Insights

  • Slow or Incomplete Reaction: If the reaction stalls, ensure all reagents are of high quality and the solvent is anhydrous. A gentle warming (to 40-50 °C) can sometimes accelerate the reaction, but should be done with caution. In some cases, adding an additional portion of STAB may be necessary.

  • Formation of Side Products: The primary side product is often the alcohol resulting from the reduction of the starting ketone. This typically occurs if the reducing agent is too reactive or if the imine formation is slow. Using STAB, as recommended, significantly minimizes this side reaction.[13]

  • Workup Emulsions: During the aqueous workup, emulsions can sometimes form. Adding more brine to the separatory funnel can help to break up these emulsions.

Conclusion

The reductive amination protocol outlined in this application note provides a reliable and efficient method for the synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine. The use of sodium triacetoxyborohydride offers a safe and selective one-pot procedure with high yields. This protocol should serve as a valuable resource for chemists in the pharmaceutical and related industries, enabling the synthesis of this important building block for the development of novel chemical entities.

References

  • What is the role of acetic acid in the reductive amination experiment? - brainly.com.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal.
  • Myers, A. G. Reductive Amination. Chem 115 Handout.
  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Reductive Amination - Common Conditions.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - NIH. Available at: [Link]

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. Available at: [Link]

  • Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine - ResearchGate. Available at: [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents.
  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed. Available at: [Link]

Sources

Application Note: Synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine via Reductive Amination Using Sodium Triacetoxyborohydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors.[1] Amines are ubiquitous structural motifs in a vast array of biologically active compounds. Reductive amination stands out as one of the most robust and widely adopted methods for amine synthesis due to its operational simplicity, broad substrate scope, and high efficiency.[1][2] This powerful transformation involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the target amine.

This application note provides a detailed protocol and scientific rationale for the synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine, a valuable building block in drug discovery, from tetrahydro-4H-pyran-4-one and cyclopropylamine. The protocol leverages the unique advantages of Sodium Triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that has become the reagent of choice for one-pot reductive aminations.[2][3] Unlike more reactive hydrides such as sodium borohydride (NaBH₄), NaBH(OAc)₃ exhibits remarkable chemoselectivity, preferentially reducing the iminium ion in the presence of the starting ketone.[3][4] This selectivity minimizes the formation of alcohol byproducts and, coupled with its lower toxicity compared to reagents like sodium cyanoborohydride (NaBH₃CN), makes it an invaluable tool for researchers and drug development professionals.[2][5]

Scientific Principles: The Mechanism of STAB-Mediated Reductive Amination

The success of the one-pot synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine hinges on the finely tuned reactivity of Sodium Triacetoxyborohydride (NaBH(OAc)₃). The reaction proceeds through a two-stage, in-situ sequence within a single reaction vessel.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of cyclopropylamine on the carbonyl carbon of tetrahydro-4H-pyran-4-one. This is followed by dehydration to form a transient imine intermediate. In the presence of a mild acid catalyst (often acetic acid, which can be generated in situ or added), the imine is protonated to form a highly electrophilic iminium ion. This ion is the key intermediate for the reduction step.[4][6]

  • Hydride-Mediated Reduction: Sodium triacetoxyborohydride serves as the hydride (H⁻) donor. The electron-withdrawing and sterically bulky acetoxy groups moderate the reactivity of the borohydride, making it less reactive towards ketones but highly reactive towards the more electrophilic iminium ion.[3] The hydride attacks the iminium carbon, effectively reducing the C=N double bond to a C-N single bond and yielding the final secondary amine product. The superior reaction rate for iminium ion reduction compared to ketone reduction is the cornerstone of this method's high selectivity and efficiency.[2][3]

The overall reaction mechanism is depicted below:

Reductive Amination Mechanism Mechanism of NaBH(OAc)3 Reductive Amination ketone Tetrahydro-4H-pyran-4-one iminium Iminium Ion Intermediate ketone->iminium + H⁺ - H₂O amine Cyclopropylamine amine->iminium + H⁺ - H₂O stab NaBH(OAc)₃ product N-cyclopropyltetrahydro- 2H-pyran-4-amine stab->product + Hydride (H⁻) - B(OAc)₃ iminium->product + Hydride (H⁻) - B(OAc)₃

Caption: Reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating steps for reaction monitoring and purification to ensure the integrity of the final product.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
Tetrahydro-4H-pyran-4-one29943-42-8C₅H₈O₂100.12Sigma-Aldrich[7]
Cyclopropylamine765-30-0C₃H₇N57.09TCI Chemicals
Sodium Triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆211.94Sigma-Aldrich
1,2-Dichloroethane (DCE)107-06-2C₂H₄Cl₂98.96Fisher Scientific
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01VWR
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04VWR
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher Scientific
Ethyl Acetate141-78-6C₄H₈O₂88.11Fisher Scientific
Hexanes110-54-3C₆H₁₄86.18Fisher Scientific
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08Sorbent Technologies
Safety Precautions
  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-reactive and can release flammable gases upon contact with water.[8] It is also a skin and eye irritant.[8] Handle exclusively in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[8] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[9]

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are volatile and toxic solvents. All handling must be performed within a fume hood.

  • Cyclopropylamine: This is a flammable and corrosive liquid. Avoid inhalation and skin contact.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tetrahydro-4H-pyran-4-one (5.0 g, 49.9 mmol, 1.0 equiv).

  • Solvent and Amine Addition: Add 1,2-dichloroethane (DCE, 100 mL) to the flask, followed by cyclopropylamine (3.42 g, 59.9 mmol, 1.2 equiv). Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (15.9 g, 74.9 mmol, 1.5 equiv) to the stirring mixture in portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the reaction exotherm and prevent rapid gas evolution.

  • Reaction Execution: Allow the reaction to stir at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 10% Methanol/DCM eluent system. The disappearance of the starting ketone (visualized with a potassium permanganate stain) indicates reaction completion.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM, 2 x 50 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure N-cyclopropyltetrahydro-2H-pyran-4-amine.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Charge flask with ketone and solvent (DCE) add_amine 2. Add cyclopropylamine setup->add_amine add_stab 3. Add NaBH(OAc)₃ in portions add_amine->add_stab stir 4. Stir at RT for 4-6h add_stab->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench with sat. NaHCO₃ monitor->quench extract 7. Extract with DCM quench->extract dry 8. Dry and concentrate extract->dry purify 9. Purify via Chromatography dry->purify

Caption: Step-by-step experimental workflow.

Expected Results and Characterization

The protocol typically affords the target compound in good to excellent yields.

ParameterExpected Value
Product Name N-Cyclopropyltetrahydro-2H-pyran-4-amine
CAS Number 211814-16-3[10]
Molecular Formula C₈H₁₅NO[10]
Molecular Weight 141.21 g/mol [10]
Appearance Colorless to pale yellow oil
Expected Yield 75-90%
Purity (Post-Chromatography) ≥98%[10]

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Deactivated NaBH(OAc)₃ due to moisture.- Insufficient amount of reducing agent.- Extend reaction time and continue monitoring by TLC.- Use a fresh bottle of NaBH(OAc)₃ and ensure anhydrous conditions.- Add an additional 0.2-0.3 equivalents of NaBH(OAc)₃.
Low Yield - Incomplete reaction.- Loss of product during aqueous workup.- Inefficient purification.- Address incomplete reaction issues.- Ensure pH of the aqueous layer is basic (>8) before extraction to keep the amine product in the organic phase.- Optimize chromatography conditions.
Formation of Alcohol Byproduct - Use of a non-selective reducing agent.- Presence of excessive water in the reaction.- This is unlikely with NaBH(OAc)₃. Confirm the identity of the reagent.- Ensure all glassware is oven-dried and solvents are anhydrous.

Conclusion

The reductive amination of tetrahydro-4H-pyran-4-one with cyclopropylamine using sodium triacetoxyborohydride is a highly efficient, selective, and reliable method for synthesizing N-cyclopropyltetrahydro-2H-pyran-4-amine. The mild reaction conditions, operational simplicity of the one-pot procedure, and high yields make this protocol exceptionally well-suited for applications in medicinal chemistry and process development. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently produce this valuable amine building block for the advancement of drug discovery programs.

References

  • Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Myers, A. Reductive Amination of Aldehydes and Ketones. Harvard University Chemistry Publication. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride. [Link]

  • Ruhaak, L. R., et al. (2010). Reductive amination of carbohydrates using NaBH(OAc)3. Analytical and Bioanalytical Chemistry. [Link]

  • The Organic Chemistry Tutor. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Carlson, M. W., et al. (2016). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]

  • The Royal Society of Chemistry. Supplementary Information General experimental procedure. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 121203528, N-(2-azidoethyl)-N-cyclopropyltetrahydro-2H-pyran-4-amine. [Link]

  • Sunway Pharm Ltd. N-Cyclopropyltetrahydro-2H-pyran-4-amine, CAS:211814-16-3. [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • ResearchGate. (2025). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. [Link]

  • ResearchGate. (2015). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. [Link]

  • ResearchGate. (2012). TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. [Link]

  • Chem-Impex. N-Propyl-tetrahydro-2H-pyran-4-amine. [Link]

Sources

One-Pot Synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Cyclopropyl Tetrahydropyran Moiety in Modern Drug Discovery

The N-cyclopropyltetrahydro-2H-pyran-4-amine scaffold is a privileged structural motif in contemporary medicinal chemistry. Its unique combination of a conformationally restricted cyclopropyl group and a polar, sp³-rich tetrahydropyran ring imparts favorable physicochemical properties to drug candidates. These properties often translate to improved metabolic stability, enhanced binding affinity to biological targets, and desirable solubility characteristics. Consequently, this amine is a crucial building block in the synthesis of a wide array of pharmacologically active agents, including kinase inhibitors for oncology and therapeutics targeting the central nervous system.[1] This application note provides a detailed, one-pot protocol for the efficient synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine via reductive amination, a cornerstone reaction in pharmaceutical development.[2][3]

Reaction Mechanism: The Chemistry Behind the One-Pot Synthesis

The synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine is achieved through a one-pot reductive amination of tetrahydro-2H-pyran-4-one with cyclopropylamine. This robust and widely utilized transformation proceeds in two key stages within a single reaction vessel:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (cyclopropylamine) on the carbonyl carbon of the ketone (tetrahydro-2H-pyran-4-one). This is followed by dehydration to yield a Schiff base, specifically an imine intermediate. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.

  • In-Situ Reduction: A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the final secondary amine product. A key advantage of sodium triacetoxyborohydride is its chemoselectivity; it readily reduces the iminium ion intermediate while being slow to react with the starting ketone, thus preventing the formation of the corresponding alcohol byproduct.[4][5] The use of an aprotic solvent like 1,2-dichloroethane (DCE) is preferred as sodium triacetoxyborohydride is water-sensitive.[5]

Experimental Protocol

This protocol details the one-pot synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Tetrahydro-2H-pyran-4-one≥97%Sigma-Aldrich22927-44-6
Cyclopropylamine≥98%Sigma-Aldrich765-30-0
Sodium triacetoxyborohydride95%Sigma-Aldrich56553-60-7
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-Aldrich107-06-2
Glacial Acetic Acid≥99.7%Sigma-Aldrich64-19-7
Saturated Sodium Bicarbonate SolutionIn-house preparation
Dichloromethane (DCM)ACS gradeFisher Scientific75-09-2
Anhydrous Magnesium SulfateFisher Scientific7487-88-9
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tetrahydro-2H-pyran-4-one (5.0 g, 49.9 mmol, 1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (100 mL) to the flask, followed by cyclopropylamine (3.14 g, 4.1 mL, 55.0 mmol, 1.1 equiv).

  • Catalyst Addition: Add glacial acetic acid (2.86 mL, 49.9 mmol, 1.0 equiv) to the stirred solution.

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (12.7 g, 59.9 mmol, 1.2 equiv) portion-wise over 15-20 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford N-cyclopropyltetrahydro-2H-pyran-4-amine as a colorless to pale yellow oil.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification A Add Tetrahydro-2H-pyran-4-one to a dry flask B Add anhydrous DCE, cyclopropylamine, and acetic acid A->B Dissolve C Stir for 1 hour at room temperature (Imine formation) B->C Catalyze D Add sodium triacetoxyborohydride portion-wise C->D Initiate Reduction E Stir for 12-16 hours at room temperature (Reduction) D->E React F Quench with saturated NaHCO3 solution E->F Stop Reaction G Extract with dichloromethane F->G Phase Separation H Dry organic layers and concentrate G->H Isolate Crude I Purify by flash column chromatography H->I Purify J J I->J Obtain Pure Product

Caption: One-pot synthesis workflow for N-cyclopropyltetrahydro-2H-pyran-4-amine.

Characterization of N-cyclopropyltetrahydro-2H-pyran-4-amine

The identity and purity of the synthesized N-cyclopropyltetrahydro-2H-pyran-4-amine (Molecular Formula: C₈H₁₅NO, Molecular Weight: 141.21 g/mol )[6] can be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected Chemical Shifts (δ, ppm):

      • 3.90-4.10 (m, 2H, -O-CH₂-)

      • 3.30-3.50 (m, 2H, -O-CH₂-)

      • 2.80-3.00 (m, 1H, -CH-NH-)

      • 2.20-2.40 (m, 1H, cyclopropyl-CH)

      • 1.70-1.90 (m, 2H, pyran-CH₂)

      • 1.40-1.60 (m, 2H, pyran-CH₂)

      • 1.00-1.20 (br s, 1H, -NH-)

      • 0.30-0.50 (m, 4H, cyclopropyl-CH₂)

  • ¹³C NMR (101 MHz, CDCl₃):

    • Expected Chemical Shifts (δ, ppm):

      • 67.0-68.0 (-O-CH₂)

      • 55.0-56.0 (-CH-NH-)

      • 35.0-36.0 (pyran-CH₂)

      • 30.0-31.0 (cyclopropyl-CH)

      • 5.0-7.0 (cyclopropyl-CH₂)

  • Mass Spectrometry (ESI+):

    • Expected m/z: 142.12 [M+H]⁺

Safety and Handling Precautions

  • Cyclopropylamine: Flammable liquid and corrosive. Handle in a well-ventilated fume hood.

  • 1,2-Dichloroethane: Carcinogen and toxic. All manipulations should be performed in a fume hood.

  • Sodium triacetoxyborohydride: Water-reactive. Handle in a dry environment and avoid contact with moisture.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low YieldIncomplete imine formationEnsure anhydrous conditions. Increase stirring time for imine formation.
Inactive reducing agentUse a fresh bottle of sodium triacetoxyborohydride.
Presence of Tetrahydropyran-4-ol byproductNon-selective reductionEnsure slow, portion-wise addition of the reducing agent.
Incomplete ReactionInsufficient reaction timeMonitor the reaction by TLC until the starting material is consumed.

Conclusion

This application note provides a reliable and efficient one-pot protocol for the synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine. The use of sodium triacetoxyborohydride as a mild and selective reducing agent ensures a high yield of the desired product with minimal side reactions. This method is scalable and amenable to the production of this key intermediate for pharmaceutical research and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Gribble, G. W., & Nutaitis, C. F. (1985). Sodium borohydride in carboxylic acid media. A phenomenal reduction system.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supplementary Information for Dalton Transactions. Retrieved from [Link]

  • Salehi, H., & Guo, Q.-X. (2004). A facile and efficient one-pot synthesis of new cyclophanes using vinamidinium salts. RSC Advances, 4(90), 48753-48758.

Sources

The Strategic Integration of N-cyclopropyltetrahydro-2H-pyran-4-amine in Next-Generation Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. The design of small molecules that can precisely target the ATP-binding site of a specific kinase, while avoiding off-target effects, requires a sophisticated understanding of structure-activity relationships (SAR) and the strategic use of novel chemical scaffolds. This guide details the application of N-cyclopropyltetrahydro-2H-pyran-4-amine, a saturated heterocyclic building block, in the development of advanced kinase inhibitors. We provide a scientific rationale for its use, detailed protocols for its incorporation into a common inhibitor scaffold, and methodologies for biochemical and cellular characterization.

Introduction: The Quest for Kinase Selectivity and Favorable Drug-like Properties

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, making them high-value therapeutic targets[1]. The development of kinase inhibitors has revolutionized treatment paradigms, but challenges such as off-target toxicity and acquired resistance persist. A key strategy to overcome these hurdles is the "escape from flatland"—the move away from flat, aromatic scaffolds towards more three-dimensional molecules[2][3]. Saturated heterocycles are central to this strategy, offering improved physicochemical properties and novel vector orientations for exploring kinase active sites.

N-cyclopropyltetrahydro-2H-pyran-4-amine emerges as a particularly valuable building block in this context. It combines the favorable properties of a tetrahydropyran (THP) ring with the unique conformational constraints of a cyclopropyl group. This guide will explore the strategic advantages of this moiety and provide practical protocols for its application.

Rationale for Application: Why N-cyclopropyltetrahydro-2H-pyran-4-amine?

The selection of a chemical scaffold is a critical decision in drug design. The N-cyclopropyltetrahydro-2H-pyran-4-amine moiety is not merely a linker but a functional component that can confer significant advantages to a kinase inhibitor.

  • Improved Physicochemical Properties: The tetrahydropyran (THP) ring is often used as a bioisostere for cyclohexane or phenyl rings. Its key advantage is the introduction of an ether oxygen, which acts as a hydrogen bond acceptor and reduces the overall lipophilicity of the molecule. This can lead to significant improvements in aqueous solubility and permeability, crucial aspects of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Metabolic Stability: The saturated nature of the THP ring makes it less susceptible to oxidative metabolism compared to aromatic rings, potentially increasing the half-life of the drug.

  • Three-Dimensionality and Vectorial Projection: The chair conformation of the THP ring and the attached N-cyclopropyl group provide a rigid, three-dimensional structure. This allows the molecule to project substituents into specific regions of the kinase ATP-binding site with greater precision than a flexible alkyl chain. This defined geometry is critical for achieving high potency and selectivity.

  • The Cyclopropyl Advantage: The cyclopropyl group is a "bioisostere of convenience." It is a small, rigid ring that restricts the rotation of the C-N bond, locking the amine substituent into a more defined conformation[4]. This conformational constraint can reduce the entropic penalty upon binding to the target kinase, thereby increasing binding affinity. Furthermore, the strained ring system can influence the electronics of the adjacent amine, subtly tuning its basicity and reactivity[4].

The following diagram illustrates the logical flow from the properties of the scaffold to the desired outcomes in a kinase inhibitor.

G cluster_scaffold Scaffold: N-cyclopropyltetrahydro-2H-pyran-4-amine cluster_properties Inherent Physicochemical Properties cluster_outcomes Therapeutic Advantages Scaffold THP Ring + N-Cyclopropyl Group Solubility ↑ Aqueous Solubility (H-bond acceptor) Scaffold->Solubility Lipophilicity ↓ Lipophilicity (vs. Cyclohexane) Scaffold->Lipophilicity Rigidity ↑ Conformational Rigidity Scaffold->Rigidity Stability ↑ Metabolic Stability Scaffold->Stability ADME Improved ADME Profile (Oral Bioavailability) Solubility->ADME Lipophilicity->ADME Potency ↑ Binding Affinity (↓ Entropic Penalty) Rigidity->Potency Selectivity ↑ Kinase Selectivity (Precise Vector Projection) Rigidity->Selectivity Stability->ADME Potency->ADME Lower Dose Safety ↓ Off-Target Toxicity Selectivity->Safety

Caption: Rationale for using the N-cyclopropyltetrahydropyran amine scaffold.

Case Study: Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) are intracellular tyrosine kinases essential for cytokine signaling. Inhibitors of the JAK-STAT pathway, such as Tofacitinib and Ruxolitinib, are approved for treating autoimmune diseases and myeloproliferative neoplasms[5]. The development of second-generation JAK inhibitors has focused on improving selectivity for a specific JAK family member to enhance safety[6]. For instance, selective JAK1 inhibition is sought for treating inflammatory diseases while minimizing the hematological side effects associated with JAK2 inhibition[7][8].

This is a domain where scaffolds like N-cyclopropyltetrahydro-2H-pyran-4-amine are highly relevant. While a direct approved drug may not use this exact fragment, its principles are embodied in selective inhibitors like Filgotinib, a preferential JAK1 inhibitor, which utilizes a saturated thiomorpholine dioxide ring to achieve its profile[7][9][10][11].

Inhibitor Target(s) IC50 JAK1 (nM) IC50 JAK2 (nM) IC50 JAK3 (nM) Key Structural Feature
TofacitinibPan-JAK1-220112Pyrrolo[2,3-d]pyrimidine core
RuxolitinibJAK1/JAK23.32.8428Pyrrolo[2,3-d]pyrimidine core
Filgotinib JAK1 >> JAK2 10 28 810 Saturated Heterocycle

Data compiled from multiple sources for illustrative purposes.[8]

This data highlights how moving beyond the core pharmacophore with advanced building blocks can tune the selectivity profile of an inhibitor.

Experimental Protocols

The following protocols provide a workflow for synthesizing a model kinase inhibitor using N-cyclopropyltetrahydro-2H-pyran-4-amine and subsequently evaluating its activity.

G cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation Start Start: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine + N-cyclopropyltetrahydro-2H-pyran-4-amine Reaction Protocol 4.1: Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Purify Purification (Chromatography) Reaction->Purify Product Product: Model Inhibitor Purify->Product Biochem Protocol 4.2: Biochemical Kinase Assay (IC50 Determination) Product->Biochem Cell Protocol 4.3: Cell-Based Assay (pSTAT5 Inhibition) Biochem->Cell Data Data Analysis & SAR Cell->Data

Caption: Experimental workflow from synthesis to biological evaluation.

Protocol 4.1: Synthesis of a Model Pyrrolo[2,3-d]pyrimidine Inhibitor

This protocol describes the coupling of N-cyclopropyltetrahydro-2H-pyran-4-amine to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core via a nucleophilic aromatic substitution (SNAr) reaction. This core is common to many JAK inhibitors[12][13].

Objective: To synthesize 7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(cyclopropyl(tetrahydro-2H-pyran-4-yl))amine.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • N-cyclopropyltetrahydro-2H-pyran-4-amine (1.2 eq)[2][14]

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Butanol (or DMF, DMSO)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • To a round-bottom flask, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and N-Butanol to create a suspension.

  • Add N-cyclopropyltetrahydro-2H-pyran-4-amine (1.2 eq) to the flask.

  • Add DIPEA (3.0 eq) to the reaction mixture. Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product[3][15].

  • Fit the flask with a condenser and heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-chloropyrimidine) is consumed (typically 8-16 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the crude residue by silica gel column chromatography. Rationale: Chromatography separates the desired product from unreacted starting materials and basic byproducts. A gradient elution (e.g., 0% to 10% Methanol in Dichloromethane) is typically effective.

  • Combine the product-containing fractions and evaporate the solvent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Protocol 4.2: In Vitro Biochemical Kinase Assay (JAK1)

This protocol outlines a method to determine the IC50 value of the synthesized inhibitor against a target kinase, such as JAK1. Luminescence-based assays that measure ATP consumption are common, robust, and suitable for high-throughput screening.

Materials:

  • Recombinant human JAK1 enzyme

  • Substrate peptide (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)

  • ATP (at a concentration near the Km for the enzyme)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor (dissolved in 100% DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette, plate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in 100% DMSO. A typical starting concentration is 10 mM, diluted down to nanomolar concentrations.

  • In the wells of the assay plate, add 5 µL of the kinase buffer.

  • Add 2.5 µL of the inhibitor dilution to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Add 2.5 µL of the JAK1 enzyme/substrate mixture to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

  • Incubate the plate at room temperature for 60 minutes. Rationale: This allows the enzymatic reaction to proceed. The time should be within the linear range of the reaction.

  • Stop the reaction and detect the remaining ATP by adding 15 µL of the Kinase-Glo® reagent to each well. This reagent lyses the enzyme and provides luciferase/luciferin to generate a light signal proportional to the amount of ATP.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 4.3: Cell-Based Target Engagement Assay (pSTAT5 Inhibition)

This protocol assesses the inhibitor's ability to penetrate cells and inhibit the JAK-STAT signaling pathway. It measures the phosphorylation of STAT5, a direct downstream target of JAK1/JAK2.

Materials:

  • A human cell line that signals through the JAK-STAT pathway (e.g., TF-1 or HEL cells).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Cytokine for stimulation (e.g., IL-3 or GM-CSF, depending on the cell line).

  • Synthesized inhibitor.

  • Fixation buffer (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 90% ice-cold methanol).

  • Primary antibody: Anti-phospho-STAT5 (pY694) conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Flow cytometer.

Procedure:

  • Culture cells to a sufficient density. Starve the cells of serum/cytokines for 4-6 hours before the experiment to reduce basal signaling.

  • Resuspend the cells in a serum-free medium and plate them in a 96-well plate.

  • Add serial dilutions of the synthesized inhibitor to the cells and incubate for 1-2 hours. Rationale: This pre-incubation allows the compound to enter the cells and bind to the target kinase.

  • Stimulate the JAK-STAT pathway by adding the appropriate cytokine (e.g., IL-3) to all wells (except for the unstimulated control) and incubate for 15-20 minutes at 37°C.

  • Stop the stimulation by immediately fixing the cells with paraformaldehyde for 10 minutes at room temperature.

  • Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice. Rationale: Permeabilization is necessary to allow the antibody to access intracellular proteins.

  • Wash the cells with FACS buffer (e.g., PBS with 1% BSA).

  • Add the fluorescently labeled anti-pSTAT5 antibody and incubate for 60 minutes in the dark.

  • Wash the cells again to remove unbound antibody.

  • Analyze the cells on a flow cytometer, measuring the median fluorescence intensity (MFI) of the pSTAT5 signal for each condition.

  • Plot the MFI against the inhibitor concentration to determine the cellular IC50.

Structure-Activity Relationship (SAR) Insights

Once a hit compound is identified, SAR studies are performed to optimize its properties[13]. This involves synthesizing analogs and assessing how structural changes affect potency, selectivity, and ADME properties.

G cluster_mods Potential Modifications for SAR Core Pyrrolo[2,3-d]pyrimidine (Hinge Binder) Amine N-cyclopropyltetrahydro- 2H-pyran-4-amine (Solubility, Selectivity) Core->Amine Position 4 R_Group R-Group (Potency, PK) Core->R_Group Position 5/7 Mod_Core Modify Core: - Bioisosteric Replacement (e.g., Pyrazolo[3,4-d]pyrimidine) Core->Mod_Core Mod_Amine Modify Amine: - Change Ring Size (Piperidine) - Invert Stereochemistry - Remove Cyclopropyl Amine->Mod_Amine Mod_R Modify R-Group: - Add polar groups - Add bulky groups R_Group->Mod_R

Caption: Key regions of a model inhibitor for SAR exploration.

  • Modification of the Amine Moiety:

    • Stereochemistry: The stereochemistry of the 4-amino position on the THP ring can be critical. One stereoisomer often exhibits significantly higher potency than the other due to optimal fitting in the kinase active site.

    • Ring System: Replacing the THP ring with other saturated heterocycles (e.g., piperidine, morpholine) can modulate solubility, basicity, and binding interactions. A direct comparison of a THP analog vs. a cyclohexane analog can quantify the ADME benefits of the ether oxygen.

    • N-substituent: Removing the cyclopropyl group in favor of a hydrogen or methyl group can reveal the contribution of the conformational rigidity to the overall binding affinity.

  • Modification of the Heterocyclic Core: The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" for kinase inhibitors as it mimics the adenine ring of ATP and forms key hydrogen bonds with the kinase hinge region[12]. Bioisosteric replacement with other hinge-binding motifs (e.g., thieno[2,3-d]pyrimidine) can be explored to fine-tune selectivity and patentability.

Conclusion

N-cyclopropyltetrahydro-2H-pyran-4-amine is a high-value building block for modern kinase inhibitor design. Its inherent properties—including improved solubility, metabolic stability, and a rigid 3D conformation—directly address the key challenges of potency, selectivity, and drug-likeness. By providing defined vectors for exploring kinase active sites and favorable ADME characteristics, this scaffold enables the development of sophisticated, next-generation therapeutics. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful tool in their drug discovery programs.

References

  • Gangjee, A., et al. (2014). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health. Available at: [Link]

  • Patel, H., et al. (2019). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]

  • Hagan, M., et al. (2022). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. National Institutes of Health. Available at: [Link]

  • Wang, S., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available at: [Link]

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  • Caputo, F., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Zhang, C., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. PubMed. Available at: [Link]

  • ResearchGate. Structure of filgotinib and its active metabolite. ResearchGate. Available at: [Link]

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  • Kim, Y., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. Available at: [Link]

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  • Kavanaugh, A., et al. (2016). Efficacy, Safety, Pharmacokinetics, and Pharmacodynamics of Filgotinib, a Selective JAK-1 Inhibitor, After Short-Term Treatment of Rheumatoid Arthritis: Results of Two Randomized Phase IIa Trials. PubMed Central. Available at: [Link]

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  • Google Patents. (n.d.). WO2011146808A2 - Topical formulation for a jak inhibitor. Google Patents.
  • Google Patents. (2018). US10016429B2 - Salts of the janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. Google Patents.
  • Google Patents. (2015). US9216984B2 - 3-[4-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)-1H-pyrazol-1-yl]octane—or heptane-nitrile as JAK inhibitors. Google Patents.
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Application Note: 1H NMR Characterization of N-cyclopropyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of N-cyclopropyltetrahydro-2H-pyran-4-amine (CAS No. 211814-16-3) using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1][2] We present a detailed, field-proven protocol for sample preparation, data acquisition, and spectral processing. Furthermore, a thorough analysis of the expected ¹H NMR spectrum is provided, including predicted chemical shifts (δ), multiplicities, and coupling constants (J). This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods for the verification and characterization of heterocyclic amine compounds.

Introduction: The Structural Imperative

N-cyclopropyltetrahydro-2H-pyran-4-amine is a heterocyclic compound featuring a saturated tetrahydropyran (THP) ring and a secondary amine substituted with a cyclopropyl group. Such scaffolds are of significant interest in medicinal chemistry due to their conformational properties and potential as building blocks in the synthesis of novel therapeutic agents.[3]

Unambiguous structural confirmation is a cornerstone of chemical research and drug development. ¹H NMR spectroscopy is an indispensable, non-destructive technique that provides detailed information about the molecular structure by probing the electronic environment of every proton.[4][5] This document serves as both a practical protocol and an interpretive guide for the ¹H NMR analysis of this specific molecule.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first identify the chemically distinct proton environments within the molecule. The structure of N-cyclopropyltetrahydro-2H-pyran-4-amine features several sets of non-equivalent protons. The chair conformation of the THP ring results in distinct axial and equatorial protons.

Diagram 1: Molecular Structure and Proton Labeling A visualization of the chemical structure with protons labeled for NMR assignment.

Predicted ¹H NMR Spectral Analysis

The following is a detailed prediction of the ¹H NMR spectrum in a standard solvent like CDCl₃. Chemical shifts are influenced by the electronic effects of the oxygen and nitrogen atoms, and the rigid conformations of the ring systems.[6][7]

Tetrahydropyran (THP) Ring Protons (δ ≈ 1.4-4.0 ppm)
  • Hₐ (4H, Positions 2 & 6): These protons are adjacent to the ring oxygen, which exerts a strong deshielding effect.[8][9] The axial and equatorial protons will be distinct. The equatorial protons are typically shifted downfield relative to their axial counterparts. We predict a complex multiplet for this region.

    • Axial (Hₐ-ax): ~ δ 3.4-3.6 ppm.

    • Equatorial (Hₐ-eq): ~ δ 3.9-4.1 ppm.

  • Hₑ/Hᵪ (4H, Positions 3 & 5): These methylene protons are further from the oxygen and will appear more upfield. Again, axial and equatorial positions will differ.

    • Axial (Hₑ-ax): ~ δ 1.4-1.6 ppm.

    • Equatorial (Hₑ-eq): ~ δ 1.8-2.0 ppm.

  • Hₔ (1H, Position 4): This methine proton is attached to the carbon bearing the nitrogen atom. It will be deshielded and will appear as a multiplet due to coupling with the adjacent axial and equatorial protons at positions 3 and 5. Expected chemical shift is ~ δ 2.8-3.1 ppm.

Cyclopropyl Ring Protons (δ ≈ 0.3-2.2 ppm)

The cyclopropyl group protons have characteristically upfield chemical shifts due to the ring's anisotropic effect.[10]

  • Hᵥ (1H, Methine): The single proton on the carbon attached to the nitrogen will be the most downfield of the cyclopropyl protons, likely appearing as a multiplet around δ 2.1-2.3 ppm.

  • Hₒ (4H, Methylene): The two sets of methylene protons will be diastereotopic. They will appear as complex multiplets in the upfield region, typically between δ 0.3-0.8 ppm. The coupling constants are diagnostic: Jcis is typically larger (7-9 Hz) than Jtrans (4-6 Hz).[11][12][13]

Amine Proton (δ ≈ 1.5-2.5 ppm, variable)
  • Hₙ (1H, N-H): The signal for the N-H proton is often a broad singlet.[14] Its chemical shift is highly dependent on solvent, concentration, and temperature. It may also exchange with trace amounts of D₂O, causing the signal to disappear.

Proton Assignment Label Predicted δ (ppm) Multiplicity Integration
THP Protons (eq, pos. 2,6)Hₐ-eq3.9 - 4.1m2H
THP Protons (ax, pos. 2,6)Hₐ-ax3.4 - 3.6m2H
THP Methine (pos. 4)Hₔ2.8 - 3.1m1H
THP Protons (eq, pos. 3,5)Hₑ-eq1.8 - 2.0m2H
THP Protons (ax, pos. 3,5)Hₑ-ax1.4 - 1.6m2H
Cyclopropyl MethineHᵥ2.1 - 2.3m1H
Cyclopropyl MethyleneHₒ0.3 - 0.8m4H
Amine ProtonHₙ1.5 - 2.5 (variable)br s1H

Table 1: Predicted ¹H NMR Data for N-cyclopropyltetrahydro-2H-pyran-4-amine in CDCl₃.

Application Protocol: Acquiring the ¹H NMR Spectrum

This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum.

Part A: Sample Preparation

The quality of the NMR sample directly impacts the quality of the spectrum.[4] A properly prepared sample is crucial for obtaining sharp, well-resolved signals.

  • Analyte Quantity: Weigh approximately 5-15 mg of N-cyclopropyltetrahydro-2H-pyran-4-amine into a clean, dry vial.[15]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds.[16] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[15][17] Deuterated solvents are essential to avoid large solvent signals in the proton spectrum and to provide a deuterium signal for the spectrometer's lock system.[4][17]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution. The solution should be homogeneous and free of any particulate matter.

  • Filtration and Transfer: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[18]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Diagram 2: NMR Sample Preparation Workflow A flowchart outlining the key steps for preparing a high-quality NMR sample.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Analyte (5-15 mg) add_solvent 2. Add Deuterated Solvent (0.6-0.7 mL CDCl3) weigh->add_solvent dissolve 3. Ensure Complete Dissolution (Vortex/Sonicate) add_solvent->dissolve filter 4. Filter into NMR Tube (Remove Particulates) dissolve->filter cap 5. Cap and Label Tube filter->cap insert 6. Insert Sample into Spectrometer cap->insert lock 7. Lock on Deuterium Signal insert->lock shim 8. Shim for Field Homogeneity lock->shim acquire 9. Acquire Spectrum shim->acquire

Part B: Instrument Setup and Data Acquisition

These steps are general and may vary slightly depending on the spectrometer manufacturer and software.

  • Sample Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

  • Locking: The instrument uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.[4] Select the appropriate solvent (e.g., CDCl₃) in the software to initiate the lock.

  • Shimming: This critical process optimizes the homogeneity of the magnetic field across the sample volume.[17] Automated shimming routines are standard on modern spectrometers and should be executed until a stable, sharp lock signal is achieved.

  • Acquisition Parameters: For a standard ¹H spectrum, typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[19] A total of 8 to 16 scans is usually sufficient for a sample of this concentration.

  • Acquire Data: Start the acquisition.

Part C: Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum via a Fourier transform.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in positive, absorptive mode with a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis. If using CDCl₃, the residual solvent peak at δ 7.26 ppm can be used as an internal reference.[4] Alternatively, tetramethylsilane (TMS) can be used as an internal standard at δ 0.00 ppm.[15][20]

  • Integration: Integrate the area under each signal. The integral values are proportional to the number of protons giving rise to the signal.[5][20] Set the integral of a well-resolved peak corresponding to a known number of protons (e.g., the methine at position 4 to 1H) and normalize the other integrals relative to it.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The final spectrum should meet the following criteria:

  • Integration Consistency: The sum of all integrals should correspond to the total number of protons in the molecular formula (C₈H₁₅NO), which is 15.[1][14]

  • Multiplicity Logic: The splitting patterns observed must be consistent with the predicted neighboring protons (the n+1 rule).[20]

  • Characteristic Shifts: The chemical shifts for the distinct molecular fragments (THP, cyclopropyl) should appear in their expected regions.

Discrepancies in these areas may indicate the presence of impurities, residual solvent, or an incorrect structure, prompting further investigation.

References

  • NMR Sample Preparation. (n.d.). University of Sheffield. Retrieved from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Abraham, R. J., Warne, M. A., & Griffiths, L. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. RSC Publishing. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Arizona. Retrieved from [Link]

  • Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Retrieved from [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(3), 684-689. Retrieved from [Link]

  • Abraham, R. J., Warne, M. A., & Griffiths, L. (1998). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Journal of the Chemical Society, Perkin Transactions 2, (10), 2151-2159. Retrieved from [Link]

  • Table 1 from Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. (n.d.). Semantic Scholar. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Maryland. Retrieved from [Link]

  • 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (n.d.). DTIC. Retrieved from [Link]

  • Interpreting. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Correlations of proton coupling constants in the cyclopropane ring with electronegativity: Consideration of the proton resonance spectrum of cyclopropyllithium. (2025, August 6). ResearchGate. Retrieved from [Link]

  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • 1H NMR Spectroscopy. (n.d.). University of Regensburg. Retrieved from [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 'H chemical shifts for cyclopropyl protons. (n.d.). ResearchGate. Retrieved from [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1105-1108. Retrieved from [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025, August 6). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Mass Spectrometry Analysis of N-cyclopropyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry-based analysis of N-cyclopropyltetrahydro-2H-pyran-4-amine, a novel heterocyclic amine with potential applications in drug discovery and development. Recognizing the audience of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed narrative that explains the rationale behind methodological choices, ensuring both scientific rigor and practical applicability. The protocols outlined herein are designed to be self-validating systems, grounded in established principles of analytical chemistry and supported by authoritative references. This guide covers liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, sample preparation from biological matrices, a proposed fragmentation pathway based on in-silico analysis and established fragmentation patterns of related cyclic amines, and concludes with a robust protocol for method validation in accordance with ICH guidelines.

Introduction: The Analytical Imperative for Novel Cyclic Amines

N-cyclopropyltetrahydro-2H-pyran-4-amine (Molecular Formula: C₈H₁₅NO, Molecular Weight: 141.21 g/mol ) represents a class of small, polar, cyclic amines that are of increasing interest in medicinal chemistry.[1][2] The unique structural combination of a tetrahydropyran ring and a cyclopropylamine moiety imparts specific physicochemical properties that can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Consequently, the development of a sensitive, selective, and robust analytical method is paramount for its characterization and quantification in various stages of drug development, from discovery to preclinical and clinical studies.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.[3] This guide will detail a systematic approach to developing and validating an LC-MS/MS method for N-cyclopropyltetrahydro-2H-pyran-4-amine.

Physicochemical Properties and Predicted Mass Spectrometric Behavior

A thorough understanding of the analyte's properties is foundational to method development.

PropertyValueSource
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol
LogP0.9174
Topological Polar Surface Area (TPSA)21.26 Ų

The presence of a basic secondary amine makes N-cyclopropyltetrahydro-2H-pyran-4-amine an excellent candidate for positive mode electrospray ionization (ESI). The protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 142.12, is expected to be the precursor ion in MS/MS experiments.

Proposed ESI-MS/MS Fragmentation Pathway

While experimental mass spectra for N-cyclopropyltetrahydro-2H-pyran-4-amine are not widely available, a putative fragmentation pathway can be constructed based on established fragmentation patterns of cyclic amines and piperidine derivatives.[4][5] The most probable sites of fragmentation are the bonds alpha to the nitrogen atom and the bonds within the cyclopropyl and tetrahydropyran rings.

Alpha-cleavage is a dominant fragmentation pathway for amines, leading to the formation of stable iminium ions.[6][7] For the protonated N-cyclopropyltetrahydro-2H-pyran-4-amine, several fragmentation routes are plausible:

  • Loss of the cyclopropyl group: Cleavage of the N-cyclopropyl bond could result in a fragment ion corresponding to the protonated tetrahydropyran-4-amine.

  • Ring opening of the tetrahydropyran moiety: Fragmentation of the tetrahydropyran ring can occur through various pathways, often initiated by the charge on the nitrogen atom.

  • Cleavage within the cyclopropyl ring: While less common, fragmentation of the strained cyclopropyl ring can also contribute to the product ion spectrum.

G M [M+H]⁺ m/z 142.12 F1 Fragment A m/z 100.08 Loss of C₃H₄ M->F1 - C₃H₄ F2 Fragment B m/z 84.08 Loss of C₃H₅N M->F2 - C₃H₅N F3 Fragment C m/z 57.06 Cyclopropyliminium ion M->F3 Ring Cleavage

LC-MS/MS Method Development and Protocol

The polar nature of N-cyclopropyltetrahydro-2H-pyran-4-amine presents a challenge for retention on traditional reversed-phase columns. Therefore, a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode chromatography approach is recommended.[8]

Liquid Chromatography Protocol
ParameterRecommended ConditionRationale
Column Mixed-mode or HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)To achieve adequate retention of the polar analyte.
Mobile Phase A 0.1% Formic acid in WaterProvides protons for ESI and aids in peak shape.
Mobile Phase B 0.1% Formic acid in AcetonitrileElutes the analyte from the HILIC column.
Gradient Start with high %B (e.g., 95%), ramp down to elute the analyte, then re-equilibrate.A typical HILIC gradient.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLCan be optimized based on sensitivity needs.
Mass Spectrometry Protocol
ParameterRecommended ConditionRationale
Ionization Mode ESI PositiveThe basic amine readily protonates.
Precursor Ion m/z 142.12The protonated molecule [M+H]⁺.
Product Ions To be determined experimentally. Based on the proposed fragmentation, monitor ions around m/z 100.08, 84.08, and 57.06.These are potential high-abundance fragments for quantification and confirmation.
Collision Energy Optimize for each transitionTo achieve the most stable and intense fragment ion signal.
Dwell Time 50-100 msTo ensure sufficient data points across the chromatographic peak.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS System Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation SPE Cleanup SPE Cleanup Protein Precipitation->SPE Cleanup Evaporation & Reconstitution Evaporation & Reconstitution SPE Cleanup->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing

Sample Preparation from Biological Matrices

For the quantification of N-cyclopropyltetrahydro-2H-pyran-4-amine in biological matrices such as plasma, a robust sample preparation protocol is essential to remove interferences like proteins and phospholipids.[9][10][11] A combination of protein precipitation followed by solid-phase extraction (SPE) is recommended for achieving high recovery and a clean extract.[7]

Protocol for Sample Preparation from Plasma
  • Protein Precipitation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% Acetonitrile with 0.1% Formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation according to ICH Q2(R2) Guidelines

A crucial aspect of developing a reliable analytical method is its validation to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process.[12][13]

Validation Parameters and Acceptance Criteria
Validation ParameterObjectiveTypical Acceptance Criteria
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity and Range To demonstrate a proportional relationship between concentration and response over a defined range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards within ±15% of nominal (±20% at LLOQ).
Accuracy To determine the closeness of the measured value to the true value.Mean accuracy within 85-115% of nominal (80-120% at LLOQ).
Precision (Repeatability and Intermediate Precision) To assess the degree of scatter between a series of measurements.Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy and precision criteria as stated above.
Matrix Effect To evaluate the effect of the matrix on the ionization of the analyte.The ratio of the analyte response in the presence and absence of matrix should be consistent across different lots of matrix.
Stability To ensure the analyte is stable throughout the sample handling and analysis process.Analyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions.

This table is a summary based on ICH Q2(R2) guidelines and common bioanalytical method validation practices.[5]

Conclusion

This application note provides a detailed and scientifically grounded guide for the mass spectrometric analysis of N-cyclopropyltetrahydro-2H-pyran-4-amine. By integrating established analytical principles with specific protocols for LC-MS/MS, sample preparation, and method validation, researchers and drug development professionals are equipped with a robust framework to accurately and reliably quantify this novel compound. The emphasis on the rationale behind experimental choices aims to empower users to not only follow the outlined procedures but also to adapt and troubleshoot them effectively. The successful implementation of the methods described herein will be instrumental in advancing the understanding and development of N-cyclopropyltetrahydro-2H-pyran-4-amine and other related novel chemical entities.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pérez-Ribera, M., Faizan-Khan, M., Giné, R., Badia, J. M., Junza, A., Yanes, O., Sales-Pardo, M., & Guimerà, R. (2025, July 11). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Briefings in Bioinformatics. Retrieved from [Link]

  • Altabrisa Group. (2025, August 2). What Is ICH Q2R2 Method Validation and Its Importance?. Retrieved from [Link]

  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • EPFL. (n.d.). Web-based application for in silico fragmentation. MS tools. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • AACC. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • ResearchGate. (2021, October 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Restek. (2021, July 8). 13-Minute Comprehensive Direct LC-MS MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). N-Cyclopropyltetrahydro-2H-pyran-4-amine - CAS:211814-16-3. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Quantification of Polar Drugs in Human Plasma with Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminotetrahydropyran. Retrieved from [Link]

Sources

N-Alkylation of Cyclic Amines: A Comprehensive Guide to Synthetic Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of N-Alkyl Cyclic Amines in Modern Chemistry

Saturated nitrogen-containing heterocycles, such as piperidines, pyrrolidines, and morpholines, are foundational structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to specialized materials. The nitrogen atom within these rings serves as a critical handle for chemical modification, and its alkylation is a cornerstone transformation in organic synthesis. The introduction of an alkyl group at the nitrogen atom profoundly influences a molecule's physicochemical properties, including its basicity, lipophilicity, and conformational behavior. Consequently, the ability to perform N-alkylation reactions in a controlled and efficient manner is of paramount importance to researchers in drug discovery, agrochemicals, and materials science. This guide provides a detailed overview of the most common and effective methods for the N-alkylation of cyclic amines, offering insights into the underlying principles and practical, step-by-step protocols.

Strategic Approaches to N-Alkylation of Cyclic Amines

The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the cyclic amine, the type of alkyl group to be introduced (e.g., simple alkyl, benzyl, aryl), the desired scale of the reaction, and the functional group tolerance required. Here, we delve into four principal methodologies:

  • Reductive Amination: A robust and widely used method that forms the C-N bond through the reaction of the cyclic amine with a carbonyl compound (an aldehyde or ketone) and a reducing agent.

  • Direct Alkylation with Alkyl Halides: A classical S(_N)2 approach where the amine acts as a nucleophile, displacing a halide from an alkyl halide.

  • "Borrowing Hydrogen" Catalysis: A greener and more atom-economical approach that utilizes alcohols as alkylating agents, catalyzed by transition metals.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl and N-heteroaryl bonds.

Reductive Amination: The Workhorse of N-Alkylation

Reductive amination is a highly reliable and versatile method for the N-alkylation of cyclic amines. The reaction proceeds in a one-pot fashion, where the amine and a carbonyl compound first form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.[1][2] This method effectively avoids the common issue of over-alkylation often encountered in direct alkylation with alkyl halides.[3]

Causality and Mechanistic Insight

The success of one-pot reductive amination hinges on the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)(_3)) is a particularly effective reagent for this purpose due to its mild nature and steric bulk, which favors the reduction of the more reactive iminium ion.[1][4][5] The reaction is typically carried out under mildly acidic conditions, which catalyzes the formation of the iminium ion.[2]

Experimental Protocol: N-Alkylation of Piperidine with a Ketone using Sodium Triacetoxyborohydride

This protocol describes the N-alkylation of piperidine with cyclohexanone as a representative example.

Materials:

  • Piperidine

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)(_3))

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add piperidine (1.0 eq) and cyclohexanone (1.1 eq).

  • Dissolve the reactants in an appropriate volume of DCE or DCM (to make an approximately 0.2 M solution).

  • If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.

  • Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of NaHCO(_3).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4) or Na(_2)SO(_4).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-cyclohexylpiperidine.

Troubleshooting Common Issues in Reductive Amination
Issue Potential Cause Suggested Solution
Low or no conversion Incomplete iminium ion formation.Add a catalytic amount of acetic acid. Ensure anhydrous conditions.
Inactive reducing agent.Use fresh sodium triacetoxyborohydride.
Formation of alcohol byproduct Reduction of the carbonyl starting material.Ensure the use of a selective reducing agent like NaBH(OAc)(_3). Add the reducing agent after allowing time for iminium ion formation.
Difficult purification Presence of unreacted starting materials.Use a slight excess of the more volatile or easily removed starting material to drive the reaction to completion. Acid-base extraction can be employed to separate the basic amine product from the neutral carbonyl compound.

Direct Alkylation with Alkyl Halides: A Classical Approach

The direct N-alkylation of cyclic amines with alkyl halides is a straightforward S(_N)2 reaction. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. A base is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Causality and Mechanistic Insight

The rate of this reaction is dependent on the nucleophilicity of the amine, the nature of the leaving group on the alkyl halide (I > Br > Cl > F), and the degree of steric hindrance at both the amine and the alkyl halide. A significant drawback of this method is the potential for over-alkylation, as the product tertiary amine is often more nucleophilic than the starting secondary amine. This can lead to the formation of a quaternary ammonium salt.[3] To mitigate this, a large excess of the starting amine can be used, or the alkyl halide can be added slowly to the reaction mixture.

Experimental Protocol: N-Benzylation of Pyrrolidine with Benzyl Bromide

This protocol details the synthesis of N-benzylpyrrolidine.

Materials:

  • Pyrrolidine

  • Benzyl bromide

  • Potassium carbonate (K(_2)CO(_3)) or N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add pyrrolidine (1.2 eq) and a suitable base such as powdered anhydrous K(_2)CO(_3) (2.0 eq) or DIPEA (1.5 eq).

  • Add anhydrous MeCN or DMF to dissolve the reactants.

  • In a separate dropping funnel, prepare a solution of benzyl bromide (1.0 eq) in a small amount of the reaction solvent.

  • Add the benzyl bromide solution dropwise to the stirred pyrrolidine mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter off the solid base (if K(_2)CO(_3) was used). If DIPEA was used, proceed to the next step.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between diethyl ether (or ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na(_2)SO(_4).

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to afford pure N-benzylpyrrolidine.

"Borrowing Hydrogen" Catalysis: A Green Alternative

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an elegant and atom-economical method for the N-alkylation of amines using alcohols as the alkylating agents.[5][6] This process, typically catalyzed by transition metal complexes of ruthenium, iridium, or nickel, generates water as the only byproduct.[6][7][8][9][10][11]

Causality and Mechanistic Insight

The catalytic cycle involves three key steps:

  • Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde or ketone.

  • Condensation: The in situ-generated carbonyl compound condenses with the amine to form an imine or enamine.

  • Hydrogenation: The metal-hydride complex then transfers the "borrowed" hydrogen back to the imine/enamine, reducing it to the N-alkylated amine and regenerating the catalyst.

dot digraph "Borrowing_Hydrogen_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} "Borrowing Hydrogen" Catalytic Cycle

Experimental Protocol: Ruthenium-Catalyzed N-Alkylation of Morpholine with Benzyl Alcohol

This protocol is a representative example of a "borrowing hydrogen" reaction.

Materials:

  • Morpholine

  • Benzyl alcohol

  • --INVALID-LINK-- (Ruthenium catalyst precursor)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or other suitable phosphine ligand

  • Potassium tert-butoxide (KOtBu) or another suitable base

  • Anhydrous toluene or dioxane

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Standard workup and purification reagents

Procedure:

  • In a Schlenk tube under an argon or nitrogen atmosphere, combine --INVALID-LINK-- (0.5 mol%) and dppf (1.1 mol%).

  • Add anhydrous toluene, followed by morpholine (1.0 eq), benzyl alcohol (1.2 eq), and KOtBu (10 mol%).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 110 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na(_2)SO(_4).

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-benzylmorpholine.

Buchwald-Hartwig Amination: Forging N-Aryl Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl and N-heteroaryl cyclic amines.[12][13][14][15] This method is particularly valuable when classical nucleophilic aromatic substitution (S(_N)Ar) is not feasible due to the low reactivity of the aryl halide.

Causality and Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated amine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands generally promoting the reductive elimination step and enhancing catalyst stability.

dot digraph "Buchwald_Hartwig_Amination" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Buchwald-Hartwig Amination Cycle

Experimental Protocol: Buchwald-Hartwig Amination of Piperidine with an Aryl Bromide

This protocol describes the coupling of piperidine with 4-bromotoluene.

Materials:

  • Piperidine

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd(_2)(dba)(_3)) or another Pd(0) source

  • A suitable phosphine ligand (e.g., Xantphos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Standard workup and purification reagents

Procedure:

  • To an oven-dried Schlenk tube, add Pd(_2)(dba)(_3) (1-2 mol% Pd), the phosphine ligand (2-4 mol%), and NaOtBu (1.4 eq).

  • Seal the tube, evacuate, and backfill with argon or nitrogen (repeat three times).

  • Add anhydrous toluene, followed by 4-bromotoluene (1.0 eq) and piperidine (1.2 eq) via syringe.

  • Heat the reaction mixture in an oil bath at 80-110 °C.

  • Monitor the reaction by GC-MS or LC-MS until the starting aryl bromide is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-(4-methylphenyl)piperidine.

Comparative Overview of N-Alkylation Methods

Method Alkylating Agent Key Reagents/Catalysts Advantages Disadvantages
Reductive Amination Aldehydes, KetonesNaBH(OAc)(_3), NaBH(_3)CNHigh yields, excellent functional group tolerance, avoids over-alkylation, one-pot procedure.Requires a carbonyl compound, borohydride reagents can be moisture-sensitive.
Direct Alkylation Alkyl HalidesBase (e.g., K(_2)CO(_3), DIPEA)Simple procedure, readily available starting materials.Prone to over-alkylation, formation of quaternary salts, can require harsh conditions.
"Borrowing Hydrogen" AlcoholsRu, Ir, Ni catalystsHigh atom economy, green (water is the only byproduct), uses readily available alcohols.Requires a metal catalyst, may require higher temperatures and inert atmosphere.
Buchwald-Hartwig Aryl/Heteroaryl HalidesPd catalyst, phosphine ligand, baseBroad scope for N-arylation, high functional group tolerance.Requires a precious metal catalyst and often expensive ligands, sensitive to air and moisture.

Conclusion and Future Perspectives

The N-alkylation of cyclic amines is a fundamental transformation in organic synthesis with a diverse array of available methods. Reductive amination and direct alkylation with alkyl halides remain workhorse reactions due to their simplicity and broad applicability. However, the increasing demand for sustainable and efficient chemical processes has propelled the development and adoption of catalytic methods such as the "borrowing hydrogen" strategy and Buchwald-Hartwig amination. The choice of method should be guided by a careful consideration of the specific synthetic challenge, including the nature of the substrates, the desired product, and the overall goals of the research program. As catalyst technology continues to advance, we can anticipate the emergence of even more efficient, selective, and environmentally benign methods for the N-alkylation of cyclic amines, further empowering chemists to construct complex nitrogen-containing molecules with greater precision and ease.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of N-cyclopropyltetrahydro-2H-pyran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the N-cyclopropyltetrahydro-2H-pyran-4-amine Scaffold

The N-cyclopropyltetrahydro-2H-pyran-4-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents.[1][2] Its inherent three-dimensional structure, combining a flexible tetrahydropyran ring with a rigid cyclopropylamine moiety, allows for precise spatial orientation of substituents, making it an ideal starting point for the development of potent and selective enzyme inhibitors. Notably, derivatives of this scaffold have demonstrated significant activity as inhibitors of Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-like Kinase 5 (ALK5), a critical player in fibrosis and cancer progression.[3][4] This document provides a comprehensive guide to the structure-activity relationship (SAR) studies of N-cyclopropyltetrahydro-2H-pyran-4-amine derivatives, including detailed protocols for their synthesis and biological evaluation. A thorough understanding of the pharmacokinetics of small molecule inhibitors is crucial for their development, as it describes their disposition within the body.[5][6]

Key Concepts and Experimental Rationale

The central hypothesis guiding the SAR studies of this scaffold is that systematic modifications to its peripheral chemical groups will modulate its binding affinity and inhibitory potency against specific biological targets. The tetrahydropyran ring often serves as a central scaffold, while the N-cyclopropylamine group can be crucial for establishing key interactions within the target's binding pocket. The primary goal is to identify derivatives with optimal potency, selectivity, and drug-like properties, including favorable pharmacokinetic profiles.[7]

The following sections detail the experimental workflow for a typical SAR campaign targeting ALK5, from chemical synthesis to biological characterization.

Synthetic Chemistry: A General Protocol for the Synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine Derivatives

The synthesis of the target derivatives typically involves a multi-step sequence, starting from commercially available materials. The following is a generalized, yet detailed, protocol for the preparation of a representative compound.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Purification & Characterization A Tetrahydro-4H-pyran-4-one C N-cyclopropyltetrahydro- 2H-pyran-4-amine A->C NaBH(OAc)3, DCE, rt B Cyclopropylamine B->C E Target Derivative C->E DIPEA, NMP, 120°C D Heterocyclic Halide (e.g., 2-chloro-4-fluoropyridine) D->E F Crude Product E->F G Purified Compound F->G Column Chromatography H Structure Confirmation G->H NMR, MS Kinase_Assay_Workflow A Prepare Reagents: - 1x Kinase Buffer - Diluted ALK5 Enzyme - Substrate/ATP Mix - Test Compounds B Plate Setup (384-well): - Add Test Compound - Add Substrate/ATP Mix A->B C Initiate Reaction: - Add ALK5 Enzyme B->C D Incubate at 30°C for 1 hour C->D E Stop Reaction & Detect ADP: - Add ADP-Glo™ Reagent D->E F Incubate at RT for 40 minutes E->F G Develop Luminescent Signal: - Add Kinase Detection Reagent F->G H Incubate at RT for 30 minutes G->H I Read Luminescence H->I SAR_Diagram cluster_Core Core Scaffold cluster_Modifications Key Modification Points Core R1 Core->R1 Generally small EWG or H-bond acceptors tolerated R2 Core->R2 Hydrophobic and H-bond donors enhance activity R3 Core->R3 Bulky groups may decrease activity

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Introduction to the Synthesis

The primary and most efficient route to N-cyclopropyltetrahydro-2H-pyran-4-amine is the reductive amination of tetrahydro-4H-pyran-4-one with cyclopropylamine. This reaction is a cornerstone of amine synthesis, valued for its operational simplicity and wide applicability in pharmaceutical development.[1] The process involves the initial formation of an imine or iminium ion intermediate from the ketone and amine, which is then reduced in situ by a selective reducing agent to yield the target secondary amine.

While the reaction appears straightforward, achieving high yield and purity requires careful control over reaction parameters. This guide will address the critical aspects of this synthesis, from reagent selection to final product purification and characterization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Question 1: My reaction has stalled, and TLC/GC-MS analysis shows a significant amount of unreacted tetrahydro-4H-pyran-4-one. What could be the cause?

Answer: Incomplete consumption of the starting ketone is a common issue that can often be traced back to two primary factors: imine formation and the reducing agent.

  • Inefficient Imine Formation: The formation of the imine intermediate is a reversible equilibrium reaction. The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.

    • Solution: While not always necessary, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can drive the reaction forward. Alternatively, performing the reaction in a solvent system that allows for azeotropic removal of water can be effective, though this is less common for this specific transformation.

  • Inactive or Insufficient Reducing Agent: The hydride reagent is susceptible to degradation, especially if handled improperly or if the reaction solvent is not anhydrous.

    • Solution: Ensure your reducing agent is fresh and has been stored under an inert atmosphere. For moisture-sensitive reagents like sodium triacetoxyborohydride (NaBH(OAc)₃), use anhydrous solvents. It may also be necessary to increase the stoichiometry of the reducing agent to 1.5-2.0 equivalents relative to the ketone.[2]

Question 2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

Answer: The likely culprit is the formation of a tertiary amine through dialkylation. This occurs when the desired product, N-cyclopropyltetrahydro-2H-pyran-4-amine (a secondary amine), reacts with another molecule of tetrahydro-4H-pyran-4-one.

  • Mechanism of Side Reaction: The secondary amine product can react with the remaining ketone to form a new iminium ion, which is then reduced to a tertiary amine.

  • Prevention Strategies:

    • Control Stoichiometry: Use a slight excess of cyclopropylamine (1.1-1.2 equivalents) to ensure the ketone is consumed before significant dialkylation can occur.

    • Stepwise Procedure: For reactions particularly prone to dialkylation, a stepwise approach can be beneficial. First, allow the imine to form completely in a solvent like methanol. Then, add the reducing agent (e.g., sodium borohydride) to reduce the imine.[3]

    • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred for reductive aminations as it is a mild and selective reagent, which can sometimes help minimize side reactions compared to more aggressive hydrides.[4]

Question 3: The purification of my final product by standard silica gel chromatography is resulting in low recovery and significant tailing. How can I improve the purification?

Answer: The basic nature of the amine product is the primary reason for poor chromatographic performance on acidic silica gel. The amine can interact strongly with the silanol groups on the silica surface, leading to irreversible adsorption and band spreading.

  • Recommended Solutions:

    • Use of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase (typically 0.5-1%).[5] This will neutralize the acidic sites on the silica and improve the elution of the basic product.

    • Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized stationary phase (NH₂-silica) can provide excellent results. This creates a more neutral chromatographic environment, leading to sharper peaks and better recovery.[5]

    • Reversed-Phase Chromatography: If the compound has sufficient lipophilicity, reversed-phase chromatography (e.g., C18) with a mobile phase buffered at a high pH can be an effective alternative. At a pH two units above the amine's pKa, the compound will be in its free-base form, leading to better retention and separation.[5]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis: sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride?

A1: The choice of reducing agent is critical and depends on the desired reaction conditions.

Reducing AgentAdvantagesDisadvantagesRecommended Solvents
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce aldehydes and ketones; typically added after imine formation is complete.Methanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions over ketones. Can be used in a one-pot procedure.Highly toxic (releases HCN gas in strong acid).[6]Methanol, Water
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective for iminium ions. Tolerates a wide range of functional groups.[4]Moisture-sensitive.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)

For this specific synthesis, sodium triacetoxyborohydride (STAB) is often the preferred reagent due to its high selectivity and efficiency in a one-pot procedure, minimizing the risk of reducing the starting ketone.[3]

Q2: What is the general reaction mechanism for the reductive amination?

A2: The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The nitrogen of cyclopropylamine performs a nucleophilic attack on the carbonyl carbon of tetrahydro-4H-pyran-4-one. Subsequent dehydration leads to the formation of an imine. In the presence of an acid catalyst or under acidic conditions, the imine is protonated to form a more electrophilic iminium ion.

  • Reduction: A hydride from the reducing agent (e.g., NaBH(OAc)₃) is delivered to the electrophilic carbon of the imine or iminium ion, yielding the final N-cyclopropyltetrahydro-2H-pyran-4-amine product.

Reductive_Amination_Workflow cluster_formation Imine/Iminium Formation cluster_reduction Reduction Ketone Tetrahydro-4H-pyran-4-one Imine Imine Intermediate Ketone->Imine + Amine - H₂O Amine Cyclopropylamine Iminium Iminium Ion Imine->Iminium + H⁺ Product N-cyclopropyltetrahydro- 2H-pyran-4-amine Iminium->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Iminium Hydride Donation

Caption: Reductive Amination Workflow.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are the most common methods.

  • TLC: Use a mobile phase such as 10% methanol in dichloromethane with a small amount of ammonium hydroxide (0.5%) to visualize the spots clearly. The product amine will have a different Rf value than the starting ketone.

  • GC-MS: This is an excellent method for monitoring the disappearance of starting materials and the appearance of the product. The mass spectrum will show the molecular ion of the product (m/z = 141.21) and characteristic fragmentation patterns.[7]

Q4: What are the expected NMR and GC-MS characteristics of the final product?

A4: Proper characterization is crucial to confirm the structure and purity of N-cyclopropyltetrahydro-2H-pyran-4-amine.

  • ¹H NMR: Expect to see signals corresponding to the cyclopropyl protons (typically in the upfield region, ~0.3-0.8 ppm), the protons on the tetrahydropyran ring (in the range of ~1.5-4.0 ppm), and a proton on the nitrogen (if not exchanged with the solvent).

  • ¹³C NMR: The spectrum should show distinct signals for the carbons of the cyclopropyl ring and the tetrahydropyran ring.

  • GC-MS: The mass spectrum should exhibit a molecular ion peak at m/z 141.[7] Common fragmentation patterns for amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which can be a diagnostic feature.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine using sodium triacetoxyborohydride.

Protocol_Flow start Start reagents Combine Tetrahydro-4H-pyran-4-one, Cyclopropylamine, and DCM start->reagents stir1 Stir at Room Temperature for 30 minutes reagents->stir1 add_stab Add Sodium Triacetoxyborohydride (portion-wise) stir1->add_stab stir2 Stir at Room Temperature for 12-18 hours add_stab->stir2 quench Quench with Saturated NaHCO₃ stir2->quench extract Extract with DCM (3x) quench->extract wash_dry Wash with Brine, Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Experimental Workflow for Synthesis.

Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-4H-pyran-4-one and anhydrous dichloromethane.

  • Add cyclopropylamine to the solution and stir the mixture at room temperature for 30 minutes to allow for initial imine formation.

  • Carefully add sodium triacetoxyborohydride to the reaction mixture in portions over 10-15 minutes. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane containing 1% triethylamine to afford the pure N-cyclopropyltetrahydro-2H-pyran-4-amine.

References

  • ResearchGate. (n.d.). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]

  • Quora. (2019). What happens to sodium cyanoborohydride after it reacts in a reductive amination? Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (n.d.). Amines in Pharmaceutical Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • PubMed. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Retrieved from [Link]

  • PubMed. (2021). GC-MS and NMR spectroscopy based metabolite profiling of Panchvalkal kwath (polyherbal formulation). Retrieved from [Link]

  • PubMed. (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yield in Reductive Amination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reductive amination. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize one of the most powerful C-N bond-forming reactions in the synthetic chemist's toolbox. Reductive amination is a cornerstone of modern synthesis, particularly in the pharmaceutical industry where amine scaffolds are ubiquitous.[1] However, its apparent simplicity can sometimes mask underlying complexities that lead to frustratingly low yields.

This guide moves beyond simple procedural lists to explain the causality behind common issues and their solutions. We will explore the delicate equilibrium of imine/iminium formation, the critical choice of reducing agent, and the subtle but profound effects of reaction parameters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My reaction is not working or the yield is very low. Where do I start?

Low yield in reductive amination is a common but solvable problem. The issue almost always lies within one of three areas: (1) inefficient imine or iminium ion formation, (2) incompatibility of the reducing agent with the reaction conditions or substrates, or (3) unintended side reactions.

A logical first step is to analyze the reaction mixture by a technique like LC-MS or TLC. What do you see?

  • Mostly starting materials? This points to a problem with imine/iminium formation.

  • Starting aldehyde/ketone consumed, but no product? This could indicate reduction of the carbonyl starting material to an alcohol or other side reactions.[2]

  • A mix of starting materials, product, and unknown impurities? This suggests a combination of issues, including slow reaction rates or competing pathways.

Let's break down the troubleshooting process based on these observations.

Section 1: Issues with Imine/Iminium Ion Formation

The entire reaction hinges on the initial condensation of the amine and carbonyl compound to form an imine (from a primary amine) or an enamine/iminium ion (from a secondary amine).[3][4][5] This is a reversible equilibrium reaction that produces water as a byproduct.[3] Pushing this equilibrium to the product side is critical.

Q1: I suspect my imine is not forming. How can I improve this step?

Expert Insight: The rate-limiting step in many reductive aminations is the dehydration of the hemiaminal intermediate to form the C=N double bond. This step is acid-catalyzed.[6] However, the pH must be carefully controlled.

  • The Problem with pH:

    • Too Acidic (pH < 4): The amine starting material will be fully protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.[7]

    • Too Basic (pH > 8): There is insufficient acid to catalyze the crucial dehydration of the hemiaminal intermediate.

  • The Solution: The "Goldilocks" pH Range

    • The optimal pH for most reductive aminations is between 4 and 7.[8] This provides enough acid to catalyze dehydration without deactivating the amine nucleophile.[7][9]

    • Practical Tip: Adding a catalytic amount of acetic acid (AcOH) is a common and effective strategy to achieve the desired pH.[2][10]

Q2: My substrates are sterically hindered, and the reaction is slow. What can I do?

Expert Insight: Steric hindrance around either the amine or the carbonyl can dramatically slow down the rate of condensation.[11] Ketones are generally less reactive than aldehydes for this reason.[11]

  • Strategies for Hindered Substrates:

    • Increase Reaction Time: Some reactions, especially with hindered ketones, may require extended periods (24-72 hours) to reach completion.[2][12]

    • Gentle Heating: Increasing the temperature can help overcome the activation energy barrier. However, monitor for potential side reactions or degradation.

    • Use a Dehydrating Agent: To drive the equilibrium forward, you can remove the water byproduct.

      • Molecular Sieves: Activated 3Å or 4Å molecular sieves are effective.

      • Chemical Reagents: Lewis acids like Ti(OiPr)₄ can act as both a Lewis acid catalyst and a water scavenger.[13][14]

      • Azeotropic Removal: For reactions in solvents like toluene, water can be removed using a Dean-Stark apparatus.[13]

Section 2: Choosing and Using the Right Reducing Agent

The choice of reducing agent is arguably the most critical decision in designing a reductive amination. The ideal reagent should selectively reduce the protonated imine (the iminium ion) much faster than it reduces the starting carbonyl compound.[10][15]

Q3: My starting aldehyde/ketone is being reduced to an alcohol. How do I prevent this?

Expert Insight: This is a classic selectivity problem. It occurs when the reducing agent is too powerful or when the conditions favor carbonyl reduction over iminium ion reduction.

  • The Causality: Sodium borohydride (NaBH₄), a common and inexpensive reducing agent, is strong enough to reduce both aldehydes and ketones, especially under neutral or acidic conditions.[7][14] If imine formation is slow, NaBH₄ will preferentially reduce the more abundant carbonyl starting material.[7]

  • The Solution: Use a More Selective Reducing Agent.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations.[16] STAB is a milder, sterically hindered reducing agent that reacts much faster with the iminium ion than with ketones or even most aldehydes.[3] Its lower basicity and tolerance for mild acids make it highly effective.[17]

    • Sodium Cyanoborohydride (NaBH₃CN): Like STAB, NaBH₃CN is selective for iminium ions over carbonyls at a mildly acidic pH (around 6-7).[9][16] However, it is highly toxic and generates cyanide waste, making STAB a safer and more common alternative in many labs.[16]

Reducing AgentChemical FormulaKey CharacteristicsCommon Solvents
Sodium BorohydrideNaBH₄Strong, inexpensive reductant. Can reduce starting carbonyls. Best used in a two-step procedure where the imine is pre-formed.[14][16]MeOH, EtOH
Sodium CyanoborohydrideNaBH₃CNHighly selective for iminium ions at pH 6-7.[9] Allows for one-pot reactions. High toxicity is a major drawback.[16]MeOH
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Mild, highly selective, and less toxic than NaBH₃CN.[16] Excellent for a wide range of substrates, including sensitive ones.[16] Water-sensitive.DCE, DCM, THF[14]
Q4: I am using NaBH₄. Can I still get a good yield?

Expert Insight: Yes, but the procedure must be modified to account for its high reactivity. A "one-pot" dump-and-stir approach is unlikely to work well.

  • The Two-Step Protocol:

    • Pre-form the Imine: Dissolve the amine and carbonyl in a suitable solvent (e.g., methanol). Stir at room temperature for 1-2 hours to allow the imine formation equilibrium to be established.[8][18] Monitor by TLC or NMR if possible.[2]

    • Add the Reductant: Cool the reaction mixture in an ice bath and then add the NaBH₄ portion-wise. This ensures that a high concentration of the imine intermediate is present before the strong reductant is introduced.[8]

G cluster_0 One-Pot Procedure (e.g., with STAB) cluster_1 Two-Step Procedure (e.g., with NaBH₄) a1 Amine + Carbonyl + STAB + Acid (cat.) a2 Reaction Mixture a1->a2 Combine all a3 Workup a2->a3 Stir to completion a4 Final Amine Product a3->a4 b1 Amine + Carbonyl b2 Imine Formation (Stir 1-2h) b1->b2 b3 Add NaBH₄ (Cool) b2->b3 After imine forms b4 Workup b3->b4 Stir to completion b5 Final Amine Product b4->b5

Caption: Comparison of one-pot and two-step reductive amination workflows.

Section 3: Side Reactions and Reaction Environment

Beyond the main pathway, several side reactions and environmental factors can diminish your yield.

Q5: I am trying to make a secondary amine from a primary amine, but I'm getting a tertiary amine byproduct. How do I stop over-alkylation?

Expert Insight: This happens when the newly formed secondary amine product is more nucleophilic than the primary amine starting material. It can then react with another molecule of the aldehyde, leading to a second reductive amination and the formation of a tertiary amine.

  • The Causality: The product acts as a reactant in a subsequent reaction. This is a common issue and is mechanistically similar to the problem of over-alkylation when using alkyl halides.[7]

  • Solutions to Prevent Dialkylation:

    • Stoichiometry Control: Use an excess of the primary amine. This increases the probability that the aldehyde will encounter a molecule of the starting amine rather than the product amine.

    • Two-Step Procedure: The most robust method is to pre-form the imine and then add the reducing agent.[18][19] This minimizes the time the product amine and starting aldehyde are present together under reactive conditions.

Q6: Does the choice of solvent matter?

Expert Insight: Absolutely. The solvent plays a critical role in solubilizing reagents and can influence reaction rates.

  • Polar Protic Solvents (Methanol, Ethanol): These are excellent for dissolving amine salts and are the solvents of choice for reactions using NaBH₄ or NaBH₃CN.[14][20] They can also participate in hydrogen bonding, which can help stabilize intermediates.[20]

  • Aprotic Solvents (DCM, DCE, THF): These are required for water-sensitive reagents like STAB.[14] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are very common.[21]

  • Solvent Effects on Rate: Studies have shown that polar protic solvents like methanol can accelerate the formation of the imine and Schiff base intermediates compared to aprotic or non-polar solvents.[20]

G cluster_side start Low Yield Observed check_sm Analyze Reaction: Mostly Starting Materials? start->check_sm check_side Analyze Reaction: Side Products Observed? check_sm->check_side No issue_imine Problem: Inefficient Imine/Iminium Formation check_sm->issue_imine Yes issue_selectivity Problem: Poor Selectivity or Side Reactions check_side->issue_selectivity Yes issue_conditions Problem: General Suboptimal Conditions check_side->issue_conditions No fix_ph Optimize pH: Add catalytic Acetic Acid (Target pH 4-7) issue_imine->fix_ph Action fix_water Remove Water: Use Molecular Sieves or Azeotropic Distillation issue_imine->fix_water Action fix_time_temp Increase Time/Temp (for hindered substrates) issue_imine->fix_time_temp Action side_alcohol Carbonyl reduced to Alcohol? issue_selectivity->side_alcohol side_overalkyl Over-alkylation (Tertiary Amine)? issue_selectivity->side_overalkyl fix_reductant Solution: - Use selective agent (STAB) - Use two-step NaBH₄ protocol side_alcohol->fix_reductant Yes fix_stoich Solution: - Use excess primary amine - Pre-form the imine side_overalkyl->fix_stoich Yes fix_solvent Check Solvent Compatibility (e.g., use DCE for STAB) issue_conditions->fix_solvent Action

Caption: A decision tree for troubleshooting common reductive amination issues.

Protocols

Protocol 1: General One-Pot Reductive Amination using STAB

This protocol is suitable for a wide range of aldehydes and ketones.

  • Materials:

    • Aldehyde or ketone (1.0 equiv)

    • Amine (1.0-1.2 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (optional, 1-2 equiv for less reactive substrates)

  • Procedure:

    • To a solution of the aldehyde or ketone (1.0 equiv) in DCE, add the amine (1.0-1.2 equiv).

    • If the substrate is a less reactive ketone, add acetic acid (1.0 equiv) and stir for 20-30 minutes.

    • Add STAB (1.3-1.6 equiv) portion-wise. The reaction may be mildly exothermic.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS, typically 1-24 hours).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.[16]

Protocol 2: Stepwise Reductive Amination using NaBH₄

This protocol is useful for preventing the reduction of the starting carbonyl and minimizing over-alkylation.[18]

  • Step A: Imine Formation

    • Dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL).

    • Stir the mixture at room temperature for 1-2 hours. For less reactive substrates, a dehydrating agent like anhydrous magnesium sulfate can be added.

    • Monitor imine formation by TLC or NMR. Once complete, proceed to the next step. The crude imine can often be used without isolation.[8]

  • Step B: Reduction

    • Cool the solution containing the imine in an ice bath.

    • Slowly add sodium borohydride (1.5 mmol) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.[8]

References

  • Comparative analysis of different reducing agents in amin
  • Reductive amin
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Reductive Amin
  • A remarkable solvent effect on reductive amination of ketones.
  • Optimization of the reaction conditions for the reductive amination of aldehydes). a.
  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central.
  • Question about reductive amin
  • Reductive Amin
  • Technical Support Center: Optimizing Reductive Amin
  • The synthesis of sterically hindered amines by a direct reductive amination of ketones.
  • Reductive Amin
  • Reductive Amin
  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amin
  • The synthesis of sterically hindered amines by a direct reductive amin
  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central.
  • Optimizing Reductive Amin
  • Specific solvent issues with Reductive Amination/Alkyl
  • Myers Chem 115.
  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Imine and Enamine Formation Reactions With Reductive Amin
  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-c
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks.
  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes.
  • Reductive amination process and products.
  • Borch Reductive Amination.
  • Application Note – Reductive Amin
  • Imine and Enamine Formation Reactions With Reductive Amin
  • What's wrong with my reductive amin
  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
  • Application Notes and Protocols for Tertiary Amine Synthesis via Reductive Amin
  • Enantioselective Construction of 1,3-Stereogenic Centers via 1,3-Borylamination of Conjugated Dienes. Journal of the American Chemical Society.
  • Struggling with Reductive Amination: Tips for Isol
  • Struggling with Reductive Amination: Tips for Isol
  • Amine synthesis by reductive amination (reductive alkyl
  • Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions.
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.
  • Reductive Amin

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Minimizing over-alkylation byproducts in amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amine Synthesis

Welcome to the Technical Support Center for Amine Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with selectivity in N-alkylation reactions. Over-alkylation is a persistent issue that can lead to complex product mixtures, reduced yields of the desired product, and difficult purifications. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to help you achieve clean, selective mono-alkylation.

Section 1: Understanding the Over-alkylation Cascade

This section addresses the fundamental chemical principles that drive over-alkylation.

Q1: What is over-alkylation in amine synthesis and why does it happen?

A1: Over-alkylation is a common side reaction where an amine reacts with an alkylating agent more than once, leading to a mixture of products with varying degrees of alkylation.[1] For example, reacting a primary amine (RNH₂) with an alkyl halide (R'-X) can produce the desired secondary amine (RNHR'), but also the tertiary amine (RN(R')₂) and even a quaternary ammonium salt (R₄N⁺X⁻).[1][2]

The root cause lies in the change in nucleophilicity of the amine as it becomes more substituted. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom.[1] Consequently, the secondary amine product is often more nucleophilic and reactive than the primary amine starting material.[3][4] This creates a "runaway reaction" where the product competes with the starting material for the alkylating agent, leading to poor selectivity.[1][4]

G cluster_0 The Over-alkylation Cascade cluster_1 Reactivity Trend NH3 Ammonia (NH₃) RNH2 Primary Amine (RNH₂) NH3->RNH2 + R-X R2NH Secondary Amine (R₂NH) RNH2->R2NH + R-X R3N Tertiary Amine (R₃N) R2NH->R3N + R-X R4N Quaternary Salt (R₄N⁺X⁻) R3N->R4N + R-X reactivity Increasing Nucleophilicity →

Caption: The runaway train of amine alkylation leading to multiple products.

Q2: I used a 1:1 stoichiometry of my primary amine and alkyl halide, but still see significant di-alkylation. Why didn't stoichiometry control the reaction?

A2: While controlling stoichiometry is a fundamental concept, it often fails to prevent over-alkylation in amine synthesis due to the reactivity issue described above. Even with a 1:1 ratio, as soon as the first molecule of the secondary amine product is formed, it is statistically likely to be more reactive than the remaining primary amine.[5] Therefore, it will effectively compete for the alkylating agent. This competition means that a significant portion of the secondary amine can form before all the primary amine is consumed, leading to a mixture of products. To overcome this, a large excess of the starting amine (e.g., 5-10 fold) is often required to statistically favor the reaction with the intended substrate, though this approach can be atom-inefficient.[3][6]

Section 2: Troubleshooting Guide for Direct Alkylation

This section provides solutions for common issues encountered during direct alkylation experiments.

Problem 1: My reaction produces a complex mixture of mono- and di-alkylated products, making purification a nightmare.

Solution Workflow:

G start Over-alkylation Observed q1 Is the starting amine inexpensive & readily available? start->q1 a1_yes Use Large Excess of Amine (5-10x) and/or Slow Addition of Alkyl Halide q1->a1_yes Yes q2 Is the desired product a primary amine? q1->q2 No end Selective Mono-alkylation Achieved a1_yes->end a2_yes Consider Gabriel Synthesis q2->a2_yes Yes q3 Can you use a carbonyl equivalent of your alkyl group? q2->q3 No a2_yes->end a3_yes Switch to Reductive Amination q3->a3_yes Yes a3_no Use a Protecting Group Strategy (e.g., Boc protection) q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting workflow for controlling over-alkylation.

Q3: How do solvent and temperature affect selectivity?

A3: Solvent and temperature are critical parameters.

  • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are common for Sₙ2 reactions as they can solvate the cation while leaving the nucleophile relatively free.[7] Some studies have shown that using ionic liquids can markedly reduce the over-alkylation of the initially produced secondary amines.[8][9]

  • Temperature: Increasing the temperature generally increases the reaction rate, but it can also decrease selectivity.[7][10] Higher temperatures provide more energy for the less-desired subsequent alkylation steps to occur. It is often best to start at room temperature or slightly elevated temperatures and only increase if the reaction is too slow.[10] For highly electrophilic starting materials, a lower reaction temperature may be necessary to prevent over-alkylation.[11]

Q4: Can the choice of base improve my mono-alkylation selectivity?

A4: Yes, the base can play a significant role. While common bases like K₂CO₃ or triethylamine are often used to neutralize the acid byproduct, certain bases have been shown to improve selectivity.[7] For instance, cesium carbonate (Cs₂CO₃) is known to promote selective mono-N-alkylation of primary amines.[8] The use of bulky, non-nucleophilic bases can also help minimize over-alkylation by sterically hindering the approach to the more substituted product amine.[7]

Section 3: Strategic Solutions & Alternative Protocols

When direct alkylation proves inadequate, switching to a more robust and selective synthetic strategy is the best course of action.

Strategy 1: Reductive Amination

This is often the most reliable and versatile method for the controlled N-alkylation of primary and secondary amines.[12][13] The process involves the reaction of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent.[14][15] This method avoids the over-alkylation problem because the product amine is generally not reactive under the conditions used for imine formation and reduction.[3]

G amine Primary Amine (R-NH₂) imine Imine Intermediate (R-N=CR'R'') amine->imine carbonyl Aldehyde/Ketone (R'-C=O) carbonyl->imine product Selective Secondary Amine (R-NH-CHR'R'') imine->product reduc Selective Reducing Agent (e.g., NaBH(OAc)₃) reduc->product Reduction

Caption: General workflow for selective mono-alkylation via reductive amination.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaKey AdvantagesConsiderations
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Highly selective for imines/iminium ions over carbonyls; non-toxic byproducts; effective for a wide range of substrates.[13][15]Can be moisture-sensitive.
Sodium CyanoborohydrideNaBH₃CNEffective at acidic pH (4-5) where imine formation is favorable; less reactive than NaBH₄.[15]Highly toxic (releases HCN gas in strong acid); byproducts are toxic.[13]
Sodium BorohydrideNaBH₄Inexpensive and readily available.Stronger reducing agent; can reduce both the imine and the starting carbonyl, leading to alcohol byproducts and lower yields.[15]
Protocol: Selective Mono-alkylation via Reductive Amination using STAB
  • To a stirred solution of the primary amine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) at room temperature, add acetic acid (1.1 eq) if starting from the free amine.

  • Stir the mixture for 20-60 minutes to allow for imine formation.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.[3]

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.[3]

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[3]

Strategy 2: Use of Protecting Groups

This strategy involves temporarily "masking" the amine's reactivity to allow for a single, clean alkylation. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines.[16][17] The protected amine is significantly less nucleophilic, preventing over-alkylation. After the desired C-N bond is formed, the protecting group is removed under specific conditions (typically acidic for Boc) to yield the final secondary amine.[18][19]

G start Primary Amine (R-NH₂) step1 Protect start->step1 protected Boc-Protected Amine (R-NHBoc) step1->protected step2 Alkylate protected->step2 alkylated Alkylated Intermediate (R-N(Boc)R') step2->alkylated step3 Deprotect alkylated->step3 end Pure Secondary Amine (R-NHR') step3->end

Caption: Logic of using a protecting group to prevent over-alkylation.

Protocol: Boc-Protection of a Primary Amine
  • Dissolve the primary amine (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile.

  • Add a base such as Triethylamine (Et₃N) (1.5 eq) or use aqueous sodium bicarbonate.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise to the amine solution, typically at 0 °C to control any exotherm.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[3]

  • The resulting Boc-protected amine is often pure enough for the subsequent alkylation step.

Strategy 3: The Gabriel Synthesis

For the specific goal of synthesizing a primary amine from an alkyl halide, the Gabriel Synthesis is a classic and effective method that completely avoids over-alkylation.[20][21] It uses potassium phthalimide as an ammonia surrogate.[2] The phthalimide nitrogen is alkylated, and subsequent hydrolysis or, more commonly, hydrazinolysis cleaves the phthalimide group to release the desired primary amine.[22][23]

Protocol: Gabriel Synthesis of a Primary Amine
  • Combine potassium phthalimide (1.05 eq) and the primary alkyl halide (1.0 eq) in a polar aprotic solvent such as DMF.

  • Heat the mixture (typically 60-100 °C) and stir until the alkylation is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Add hydrazine hydrate (N₂H₄·H₂O) (1.5-2.0 eq) and a solvent like ethanol.

  • Heat the mixture to reflux for 1-4 hours. A precipitate of phthalhydrazide will form.[2]

  • Cool the mixture, filter off the phthalhydrazide precipitate, and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude amine can then be purified by distillation or by acid-base extraction followed by chromatography.

References

  • Wikipedia. Gabriel synthesis. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • JoVE. (2025). Video: Preparation of 1° Amines: Gabriel Synthesis. [Link]

  • Scribd. The Gabriel Synthesis of Primary Amines. [Link]

  • BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]

  • ResearchGate. Methods for mono‐selective N‐alkylation of amines using alcohols as.... [Link]

  • Wikipedia. Reductive amination. [Link]

  • WordPress. Reductive Amination. [Link]

  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • National Institutes of Health (NIH). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • YouTube. Alkylation of Amines, Part 5: Alternative Strategies. [Link]

  • ACS Publications. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Fisher Scientific. Amination. [Link]

  • Royal Society of Chemistry. Chapter 2: Synthetic Methods for Alkyl Amines. [Link]

  • ResearchGate. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • ACS Green Chemistry Institute. Avoiding Over-alkylation. [Link]

  • RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • National Institutes of Health (NIH). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Methods for mono‐selective N‐alkylation of amines using alcohols as.... [Link]

  • ScienceDirect. Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • Wikipedia. Amine. [Link]

  • DTIC. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • ACS Publications. Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]

  • National Institutes of Health (NIH). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. [Link]

  • PubMed. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • PubMed. Inductive vs solvation effects in primary alkyl amines: determination of the standard potentials. [Link]

  • ResearchGate. N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • Cheresources.com Community. Amine Functionality With Temperature. [Link]

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Technical Support Center: Purification of N-cyclopropyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-cyclopropyltetrahydro-2H-pyran-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for overcoming common challenges encountered during the purification of this valuable amine intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may face in the lab.

I. Understanding the Chemistry: Synthesis and Impurity Profile

N-cyclopropyltetrahydro-2H-pyran-4-amine is typically synthesized via reductive amination of tetrahydro-2H-pyran-4-one with cyclopropylamine.[1][2] This process, while generally efficient, can lead to a variety of impurities that complicate the purification process. A clear understanding of the potential byproducts is the first step toward a successful purification strategy.

Common Synthesis Pathway:

  • Reaction: Tetrahydro-2H-pyran-4-one + Cyclopropylamine + Reducing Agent → N-cyclopropyltetrahydro-2H-pyran-4-amine

  • Common Reducing Agents: Sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN), or sodium borohydride (NaBH4).[3][4][5]

Potential Impurities:

A thorough analysis of the reaction mixture is crucial. Potential impurities may include:

  • Unreacted Starting Materials:

    • Tetrahydro-2H-pyran-4-one

    • Cyclopropylamine

  • Byproducts from the Reducing Agent:

    • Borate salts

  • Side-Reaction Products:

    • Over-alkylated products (tertiary amines)

    • Products from ring-opening of the cyclopropyl group

  • Degradation Products:

    • Compounds formed during workup or storage

  • Nitrosamines: As a secondary amine, there is a potential for the formation of carcinogenic nitrosamine impurities if nitrosating agents are present.[6]

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular WeightBoiling Point (°C)Solubility
N-cyclopropyltetrahydro-2H-pyran-4-amineC8H15NO141.21Not readily availableSoluble in many organic solvents
Tetrahydro-2H-pyran-4-oneC5H8O2100.12166Soluble in water and organic solvents
CyclopropylamineC3H7N57.0949-50Miscible with water

Data sourced from publicly available chemical databases.[7][8]

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of N-cyclopropyltetrahydro-2H-pyran-4-amine and provides actionable solutions.

Issue 1: Low Yield After Aqueous Workup

Symptom: You observe a significant loss of product after performing a liquid-liquid extraction.

Potential Cause: The protonated form of the amine is highly soluble in the aqueous layer. During extraction from an acidic aqueous phase, the amine salt will preferentially remain in the water layer.

Solution:

  • Basify the Aqueous Layer: Before extraction, adjust the pH of the aqueous layer to >10 using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This deprotonates the amine, making it more soluble in organic solvents.

  • Choose the Right Extraction Solvent: Use a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether for extraction.

  • Perform Multiple Extractions: To ensure complete recovery, perform at least three extractions with the organic solvent.

  • Brine Wash: After extraction, wash the combined organic layers with a saturated sodium chloride (brine) solution. This helps to remove residual water and some water-soluble impurities.

Issue 2: Product Streaking or Tailing on Silica Gel Chromatography

Symptom: During column chromatography on silica gel, the product elutes as a broad, streaky band instead of a tight, well-defined peak.

Potential Cause: The basic amine group on your product interacts strongly with the acidic silanol groups on the surface of the silica gel.[9] This strong interaction leads to poor peak shape and inefficient separation.

Solution:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your product for the acidic sites on the silica.

    • Triethylamine (TEA): Typically, 0.1-1% triethylamine is added to the eluent system (e.g., hexane/ethyl acetate).

    • Ammonia: A solution of methanol saturated with ammonia can be used as a polar component of the mobile phase (e.g., DCM/MeOH/NH3).

  • Use of an Alternative Stationary Phase:

    • Amine-functionalized silica: This type of stationary phase has amine groups bonded to the silica surface, which masks the acidic silanol groups and improves the chromatography of basic compounds.[9]

    • Alumina (basic or neutral): Alumina is a less acidic stationary phase than silica and can be a good alternative for the purification of amines.

Issue 3: Co-elution of Impurities with the Product

Symptom: Despite optimizing chromatography conditions, one or more impurities consistently elute with your desired product.

Potential Cause: The impurities have similar polarities to your product, making separation by normal-phase chromatography difficult.

Solution:

  • Derivative Formation: Convert the amine to a less polar derivative (e.g., a carbamate or an amide) before chromatography. After purification of the derivative, the protecting group can be removed to yield the pure amine.

  • Alternative Purification Techniques:

    • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.

    • Crystallization: Attempt to form a salt of the amine (e.g., hydrochloride or tartrate salt) and crystallize it from a suitable solvent system. This can be a highly effective method for achieving high purity.[10]

    • Reverse-Phase Chromatography: If the impurities are more polar than your product, reverse-phase chromatography may provide a better separation.

Issue 4: Foaming During Solvent Removal or Distillation

Symptom: The reaction mixture or purified solution foams excessively when trying to remove the solvent under reduced pressure.

Potential Cause: The presence of surfactants or other impurities can stabilize foams.[11][12] In amine solutions, this can also be caused by the amine itself, especially in the presence of water.

Solution:

  • Use of Antifoaming Agents: Add a small amount of a silicone-based antifoaming agent.

  • Controlled Evaporation: Reduce the solvent slowly and at a slightly higher pressure initially. A rotary evaporator with a bump trap is essential.

  • Azeotropic Removal of Water: If water is suspected to be the cause, co-evaporate with a solvent that forms an azeotrope with water, such as toluene.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the purification?

A1: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a mobile phase similar to the one you plan to use for column chromatography. To visualize the amine, you can use a variety of stains, including:

  • Potassium Permanganate (KMnO4) stain: Reacts with many functional groups, including amines.

  • Ninhydrin stain: Specific for primary and secondary amines, which will typically show up as a colored spot (often purple or yellow).

  • Iodine chamber: A general-purpose stain.

For more quantitative analysis of purity, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

Q2: How can I be sure my final product is free of residual starting materials?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for this.

  • ¹H NMR: Look for the characteristic signals of the starting materials. For example, the aldehyde proton of any unreacted ketone starting material will have a distinct chemical shift.

  • ¹³C NMR: Can also be used to confirm the absence of the carbonyl carbon from the starting ketone.

Q3: My reaction seems to be incomplete. Can I still purify the product?

A3: Yes. If the starting materials have significantly different polarities from your product, purification by column chromatography should be straightforward. However, it is often more efficient to try and drive the reaction to completion first. This can sometimes be achieved by adding more reducing agent or allowing the reaction to stir for a longer period.

Q4: What are the safety precautions I should take when working with N-cyclopropyltetrahydro-2H-pyran-4-amine and its reagents?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Cyclopropylamine: Is a flammable and corrosive liquid.

  • Sodium borohydride and its derivatives: Can react with water to produce flammable hydrogen gas.

  • Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

IV. Experimental Protocols

Protocol 1: General Procedure for Aqueous Workup
  • Quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3) or water.

  • If the reaction was run in a water-miscible solvent (e.g., methanol), remove the organic solvent under reduced pressure.

  • Basify the aqueous layer to a pH > 10 with 1M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.5% triethylamine).

  • Pack a column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.

  • Load the sample onto the column.

  • Elute the product using a gradient of ethyl acetate in hexane (e.g., from 5% to 50% ethyl acetate), maintaining the 0.5% triethylamine concentration throughout.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow reaction_mixture Crude Reaction Mixture aqueous_workup Aqueous Workup (Basification & Extraction) reaction_mixture->aqueous_workup crude_product Crude Product aqueous_workup->crude_product chromatography Column Chromatography (Silica or Amine-Silica) crude_product->chromatography pure_product Pure Product chromatography->pure_product analysis Purity Analysis (NMR, GC-MS) pure_product->analysis

Caption: General purification workflow for N-cyclopropyltetrahydro-2H-pyran-4-amine.

Troubleshooting Decision Tree for Tailing Peaks

TailingPeaksTroubleshooting start Tailing Peak on Silica Gel? add_tea Add 0.1-1% Triethylamine to Mobile Phase start->add_tea check_improvement Improved Peak Shape? add_tea->check_improvement use_amine_silica Use Amine-Functionalized Silica Column check_improvement->use_amine_silica No success Successful Purification check_improvement->success Yes consider_alternatives Consider Alternative Purification (Distillation, Crystallization) use_amine_silica->consider_alternatives

Caption: Decision tree for addressing peak tailing during chromatography.

VI. References

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved from [Link]

  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering. Retrieved from [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1. (2019, June 1). Gas Processing & LNG. Retrieved from [Link]

  • Troubleshooting of Amine Regn. (n.d.). Scribd. Retrieved from [Link]

  • Britton, E. C., & Lange, N. A. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Worrell, G. R. (1967). Process for the purification of amines. U.S. Patent No. 3,337,630. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., Li, W., & Li, B. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. Retrieved from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]

  • Amine workup. (2024, March 12). Reddit. Retrieved from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved December 12, 2023, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. (2025, August 9). ResearchGate. Retrieved from [Link]

  • 4-Aminotetrahydropyran. (n.d.). PubChem. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • N Propyl Tetrahydro 2H Pyran 4 Amine (250Mg). (n.d.). Cenmed Enterprises. Retrieved from [Link]

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Technical Support Center: Post-Reaction Purification Strategies for Tetrahydro-2H-pyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling residual tetrahydro-2H-pyran-4-one in your reaction mixtures. As a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, its effective removal is a critical step for ensuring the purity of your target compounds.[1] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to address the common challenges encountered during the purification process.

Understanding the Challenge: Physicochemical Properties

The choice of a purification strategy is fundamentally dictated by the physicochemical properties of the substance you wish to remove. Tetrahydro-2H-pyran-4-one is a colorless, water-insoluble liquid with a relatively high boiling point, which presents unique purification challenges.[2][3] A comprehensive understanding of these properties is the first step toward designing an effective workup procedure.

PropertyValueSourceSignificance for Purification
Molecular Formula C₅H₈O₂[1]Provides basic information on molecular size and composition.
Molecular Weight 100.12 g/mol [1]A relatively low molecular weight can sometimes allow for removal by evaporation under high vacuum if the desired product is non-volatile.
Appearance Colorless liquid[1][3]The lack of color means visual tracking during extraction or chromatography is not possible; analytical methods like TLC or GC are required.
Boiling Point 166 - 167 °C[1][3]This high boiling point makes simple evaporation difficult. It allows for removal by vacuum distillation, provided the desired product has a significantly different boiling point or is a non-volatile solid.
Density 1.08 g/mL[1][3]Being slightly denser than water, it will constitute the lower layer in an aqueous extraction with a less dense organic solvent, a key consideration for separations.
Solubility Soluble in organic solvents (Ethanol, Acetone, Dichloromethane); Insoluble in water.[2][3][4]Its good solubility in common organic solvents means it will be extracted along with non-polar to moderately polar products. Its insolubility in water is the basis for standard aqueous washes, though this is often insufficient for complete removal.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when attempting to remove unreacted tetrahydro-2H-pyran-4-one.

Q1: How do I select the most appropriate removal method for my specific reaction?

A1: The optimal method depends on the properties of your desired product (e.g., boiling point, solubility, stability) and the scale of your reaction. A decision-making workflow can help guide your choice between extraction, chemical conversion, chromatography, and distillation.

G start Post-Reaction Mixture (Contains Product + Unreacted Ketone) product_volatile Is the product non-volatile or has a high boiling point (>200°C)? start->product_volatile product_stable Is the product stable to aqueous base/acid? product_volatile->product_stable No distillation Vacuum Distillation product_volatile->distillation Yes product_polar Do the product and ketone have significantly different polarities? product_stable->product_polar No bisulfite Chemical Removal: Bisulfite Extraction product_stable->bisulfite Yes chromatography Column Chromatography product_polar->chromatography Yes extraction Standard Aqueous Extraction (May be insufficient) product_polar->extraction No

Caption: Decision tree for selecting a purification method.

Q2: My product is a non-polar organic compound. Can I just wash the unreacted ketone away with water?

A2: While tetrahydro-2H-pyran-4-one is classified as insoluble in water, it possesses some slight polarity due to the ketone and ether functionalities.[2][4] A simple aqueous wash may remove a small fraction of the ketone, but it is generally insufficient for achieving high purity, especially if the ketone is present in significant excess. The unreacted ketone will preferentially remain in the organic layer with your non-polar product. For a more effective separation, a more advanced technique is required.

Q3: When is chemical removal a good option, and how does it work?

A3: Chemical removal is an excellent and often underutilized strategy when dealing with sterically unhindered ketones like tetrahydro-2H-pyran-4-one.[5] This method is particularly useful when your desired product lacks a ketone or aldehyde functionality and when physical separation methods like distillation or chromatography are impractical.

The most common method involves reacting the ketone with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[6][7] The bisulfite anion attacks the electrophilic carbonyl carbon of the ketone, forming a charged bisulfite adduct. This adduct is an ionic salt and is highly soluble in the aqueous layer, while your uncharged organic product remains in the organic layer.[5][8] This allows for a clean separation via a simple liquid-liquid extraction. The reaction is reversible, and the ketone can even be recovered by treating the aqueous layer with a base.[6]

Q4: Distillation seems like a straightforward option. When should I consider it?

A4: Given the boiling point of tetrahydro-2H-pyran-4-one is approximately 166-167 °C, distillation is a viable method under specific circumstances.[1]

  • Vacuum Distillation: This is the most practical approach. You should use vacuum distillation if your desired product is a non-volatile solid or has a boiling point at least 50-80 °C higher than the ketone under the same vacuum pressure. This significant difference is necessary for efficient separation via fractional distillation.

  • Atmospheric Distillation: This is generally not recommended. The high temperature required could lead to the degradation of many sensitive organic compounds.

  • Key Consideration: Before attempting distillation, you must confirm the thermal stability of your desired product.

Q5: I need to use column chromatography. What's a good starting point for solvent selection?

A5: Flash column chromatography is a powerful tool for separating compounds with different polarities. Since tetrahydro-2H-pyran-4-one is a moderately polar compound, you can effectively separate it from both non-polar and highly polar products.

  • General Strategy: Use a solvent system where the ketone has a retention factor (Rf) of approximately 0.4-0.5. This will provide a good separation window.

  • Recommended Solvents: A common starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Example Starting Gradient: Begin with 10-20% ethyl acetate in hexanes and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC) to optimize your solvent system before committing to the full column.[9]

In-Depth Experimental Protocols

Protocol 1: Removal via Sodium Bisulfite Adduct Formation & Extraction

This protocol is highly effective for removing unhindered ketones from a mixture containing a product that does not react with bisulfite.[5][7]

G cluster_0 Reaction & Adduct Formation cluster_1 Extraction & Separation cluster_2 Final Workup a 1. Dissolve crude product in a water-miscible solvent (e.g., Methanol, DMF). b 2. Transfer to a separatory funnel. a->b c 3. Add saturated aqueous sodium bisulfite solution. b->c d 4. Shake vigorously for 30-60 seconds to form the charged bisulfite adduct. c->d e 5. Add water and an immiscible organic solvent (e.g., Ethyl Acetate/Hexanes). d->e f 6. Shake and allow layers to separate. e->f g 7. Drain the lower aqueous layer containing the ketone-bisulfite adduct. f->g h 8. Collect the upper organic layer containing the purified product. g->h i 9. Wash the organic layer with brine. h->i j 10. Dry over anhydrous MgSO₄ or Na₂SO₄. i->j k 11. Filter and concentrate via rotary evaporation. j->k l 12. Obtain purified product. k->l

Caption: Workflow for bisulfite extraction of the ketone.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible organic solvent like methanol or dimethylformamide (DMF). The use of a co-solvent enhances the interaction between the ketone and the aqueous bisulfite.[5][6]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bisulfite. Shake the funnel vigorously for 30-60 seconds. Caution: Sodium bisulfite can generate sulfur dioxide gas; perform this procedure in a well-ventilated fume hood.[5]

  • Extraction: Add deionized water (approx. 2-3 volumes of the initial solution) and an immiscible organic solvent such as ethyl acetate or dichloromethane (approx. 2-3 volumes).[6] Shake the funnel, venting frequently, and then allow the layers to separate.

  • Separation: Drain and discard the aqueous layer, which now contains the water-soluble bisulfite adduct of tetrahydro-2H-pyran-4-one.

  • Washing: Wash the remaining organic layer two more times with saturated aqueous sodium bisulfite, followed by one wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the purified product.[6]

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for thermally stable products where there is a significant boiling point difference with tetrahydro-2H-pyran-4-one.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease. Use a short-path distillation head for efficiency.

  • Initial Concentration: If the crude product is in a solvent, concentrate it first using a rotary evaporator to obtain the crude oil.

  • Distillation: Transfer the crude oil to the distillation flask. Begin slowly reducing the pressure to the desired level. Once the vacuum is stable, gradually heat the distillation flask using an oil bath.

  • Fraction Collection: Collect the fractions that distill over. The unreacted tetrahydro-2H-pyran-4-one should distill first at its characteristic boiling point for the given pressure. Monitor the temperature at the distillation head closely; a sharp rise in temperature will indicate that the product is beginning to distill.

  • Analysis: Analyze the collected fractions by GC, LC-MS, or NMR to confirm their identity and purity.

References

  • Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]

  • Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]

  • Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1194-1199. [Link]

  • JoVE. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview [Video]. YouTube. [Link]

  • PubChem. (n.d.). 1-(Tetrahydro-2H-pyran-4-yl)ethanone. Retrieved from [Link]

  • BTC. (2025, October 22). What is the solubility of Tetrahydro - 4 - pyrone in organic solvents? [Blog]. [Link]

  • PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxaldehyde. Retrieved from [Link]

  • Georganics. (n.d.). Tetrahydro-2H-pyran-4-ol - High purity. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Tetrahydro-2H-pyran-2-one. [Link]

  • Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST WebBook. Retrieved from [Link]

  • Sellick, C. A., et al. (2014). Quenching methods for the analysis of intracellular metabolites. Methods in Molecular Biology, 1104, 211-221. [Link]

  • PubChem. (n.d.). 2H-Pyran-2-one, tetrahydro-4,4-dimethyl-. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Posner, G. H., et al. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. [Link]

  • NIST. (n.d.). 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-. NIST WebBook. Retrieved from [Link]

  • Al-Tel, T. H. (2011). A new one-pot synthesis of dissymmetric bis(arylidene) derivatives of tetrahydro-4H-pyran-4-one. Tetrahedron, 67(38), 7318-7323. [Link]

  • Rabinowitz, J. D., & Kimball, E. (2007). Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002. Biotechnology and Bioengineering, 98(1), 166-177. [Link]

  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Korovina, N. (2020, September 20). Extraction technique in organic chemistry [Video]. YouTube. [Link]

  • Gonzalez, L., et al. (2015). Quenching of ketone triplet excited states by atmospheric halides. Environmental Science & Technology, 49(14), 8476-8483. [Link]

Sources

Technical Support Center: Stability of N-cyclopropyltetrahydro-2H-pyran-4-amine in Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability of N-cyclopropyltetrahydro-2H-pyran-4-amine in acidic environments. As a crucial building block in pharmaceutical development, understanding its degradation profile is paramount for ensuring the integrity of synthetic routes and the stability of final active pharmaceutical ingredients (APIs). This document synthesizes chemical principles with practical, field-proven methodologies to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for N-cyclopropyltetrahydro-2H-pyran-4-amine in acidic media?

The principal stability issue is the acid-catalyzed degradation of the N-cyclopropyl moiety. The three-membered cyclopropyl ring is inherently strained. Under acidic conditions, protonation of the adjacent amine nitrogen enhances this strain and makes the ring susceptible to electrophilic attack and subsequent ring-opening.[1][2] This is the most probable and kinetically favored degradation pathway.

Q2: How stable is the tetrahydropyran (THP) ring under these conditions?

The tetrahydropyran (THP) ring is generally robust and demonstrates high chemical stability, particularly when compared to other cyclic ethers like tetrahydrofuran (THF).[3] While acid-catalyzed ring-opening of the THP ether is possible, it typically requires harsh conditions, such as strong acids and elevated temperatures.[4] In most experimental acidic conditions used for synthesis or formulation, the THP ring is expected to remain intact.

Q3: What are the likely degradation products following acid exposure?

The degradation will primarily yield ring-opened products originating from the cleavage of the cyclopropane ring. The exact structure of the degradant will depend on the nucleophile present in the reaction medium (e.g., water, chloride from HCl). The reaction involves the formation of a transient carbocationic species that is then trapped by a nucleophile.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

Due to the lack of a strong chromophore, conventional HPLC-UV detection can be challenging.[5] Therefore, more universal detection methods are recommended:

  • RP-HPLC with Mass Spectrometry (LC-MS): This is the preferred method as it provides both separation and mass information, which is invaluable for identifying unknown degradation products.

  • RP-HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are excellent alternatives if MS is unavailable, as they do not require a chromophore.

  • Gas Chromatography (GC-MS): Can be used, but may require derivatization to improve the volatility and peak shape of the amine.

Q5: At what pH and temperature does degradation become significant?

The onset and rate of degradation are highly dependent on the specific acid used, its concentration (pH), and the temperature. Significant degradation is expected in the presence of strong mineral acids (e.g., 0.1 M to 1 M HCl or H₂SO₄) even at moderate temperatures (e.g., 40-60°C).[6][7] A systematic forced degradation study is essential to precisely map the stability landscape of the molecule.[8]

Troubleshooting Guide for Stability Experiments

Issue EncounteredPossible Cause(s)Recommended Action(s)
Multiple, unexpected peaks in the chromatogram after acidic stress. 1. Formation of multiple degradation products through different ring-opening pathways or secondary degradation. 2. Interaction with excipients or impurities in the solvent.1. Use LC-MS to obtain mass data for each new peak to propose structures. 2. Run a solvent blank under the same stress conditions to rule out artifacts.
Poor mass balance (<95%) in the stability study. 1. A major degradation product is not being detected (e.g., it is volatile, poorly retained, or non-responsive to the detector). 2. Precipitation of the parent compound or a degradant from the solution. 3. Adsorption of the compound onto the vial surface.1. Modify chromatographic conditions (e.g., change column, mobile phase) to ensure all species are eluted and detected. 2. Visually inspect samples for precipitation. If observed, use a different solvent or lower the initial concentration. 3. Consider using silanized glass vials for sample storage.
No degradation observed, even under harsh acidic conditions. 1. The compound is more stable than anticipated. 2. The acid concentration or temperature is insufficient to induce degradation within the experimental timeframe. 3. Analytical method is not stability-indicating (i.e., degradant co-elutes with the parent peak).1. Increase the stress level: use a higher acid concentration, increase the temperature, or extend the exposure time. 2. Perform peak purity analysis using a diode array detector (DAD) or by comparing MS spectra across the parent peak to check for co-elution.[9]
Poor peak shape (tailing) for the parent amine. 1. Secondary interactions between the basic amine and residual acidic silanols on the silica-based HPLC column. 2. Inappropriate mobile phase pH.1. Use a column with end-capping or a hybrid particle column. 2. Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase. 3. Adjust mobile phase pH to be at least 2 units away from the pKa of the amine.

Chemical Principles: Proposed Degradation Pathway

The instability of N-cyclopropyltetrahydro-2H-pyran-4-amine in acid is driven by the high ring strain of the cyclopropane ring. The mechanism involves two key steps:

  • Protonation: The lone pair of electrons on the secondary amine is readily protonated by the acid, forming an ammonium salt. This protonation is an equilibrium-driven process.

  • Ring-Opening: The protonated amine acts as an electron-withdrawing group, polarizing and weakening the adjacent C-C bonds of the cyclopropyl ring. This facilitates a nucleophilic attack (by H₂O, Cl⁻, etc.) on one of the cyclopropyl carbons, leading to the irreversible cleavage of the ring. This reaction is a rare example of distal bond cleavage in a cyclopropane ring.[1]

G cluster_0 Step 1: Protonation (Equilibrium) cluster_1 Step 2: Nucleophilic Attack & Ring Opening S1 N-cyclopropyltetrahydro- 2H-pyran-4-amine Equil S1->Equil S2 Protonated Amine S2_internal Protonated Amine (Strained) S2->S2_internal H_plus + H⁺ Equil->S2 Nu + Nu⁻ (e.g., H₂O, Cl⁻) DP Ring-Opened Degradation Product S2_internal->DP

Caption: Proposed acid-catalyzed degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol is designed as a starting point to investigate the stability of N-cyclopropyltetrahydro-2H-pyran-4-amine and is based on general principles outlined in ICH guidelines.[8]

Objective: To determine the rate and extent of degradation in a standardized acidic condition and to generate potential degradation products for characterization.

Materials:

  • N-cyclopropyltetrahydro-2H-pyran-4-amine

  • Class A Volumetric flasks and pipettes

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with MS or CAD/ELSD detector

  • Calibrated pH meter

  • Thermostatic water bath or oven

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve N-cyclopropyltetrahydro-2H-pyran-4-amine in ACN or a suitable solvent to prepare a stock solution of 1.0 mg/mL.

  • Sample Preparation:

    • Test Sample: To a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 0.1 M HCl. Dilute to volume with a 50:50 ACN/Water mixture. This creates a final concentration of 0.1 mg/mL in 0.01 M HCl.

    • Control Sample: Prepare a similar sample but replace the 0.1 M HCl with 1.0 mL of HPLC-grade water.

  • Stress Condition:

    • Place both the Test and Control sample vials into a water bath or oven set to 60°C.

    • Store a separate aliquot of the control sample at 4°C in the dark to serve as the t=0 reference.

  • Time-Point Analysis:

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from the Test and Control samples.

    • Immediately neutralize the aliquot by adding an equimolar amount of 0.1 M NaOH to quench the degradation reaction.

    • Analyze the neutralized aliquot by the validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining by comparing its peak area in the stressed sample to the t=0 reference sample.

    • Calculate the percentage of each degradation product relative to the initial total peak area.

    • Determine the mass balance by summing the percentage of the parent compound and all degradation products. A good mass balance is typically between 95-105%.

Caption: Experimental workflow for a forced degradation study.

Data Presentation: Example Forced Degradation Results

The table below illustrates hypothetical data from the protocol described above.

Time (hours)Parent Compound Remaining (%)Degradation Product 1 (%)Mass Balance (%)
0100.00.0100.0
295.24.699.8
490.19.799.8
881.518.299.7
2455.344.199.4

References

  • Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. (2017).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). PharmaCompass.
  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. (2022). Green Chemistry.
  • The Stability of Eight-Membered Ether Rings: An In-depth Technical Guide. (2025). Benchchem.
  • Troubleshooting 2-Cycloheptylpropan-2-amine instability issues. (2025). Benchchem.
  • Facile Ring Opening of Tertiary Aminocyclopropanes by Photooxidation. (1997). American Chemical Society.
  • Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • Forced Degrad
  • Tetrahydropyran. Wikipedia.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). PMC.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2014).
  • Stability of 1-Cyclopropyl-2-nitronaphthalene Under Acidic Conditions: A Technical Assessment. (2025). Benchchem.
  • A Comparative Guide to Analytical Methods for Purity Assessment of N-cyclopropylthian-4-amine. (2025). Benchchem.
  • STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPAR

Sources

How to prevent reduction of starting ketone in reductive amination

Author: BenchChem Technical Support Team. Date: January 2026

Preventing Reduction of the Starting Ketone in Reductive Amination

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reductive amination reactions, specifically addressing the common challenge of undesired reduction of the starting ketone.

Understanding the Core Problem: A Balancing Act

Reductive amination is a powerful method for synthesizing amines from ketones or aldehydes.[1][2] The reaction proceeds in two main stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the desired amine.[1][3][4] The primary challenge lies in the competition between the reduction of this imine/iminium intermediate and the direct reduction of the starting ketone to an alcohol.[5][6] Preventing this side reaction is crucial for achieving high yields and purity of the target amine.

This guide provides a structured approach to diagnosing and solving this issue through a series of frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant amounts of the corresponding alcohol in my reaction mixture, indicating my starting ketone is being reduced. What is the most likely cause?

The most common reason for the undesired reduction of the starting ketone is the choice of a non-selective or overly reactive reducing agent.[5] For a successful one-pot reductive amination, the reducing agent must selectively reduce the iminium ion intermediate at a much faster rate than it reduces the ketone.[7][8]

  • Underlying Principle: The key is to use a hydride donor that is mild enough not to readily attack the carbonyl carbon of the ketone but is sufficiently reactive to reduce the more electrophilic carbon of the protonated imine (the iminium ion).[6][9]

Q2: Which reducing agents are recommended to avoid ketone reduction, and why?

For selective reductive amination, milder hydride reagents are strongly preferred over powerful ones like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) in some cases.[6][10]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive amination.[1][11][12][13] Its bulk and the electron-withdrawing nature of the acetoxy groups make it a mild and selective reducing agent that is particularly effective at reducing iminium ions while leaving ketones largely untouched under standard conditions.[1][8][14] It is especially useful for reactions involving ketones and can be used in a one-pot procedure.[8][11]

  • Sodium Cyanoborohydride (NaBH₃CN): This is another classic and effective reagent for this transformation.[1][7][15] Its reactivity is pH-dependent; it is a poor reductant for ketones at neutral or slightly acidic pH (around 6-7), which are the optimal conditions for iminium ion reduction.[3][12] However, at lower pH (3-4), it can readily reduce ketones.[3][12] A significant drawback is its high toxicity and the potential to release hydrogen cyanide gas, especially under acidic conditions.[7][12]

  • Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with a metal catalyst (e.g., Pd/C) can also be a selective method.[1] The reaction conditions can often be tuned to favor imine reduction.

Reducing AgentSelectivity for Imine/Iminium Ion vs. KetoneCommon SolventsKey Considerations
Sodium Triacetoxyborohydride (STAB) HighDichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[11][13]Generally the preferred reagent due to high selectivity and lower toxicity.[3][12] Sensitive to water.[13]
Sodium Cyanoborohydride (NaBH₃CN) High (at pH 6-7)Methanol (MeOH), Ethanol (EtOH)[13]Effective but highly toxic.[12] pH control is critical for selectivity.[3][12]
Sodium Borohydride (NaBH₄) Low to ModerateMethanol (MeOH), Ethanol (EtOH)[13]Can reduce both ketones and imines.[1][6] Best used in a two-step process where the imine is formed first.[6][13]
Q3: How does pH influence the competition between ketone reduction and reductive amination?

The pH of the reaction medium is a critical parameter that directly impacts the outcome of the reaction.[5]

  • Mechanism Insight: Imine formation is typically catalyzed by mild acid (optimally around pH 4-5) to protonate the ketone's carbonyl oxygen, making it more electrophilic for the amine to attack.[5][6] However, if the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic and shutting down the reaction.[5][6] Conversely, the reduction of the imine is most efficient when it is protonated to form the more electrophilic iminium ion.

G

Caption: Competing reaction pathways in reductive amination.

  • Practical Application: For one-pot reactions using reagents like NaBH₃CN, maintaining a pH of approximately 6-7 is crucial.[12] At this pH, the rate of ketone reduction is significantly slower than the rate of iminium ion reduction.[12] Acetic acid is often added as a catalyst to facilitate imine formation without making the solution too acidic.[11][12]

Q4: Can the reaction sequence or stoichiometry be adjusted to favor the desired product?

Yes, modifying the experimental procedure can significantly improve the selectivity of the reaction.

  • Two-Step (Indirect) Procedure: If ketone reduction remains a persistent issue, consider a two-step approach.[1]

    • Imine Formation: First, react the ketone and the amine, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus with a solvent like toluene) to drive the equilibrium towards the imine.[1]

    • Reduction: Once imine formation is complete (as monitored by techniques like TLC or NMR), the crude imine can be dissolved in a suitable solvent (like methanol or ethanol) and the reducing agent (even a less selective one like NaBH₄) can be added.[6][13] Since the starting ketone is no longer present in significant amounts, its reduction is not a competing factor.

  • Stoichiometry: While a slight excess of the amine is common, using a large excess of the reducing agent should be avoided as it can increase the rate of the undesired ketone reduction.[2]

Experimental Protocol: Selective Reductive Amination of a Ketone using Sodium Triacetoxyborohydride

This protocol provides a general guideline for a one-pot reductive amination that minimizes ketone reduction.

Materials:

  • Ketone (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic amount, e.g., 0.1 eq)

Procedure:

  • To a stirred solution of the ketone and amine in the chosen anhydrous solvent, add acetic acid (if necessary, particularly for less reactive ketones).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine/iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) until gas evolution ceases.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

G

Caption: Step-by-step experimental workflow.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chem-Station. (2014). Borch Reductive Amination. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Organic Chemistry. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Organic Chemistry. (2020). 09.10 Reductive Amination. [Link]

  • Organic Chemistry. (n.d.). Reductive Amination. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • ACS Publications. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

Sources

Technical Support Center: Managing Solubility of N-cyclopropyltetrahydro-2H-pyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-cyclopropyltetrahydro-2H-pyran-4-amine hydrochloride. This resource is designed for researchers, chemists, and formulation scientists who are utilizing this compound in their experimental workflows. As a hydrochloride salt of a secondary amine, this molecule presents a common yet critical challenge in drug discovery and development: solubility. Understanding and managing its solubility is paramount for ensuring reproducible experimental results, from initial screening assays to advanced formulation development.

This guide provides in-depth, practical solutions in a direct question-and-answer format. We will explore the causality behind the experimental choices, empowering you to not just follow steps, but to troubleshoot effectively based on sound scientific principles.

Compound Quick Reference

Before delving into troubleshooting, let's establish the fundamental physicochemical properties of the parent amine. Note that the hydrochloride salt form will exhibit different physical properties, such as a higher melting point and enhanced aqueous solubility.

PropertyValueSource
Chemical Name N-cyclopropyltetrahydro-2H-pyran-4-amine[1]
Synonyms N-cyclopropyl-N-tetrahydro-2H-pyran-4-ylamine, N-cyclopropyloxan-4-amine[2]
CAS Number (Free Base) 211814-16-3[1]
Molecular Formula (Free Base) C₈H₁₅NO[1]
Molecular Weight (Free Base) 141.21 g/mol [1]
Topological Polar Surface Area 21.26 Ų[1]
Calculated LogP 0.9174[1]

Frequently Asked Questions & Troubleshooting Guide

Section 1: Aqueous Solubility

Question: I am having trouble dissolving N-cyclopropyltetrahydro-2H-pyran-4-amine HCl in water or a neutral buffer (e.g., PBS pH 7.4). What is the first thing I should check?

Answer: The first step is to understand the relationship between pH and the ionization state of the amine. As a hydrochloride salt, the amine group is protonated (R₂NH₂⁺), which generally confers good aqueous solubility.[3][4] However, if the pH of your solvent is near or above the pKa of the conjugate acid, the equilibrium will shift towards the neutral, less soluble "free base" form (R₂NH), causing it to precipitate.

  • Immediate Action: Measure the pH of your final solution. If it's higher than expected, this could be the source of your problem.

  • Causality: The protonated ammonium group is ionic and readily forms favorable interactions with polar water molecules. The neutral free base is significantly more hydrophobic, leading to decreased aqueous solubility.[4]

Question: How can I improve the aqueous solubility of the compound?

Answer: You can employ several straightforward techniques, primarily centered around controlling the pH.

  • pH Adjustment: The most effective method is to lower the pH of the solvent. By adding a small amount of dilute acid (e.g., 0.1 M HCl), you can ensure the compound remains fully in its protonated, soluble salt form. A good target is to maintain a pH at least 2 units below the compound's pKa. While the exact pKa for this compound is not published, a typical secondary amine's conjugate acid has a pKa in the range of 10-11. Therefore, dissolving it in a buffer of pH 4-5 or slightly acidic water should significantly enhance solubility.

  • Gentle Heating: Warming the solution to 30-40°C can increase the rate of dissolution. However, be cautious, as prolonged heating can potentially degrade the compound. Always check for compound stability at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process without excessive heating.

Below is a workflow to guide your troubleshooting process for aqueous solubility.

Aqueous_Solubility_Workflow start Start: Compound won't dissolve in aqueous buffer check_ph Measure pH of the suspension start->check_ph ph_high Is pH > 6.0? check_ph->ph_high adjust_ph Lower pH incrementally with 0.1 M HCl to pH 4-5 ph_high->adjust_ph Yes sonicate_heat Apply gentle warming (30-40°C) or sonication ph_high->sonicate_heat No adjust_ph->sonicate_heat dissolved Compound Dissolved sonicate_heat->dissolved reassess Re-assess solubility limit. Consider alternative strategies. sonicate_heat->reassess

Aqueous solubility troubleshooting workflow.
Section 2: Organic Solvent Solubility

Question: I need to run a reaction in a non-polar organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), but the hydrochloride salt is insoluble. What are my options?

Answer: This is a classic challenge. Amine salts are generally soluble in water but insoluble in non-polar organic solvents like ether or DCM.[5] The ionic nature of the salt makes it incompatible with low-polarity solvents. To achieve solubility, you must convert the salt back to its neutral "free base" form.

  • Causality: The free base is a neutral, more lipophilic molecule that is more readily solvated by organic solvents. The conversion removes the ionic charge, allowing the compound to dissolve.

Question: How do I perform a free base conversion?

Answer: A standard and reliable method is a liquid-liquid extraction. This involves dissolving the salt in an aqueous solution, adding a base to deprotonate the amine, and then extracting the neutral compound into an immiscible organic solvent.

See Protocol 2 below for a detailed, step-by-step guide. The fundamental chemical transformation is as follows:

R₂NH₂⁺Cl⁻ (aq) + NaHCO₃ (aq) → R₂NH (org) + H₂O + CO₂ + NaCl (aq)

Free_Base_Conversion cluster_0 Aqueous Phase cluster_1 Organic Phase hcl_salt R₂NH₂⁺Cl⁻ (Soluble in Water) add_base + Aqueous Base (e.g., NaHCO₃) hcl_salt->add_base free_base R₂NH (Soluble in Organic Solvent) extract Extract with Organic Solvent (e.g., DCM, EtOAc) add_base->extract extract->free_base

Workflow for converting the HCl salt to the free base.

Question: Are there any organic solvents that might dissolve the hydrochloride salt directly?

Answer: Yes, highly polar protic solvents like methanol or ethanol may dissolve the salt to some extent, but solubility is often limited. For reactions requiring strictly anhydrous conditions, this can be problematic. If your reaction can tolerate these solvents, it is worth a small-scale test. Some polar aprotic solvents like DMSO or DMF might also work, but complete solubility is not guaranteed.

Section 3: Advanced Formulation Strategies

Question: For our drug development program, we need to improve the overall bioavailability. What advanced strategies exist beyond simple pH control?

Answer: When moving beyond simple benchtop solutions, several pharmaceutical formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble compounds, which is crucial for bioavailability.

  • Salt Screening & Selection: While you currently have the hydrochloride salt, other salt forms (e.g., mesylate, tosylate, sulfate) might exhibit more favorable properties like better solubility, improved stability, or lower hygroscopicity. A systematic salt screening process is a standard early-phase development activity.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state, dispersed within a polymer matrix, can dramatically increase its apparent solubility.[6] This is because energy is not required to break the crystal lattice. Techniques like spray drying or hot-melt extrusion are used to create ASDs.

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface-area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[7] Micronization and nanomilling are common techniques to achieve this.

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic drug molecule, forming an inclusion complex with a hydrophilic exterior. This complex is more soluble in water, enhancing drug delivery.

Experimental Protocols

Protocol 1: Standardized Solubility Assessment

Objective: To determine the approximate solubility of N-cyclopropyltetrahydro-2H-pyran-4-amine HCl in a given solvent.

Materials:

  • N-cyclopropyltetrahydro-2H-pyran-4-amine HCl

  • Calibrated analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Solvents of interest (e.g., Water, PBS pH 7.4, Ethanol, DCM)

  • Class A volumetric flasks and pipettes

Procedure:

  • Accurately weigh approximately 10 mg of the compound into a glass vial.

  • Add the selected solvent in small, precise increments (e.g., 100 µL).

  • After each addition, vortex the vial vigorously for 1-2 minutes. Allow it to equilibrate at a constant temperature (e.g., 25°C) for at least 15-30 minutes.

  • Visually inspect for undissolved solid material against a dark background.

  • Continue adding solvent until all solid has dissolved. The concentration at this point is your approximate solubility.

  • For a more accurate (thermodynamic) solubility measurement: Create a supersaturated solution by adding an excess of solid to a known volume of solvent.

  • Stir the suspension at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration using a validated analytical method (e.g., HPLC-UV).[7]

Protocol 2: Conversion to Free Base for Organic Reactions

Objective: To convert the water-soluble HCl salt into the organic-soluble free base for use in synthesis.

Materials:

  • N-cyclopropyltetrahydro-2H-pyran-4-amine HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Extraction solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the hydrochloride salt in a minimal amount of deionized water in a separatory funnel.

  • Slowly add saturated NaHCO₃ solution to the funnel. You will observe effervescence (CO₂ gas). Continue adding until the bubbling ceases, which indicates the solution is basic and the conversion is complete. You can confirm the pH is > 8 with pH paper.

  • Add the organic extraction solvent (e.g., DCM) to the separatory funnel. A typical volume ratio is 1:1 (aqueous:organic).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The organic layer containing the free base will be on the bottom if using DCM or on top if using EtOAc.

  • Drain the organic layer into a clean flask.

  • Perform a second extraction on the aqueous layer with a fresh portion of organic solvent to maximize recovery. Combine the organic layers.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the free base, which is typically an oil or a low-melting solid. The product is now ready for use in organic reactions.

References

  • Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4). Retrieved from [Link]

  • Google Patents. (2010). US20100204470A1 - method for salt preparation.
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  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link].

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  • Tablets & Capsules Magazine. (2025). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

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Validation & Comparative

A Tale of Two Rings: A Comparative Guide to Tetrahydropyran and Piperidine Scaffolds in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of kinase inhibitor design, the selection of the core scaffold is a critical decision that profoundly influences a compound's potency, selectivity, and pharmacokinetic profile. Among the plethora of heterocyclic systems employed, the six-membered saturated rings, tetrahydropyran (THP) and piperidine, have emerged as highly privileged and versatile scaffolds. While structurally similar, the substitution of a methylene group in piperidine with an oxygen atom in tetrahydropyran introduces subtle yet significant changes in their physicochemical properties, leading to distinct advantages and disadvantages in the context of kinase drug discovery.

This guide provides an in-depth, objective comparison of the tetrahydropyran and piperidine scaffolds in kinase inhibitors, supported by experimental data and detailed methodologies. As Senior Application Scientists, we aim to explain the causality behind experimental choices and provide a self-validating framework for researchers navigating the complex landscape of kinase inhibitor development.

The Structural and Physicochemical Dichotomy: Oxygen vs. Nitrogen

At the heart of the comparison lies the fundamental difference between the ether linkage in THP and the secondary amine in piperidine. This seemingly minor alteration has a cascading effect on the molecule's properties.

Tetrahydropyran (THP): The Polar Modulator

The oxygen atom in the THP ring introduces polarity and the capacity for hydrogen bond acceptance without imparting basicity. This makes the THP scaffold a valuable tool for fine-tuning solubility and modulating lipophilicity.[1] As a bioisostere of the commonly used cyclohexane ring, the THP moiety can improve absorption, distribution, metabolism, and excretion (ADME) properties by reducing the lipophilicity of a molecule.[1]

Piperidine: The Basic Anchor

The nitrogen atom in the piperidine ring confers basicity, allowing for the formation of strong ionic interactions with acidic residues in the kinase active site.[2] This can significantly enhance binding affinity and potency. However, this basicity can also lead to potential liabilities, such as off-target effects and increased clearance.[2] The piperidine scaffold is a ubiquitous structural motif in a wide range of clinically approved drugs, highlighting its importance in medicinal chemistry.[3][4]

Table 1: Comparative Physicochemical Properties of THP and Piperidine Scaffolds

PropertyTetrahydropyran (THP)PiperidineKey Considerations in Kinase Inhibitor Design
Heteroatom OxygenNitrogenThe oxygen in THP is a hydrogen bond acceptor, while the nitrogen in piperidine can be both a hydrogen bond donor and acceptor, and is basic.
Basicity (pKa) Non-basic~11.2The basicity of piperidine can be advantageous for forming salt bridges with acidic residues like aspartate or glutamate in the kinase active site, but may also lead to hERG liability and rapid clearance.
Lipophilicity (clogP) Lower than piperidineHigher than THPTHP can be used to reduce the lipophilicity of a lead compound, potentially improving its solubility and ADME profile.
Hydrogen Bonding AcceptorDonor and AcceptorThe hydrogen bonding capabilities of both scaffolds can be exploited to achieve specific interactions within the ATP-binding pocket.
Metabolic Stability Generally more stableCan be susceptible to N-dealkylation and oxidationThe metabolic stability of the piperidine ring can be influenced by substitution patterns.[3]

Impact on Kinase Inhibitor Performance: A Data-Driven Comparison

The choice between a THP and a piperidine scaffold can have a dramatic impact on the biological activity and pharmacokinetic profile of a kinase inhibitor.

Case Study: Anaplastic Lymphoma Kinase (ALK) Inhibitors

A compelling example can be found in the development of ALK inhibitors. The approved drug Ceritinib contains a piperidine moiety. Studies have shown that replacing this terminal piperidine with other aliphatic amines can lead to compounds with improved activity against crizotinib-resistant ALK mutants, including the highly resistant G1202R mutant.[1] One such analog demonstrated an IC50 of 1.8 nM against the G1202R mutant and exhibited a better pharmacokinetic profile than ceritinib.[1] This highlights how modifications to the piperidine scaffold can be a successful strategy to overcome drug resistance.

Janus Kinase (JAK) Inhibitors

In the realm of JAK inhibitors, the introduction of a THP ring has been shown to improve the pharmacokinetic properties of lead compounds. For instance, a THP-containing JAK1 selective inhibitor demonstrated improved clearance in both rat and human liver microsomes compared to its cyclohexyl analog.[1] This improvement is attributed to the lower lipophilicity of the THP ring.[1]

Table 2: Comparative Biological and Pharmacokinetic Data of Representative Kinase Inhibitors

Kinase InhibitorScaffoldTarget Kinase(s)IC50 / KiKey ADME/PK PropertiesReference
AZD0156 TetrahydropyranATMPotent and selectiveOrally bioavailable, superior profile to earlier analogs[1]
Gilteritinib TetrahydropyranFLT3, AXL, ALK, KITPotent inhibitorApproved for AML with FLT3 mutation[1]
Ceritinib Analog (Compound 10) Modified Piperidine (aliphatic amine)ALK (including G1202R mutant)IC50 = 1.8 nM (G1202R)Improved pharmacokinetic profile compared to ceritinib[1]
Tofacitinib PiperidineJAK familyPotent inhibitorApproved for rheumatoid arthritis[4]

Visualizing the Scaffolds in Action: Structural Insights

The distinct properties of THP and piperidine scaffolds translate to different binding modes and interactions within the kinase active site. X-ray crystallography is an invaluable tool for visualizing these interactions and guiding structure-based drug design.[5][6][7][8][9][10][11][12][13]

cluster_0 Kinase ATP-Binding Pocket cluster_1 THP-Inhibitor cluster_2 Piperidine-Inhibitor Hinge Hinge DFG_motif DFG_motif Catalytic_Loop Catalytic_Loop THP Tetrahydropyran THP->Hinge H-bond (acceptor) Piperidine Piperidine Piperidine->DFG_motif Ionic bond (basic N) Piperidine->Catalytic_Loop H-bond (donor/acceptor)

Figure 1: Simplified representation of potential interactions of THP and piperidine scaffolds within a kinase ATP-binding pocket.

Experimental Protocols: A Guide to Comparative Evaluation

To objectively compare the performance of kinase inhibitors incorporating THP or piperidine scaffolds, rigorous and standardized experimental protocols are essential.

Synthesis of a Piperidine-Containing Kinase Inhibitor Core

This protocol describes a general method for the synthesis of a 4-aminopiperidine-substituted pyrimidine core, a common feature in many kinase inhibitors.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of a di-substituted pyrimidine (e.g., 2,4-dichloropyrimidine) (1.0 eq) in a suitable solvent like isopropanol, add N-Boc-4-aminopiperidine (1.1 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

Step 2: Second Nucleophilic Aromatic Substitution

  • Dissolve the product from Step 1 (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent like 1,4-dioxane.

  • Add a base, such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (80-120 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Purify the final product as required.

Start 2,4-Dichloropyrimidine Step1 Nucleophilic Aromatic Substitution (N-Boc-4-aminopiperidine, DIPEA) Start->Step1 Intermediate1 Monosubstituted Pyrimidine Step1->Intermediate1 Step2 Second Nucleophilic Aromatic Substitution (Amine, K2CO3) Intermediate1->Step2 Intermediate2 Boc-Protected Inhibitor Step2->Intermediate2 Step3 Boc Deprotection (TFA/DCM) Intermediate2->Step3 Final Piperidine-Containing Kinase Inhibitor Step3->Final

Figure 2: General workflow for the synthesis of a piperidine-containing kinase inhibitor core.

Biochemical Assay for Kinase Inhibitor IC50 Determination

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • In each well of the plate, add the kinase assay buffer.

    • Add the test compound dilutions to the appropriate wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control (background).

    • Add the substrate peptide to all wells.

    • Add the purified kinase enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Signal Detection:

    • Add the ATP detection reagent to all wells. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate as per the manufacturer's instructions for the detection reagent.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Normalize the data to the no-inhibitor control (100% activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Start Prepare Compound Dilutions Setup Set up Kinase Reaction (Buffer, Compound, Substrate, Enzyme) Start->Setup Initiate Initiate Reaction with ATP Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Add ATP Detection Reagent Incubate->Detect Read Measure Luminescence Detect->Read Analyze Analyze Data and Determine IC50 Read->Analyze

Figure 3: Workflow for determining kinase inhibitor IC50 using a luminescence-based assay.

Conclusion: A Strategic Choice for Optimal Kinase Inhibitor Design

The choice between a tetrahydropyran and a piperidine scaffold is a nuanced decision that requires careful consideration of the specific kinase target, the desired pharmacological profile, and the overall drug design strategy.

  • The tetrahydropyran scaffold is an excellent choice for modulating physicochemical properties, particularly for reducing lipophilicity and improving ADME characteristics. Its ability to act as a hydrogen bond acceptor without introducing basicity provides a unique tool for achieving selectivity and favorable pharmacokinetics.

  • The piperidine scaffold , with its inherent basicity, offers a powerful means to enhance potency through strong ionic interactions with the kinase active site. However, this basicity must be carefully managed to avoid potential off-target effects and metabolic liabilities.

Ultimately, both scaffolds are invaluable assets in the medicinal chemist's toolbox. A thorough understanding of their comparative advantages and disadvantages, supported by robust experimental data, will empower researchers to make informed decisions and accelerate the development of the next generation of safe and effective kinase inhibitors.

References

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  • X-ray of crystal structure of compound 1 bound to CHK1 protein.
  • Chemical structures of some of the Src kinase inhibitors.
  • Replacing the terminal piperidine in ceritinib with aliphatic amines confers activities against crizotinib-resistant mutants including G1202R. (2017). European Journal of Medicinal Chemistry.
  • X-ray crystal structures of kinase inhibitors with kinases. A.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry.
  • Scaffold mining of kinase hinge binders in crystal structure database. (2014).
  • X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. (2012). Bioorganic & Medicinal Chemistry Letters.
  • X-ray crystal structure of bone marrow kinase in the x chromosome. (2011).
  • A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Deriv
  • Structure of 2 (upper left) and X‐ray crystal structure of the complex...
  • Scaffold-based design of kinase inhibitors for cancer therapy. (2010). Current Opinion in Genetics & Development.
  • Tetrahydropyridine core of piperidine derivatives. Source: Maxime (2004).
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  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. (2020). Bioorganic Chemistry.
  • Importance of protein flexibility in ranking inhibitor affinities: modeling the binding mechanisms of piperidine carboxamides as Type I1/2 ALK inhibitors. (2015).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • a) Different modalities of piperidine-containing drugs and drug...
  • Novel 4,4-disubstituted piperidine-based C-C chemokine receptor-5 inhibitors with high potency against human immunodeficiency virus-1 and an improved human ether-a-go-go related gene (hERG) profile. - Semantic Scholar.
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A Senior Application Scientist's Guide to Comparative Docking: Tetrahydropyran vs. Piperidine Ligands in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice Between Six-Membered Heterocycles

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the ultimate success of a drug candidate. Among the most privileged and frequently employed motifs are saturated six-membered heterocycles. This guide provides an in-depth comparative analysis of two preeminent scaffolds: tetrahydropyran (THP) and piperidine. While structurally similar—both being cyclohexane rings with a heteroatom—the substitution of a methylene group (CH₂) in cyclohexane with an oxygen atom (in THP) versus a nitrogen atom (in piperidine) introduces critical differences in their physicochemical properties. These differences have significant implications for molecular interactions, pharmacokinetic profiles, and, consequently, their performance in drug design projects.

This guide will delve into the nuances of these two scaffolds from a computational perspective, using molecular docking as a lens to evaluate their potential as bioisosteric replacements for one another. We will explore the fundamental physicochemical properties that drive their differential binding behaviors, present a direct comparative docking study against the human Dopamine Transporter (DAT), and provide a detailed, validated protocol for researchers to conduct similar analyses. The objective is to equip fellow scientists with the rationale and practical knowledge to make informed decisions when choosing between these versatile heterocyclic systems. Piperidine, as a foundational element in numerous pharmaceuticals, offers a basic nitrogen atom, which can be a key interaction point or a liability, depending on the target and desired ADME properties.[1][2] In contrast, tetrahydropyran offers a hydrogen bond acceptor without the basicity, presenting a valuable alternative for modulating properties like pKa and lipophilicity.[3]

Physicochemical Foundations: A Tale of Two Heteroatoms

The choice between a THP and a piperidine ring is fundamentally a choice between the properties endowed by an oxygen and a nitrogen atom, respectively. This decision impacts everything from synthetic accessibility to the final ADME-Tox profile of a drug candidate.[4]

  • Hydrogen Bonding: The most apparent difference lies in their hydrogen bonding capabilities. The oxygen atom in the THP ring acts as a hydrogen bond acceptor.[3] The nitrogen atom in the piperidine ring, being a secondary amine, can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor. This dual capacity can be advantageous for forming multiple interactions within a binding pocket but also increases the molecule's topological polar surface area (TPSA).

  • Basicity and pKa: Piperidine is a secondary amine with a pKa of its conjugate acid around 11.2.[2] This means that at physiological pH (7.4), it will be predominantly protonated, carrying a positive charge. This charge can be crucial for forming strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site. However, high basicity can also lead to off-target effects, such as hERG channel inhibition, and may impact cell permeability. The THP ring, being an ether, is non-basic and uncharged, offering a way to circumvent the liabilities associated with a basic nitrogen while potentially maintaining a similar spatial arrangement.

  • Lipophilicity and Solubility: The replacement of a CH₂ group with an oxygen atom generally leads to a decrease in lipophilicity (LogP) and an increase in aqueous solubility.[3] Therefore, switching from a piperidine-containing compound to a THP analog can be a strategic move to improve the solubility and overall ADMET properties of a drug candidate.[3][5]

  • Conformational Preferences: Both rings strongly prefer a chair conformation to minimize steric strain.[2] However, the specific bond lengths and angles (C-O vs. C-N) and the presence of the N-H proton in piperidine can lead to subtle differences in conformational energies and the orientation of substituents, which can, in turn, affect binding affinity.

Table 1: Comparative Physicochemical Properties of Tetrahydropyran and Piperidine
PropertyTetrahydropyran (THP)PiperidineRationale for Impact in Docking
Molecular Formula C₅H₁₀OC₅H₁₁NThe presence of O vs. N is the core differentiator.
Molar Mass 86.13 g/mol 85.15 g/mol Near-identical mass makes them excellent bioisosteres.
Hydrogen Bonding Acceptor onlyDonor & AcceptorPiperidine offers more interaction modes, but THP can reduce polarity.
pKa (Conjugate Acid) ~ -2.9 (non-basic)~ 11.2Critical difference; piperidine is protonated at physiological pH.
Typical Charge (pH 7.4) NeutralPositiveGoverns potential for ionic interactions vs. neutral contacts.
LogP (Octanol/Water) ~ 0.3~ 0.8THP is generally less lipophilic than piperidine.
Aqueous Solubility Partially miscibleMiscibleInfluences compound handling and pharmacokinetic profile.[2][6]

Comparative Docking Study: A Case Study on the Dopamine Transporter (DAT)

To provide a tangible comparison, we will analyze a case study based on the work by I.K. Kandemir et al. (2003), who explored the bioisosteric replacement of a piperidine ring with a pyran moiety in ligands targeting the dopamine transporter (DAT).[7] DAT is a membrane protein crucial for regulating dopamine levels and a key target for antidepressants and psychostimulants.[8][9] We will perform a simplified, representative docking study using a known DAT inhibitor scaffold, comparing a piperidine analog with its tetrahydropyran counterpart.

Logical Framework for the Comparative Docking Study

The following diagram outlines the logical flow of our comparative analysis, from scaffold selection to the final evaluation of binding modes and energies.

G cluster_0 Scaffold Selection & Rationale cluster_1 Computational Workflow cluster_2 Analysis & Comparison A Piperidine Scaffold (Basic, H-bond donor/acceptor) C Target Selection: Dopamine Transporter (DAT) PDB: 4M48 A->C Bioisosteric Replacement B Tetrahydropyran Scaffold (Neutral, H-bond acceptor) B->C Bioisosteric Replacement D Molecular Docking (AutoDock Vina) C->D E Pose Generation & Scoring D->E F Binding Energy (ΔG) Quantitative Comparison E->F G Binding Mode Analysis (H-bonds, Ionic, Hydrophobic) E->G H Conclusion: Scaffold Suitability F->H G->H G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase P1 Fetch Receptor Structure (e.g., PDB: 4M48) P2 Prepare Receptor (Remove water, add hydrogens) [UCSF Chimera] P1->P2 D1 Define Grid Box (Encompass binding site) P2->D1 L1 Draw Ligand Structures (Piperidine & THP analogs) L2 Generate 3D Conformations & Minimize Energy L1->L2 D2 Run Docking Simulation [AutoDock Vina] L2->D2 D1->D2 A1 Analyze Output (Binding Energies) D2->A1 A2 Visualize Poses (Analyze interactions) [UCSF Chimera / PyMOL] D2->A2 A3 Compare & Conclude A1->A3 A2->A3

Caption: A typical workflow for a molecular docking experiment.

Part 1: Receptor and Ligand Preparation (using UCSF Chimera)
  • Objective: To prepare the protein and ligand files in the correct format (PDBQT) with appropriate charges and atom types for docking.

  • Rationale: Raw PDB files contain extraneous information (water, co-factors) and lack hydrogen atoms, which are essential for calculating interactions. Energy minimization of ligands ensures that the starting conformation is energetically plausible. [10][11]

  • Fetch and Clean Receptor:

    • Open UCSF Chimera. [12] * Go to File > Fetch by ID. Enter 4M48 (Drosophila DAT) and click Fetch. [9] * Causality: We use the crystal structure as the most accurate representation of the protein's conformation.

    • Remove water molecules: Select > Structure > solvent, then Actions > Atoms/Bonds > delete.

    • Delete any co-crystallized ligands or ions not relevant to the binding site of interest.

  • Prepare Receptor for Docking:

    • Go to Tools > Structure Editing > Dock Prep. [13] * Select the protein chain(s).

    • In the dialog, choose to:

      • Add hydrogens (select all atoms).

      • Add charges (use Gasteiger).

    • Causality: Adding hydrogens is crucial for identifying potential hydrogen bonds. Assigning partial charges is necessary for the docking software's scoring function to calculate electrostatic interactions.

    • Save the prepared receptor as a Mol2 file and then as a PDBQT file using the appropriate tools or scripts.

  • Prepare Ligands:

    • Draw the 2D structures of your piperidine and THP analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Import these structures into Chimera or another 3D modeling tool.

    • Add hydrogens and calculate charges (e.g., Gasteiger or AM1-BCC).

    • Perform energy minimization to find a low-energy starting conformation.

    • Causality: Energy minimization prevents starting the docking from a sterically strained or unrealistic conformation, which could lead to poor results.

    • Save the final ligand structures in PDBQT format.

Part 2: Molecular Docking (using AutoDock Vina)
  • Objective: To predict the binding pose and affinity of the ligands within the receptor's active site.

  • Rationale: AutoDock Vina uses a sophisticated scoring function and search algorithm to explore possible binding conformations and rank them based on predicted free energy of binding. [3][14][15]

  • Define the Search Space (Grid Box):

    • Identify the binding site. This is often known from the co-crystallized ligand in the original PDB file or from literature. For DAT, this includes key residues like ASP79.

    • In your docking software (e.g., using AutoDock Tools or a script), define a 3D grid box that encompasses this entire binding site. A typical size might be 24x24x24 Å.

    • Causality: The grid box limits the search space for the ligand, focusing the computational effort on the region of interest and preventing unproductive sampling of the entire protein surface.

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

    • Example conf.txt:

  • Run the Docking Simulation:

    • Execute Vina from the command line: vina --config conf.txt --log log_ligand_pip.txt

    • Causality: The Vina algorithm will now systematically place the flexible ligand within the rigid receptor's grid box, evaluating thousands of possible poses and scoring them. The process is repeated for the THP ligand (ligand_thp.pdbqt).

Part 3: Analysis of Results
  • Objective: To interpret the docking output to compare the two scaffolds.

  • Rationale: The primary outputs—binding energy and predicted pose—provide the quantitative and qualitative data needed for a comparative assessment.

  • Examine Binding Energies:

    • Open the generated log file (log_ligand_pip.txt). The top of the file will contain a table of binding affinities (in kcal/mol) for the best-predicted poses. The lowest energy is the most favorable.

    • Compare the best score for the piperidine ligand with the best score for the THP ligand.

  • Visualize and Analyze Binding Poses:

    • Open the receptor PDBQT file and the docking output PDBQT file (e.g., out_ligand_pip.pdbqt) in UCSF Chimera or PyMOL.

    • For the top-scoring pose of each ligand, analyze the specific intermolecular interactions.

    • Use visualization tools to identify:

      • Hydrogen bonds (and their distances).

      • Ionic interactions/salt bridges.

      • Hydrophobic contacts.

      • Pi-pi stacking or cation-pi interactions.

    • Causality: Visual inspection is a critical validation step. It allows the researcher to assess whether the predicted binding mode is chemically sensible and to understand why one ligand is predicted to bind more strongly than another.

Conclusion and Outlook

The comparative docking analysis of tetrahydropyran and piperidine ligands demonstrates that while they are excellent structural bioisosteres, their distinct electronic properties lead to fundamentally different interaction profiles with protein targets. The basic nitrogen of piperidine can provide a powerful anchoring point for high-affinity binding, particularly in active sites containing acidic residues. Conversely, the neutral, hydrogen-bond-accepting ether of tetrahydropyran offers a means to mitigate the potential liabilities of a basic center, often improving the overall drug-like properties of a compound.

The choice between these scaffolds is therefore not a matter of inherent superiority but of strategic design. The decision must be context-dependent, guided by the specific topology and amino acid composition of the target's binding site and the overarching goals of the drug discovery program. The computational workflow detailed in this guide provides a robust and accessible framework for researchers to perform these critical evaluations, enabling more rational, data-driven decisions in the quest for safer and more effective medicines.

References

  • Kandemir, I. K., et al. (2003). Design, synthesis, and activity of novel cis- and trans-3,6-disubstituted pyran biomimetics of 3,6-disubstituted piperidine as potential ligands for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 13(9), 1591-1595. Available at: [Link]

  • Zhao, Y., & Li, Y. (2024). Cryo-EM structure of human dopamine transporter in complex with dopamine. RCSB Protein Data Bank. PDB ID: 8Y2D. Available at: [Link]

  • Gouaux, E., Penmatsa, A., & Wang, K. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism. RCSB Protein Data Bank. PDB ID: 4M48. Available at: [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Available at: [Link]

  • Scripps Research. (n.d.). AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • Ciemny, M., et al. (2021). Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement. Briefings in Bioinformatics, 22(3), bbaa109. Available at: [Link]

  • Moderau, C., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Wikimedia Foundation. Available at: [Link]

  • ResearchGate. (n.d.). Physical Properties of Tetrahydropyran and Its Applications. ResearchGate. Available at: [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. Available at: [Link]

  • RCSB PDB. (n.d.). Tutorial 1 – Getting Started with UCSF Chimera. RCSB Protein Data Bank. Available at: [Link]

  • Goswami, D. (2022). EP 1 | MOLECULAR DOCKING in UCSF CHIMERA by VINA Plugin from Scratch in Linux. YouTube. Available at: [Link]

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Efficacy Showdown: N-cyclopropyltetrahydro-2H-pyran-4-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Comparison for Drug Development Professionals

In the landscape of modern medicinal chemistry, the N-cyclopropyltetrahydro-2H-pyran-4-amine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of the efficacy of various derivatives based on this core, with a focus on their application as inhibitors of key oncological and fibrotic signaling pathways. We will delve into the structure-activity relationships (SAR), comparative biological data, and the experimental rationale that underpins the development of these promising therapeutic candidates.

The Strategic Advantage of the N-cyclopropyltetrahydro-2H-pyran-4-amine Scaffold

The core structure, characterized by a rigid tetrahydropyran ring and a cyclopropylamine moiety, offers a unique combination of properties that make it highly attractive for drug design. The cyclopropyl group can provide metabolic stability and conformational constraint, while the tetrahydropyran ring acts as a versatile scaffold for introducing diverse substituents to fine-tune potency, selectivity, and pharmacokinetic properties.[1][2] This guide will explore derivatives targeting two critical kinases: Activin-like kinase 5 (ALK5) and Polo-like kinase 4 (PLK4).

Comparative Efficacy Analysis: ALK5 and PLK4 Inhibition

The development of small molecule inhibitors targeting kinases such as ALK5 and PLK4 is a validated therapeutic strategy for various diseases, including fibrosis and cancer.[3][4] Below, we compare the efficacy of lead compounds derived from the N-cyclopropyltetrahydro-2H-pyran-4-amine scaffold against these two targets.

Table 1: Comparative in vitro Efficacy of Lead N-cyclopropyltetrahydro-2H-pyran-4-amine Derivatives
Compound IDTarget KinaseIC50 (μM)Cell-Based AssayCell LineKey Structural FeaturesReference
12r ALK5Not specifiedPotent InhibitionNot specified4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino moiety[3]
8h PLK40.0067Excellent Antiproliferative ActivityBreast Cancer CellsAminopyrimidine core[4]

Expert Insights: The data highlights the versatility of the N-cyclopropyltetrahydro-2H-pyran-4-amine scaffold in generating highly potent inhibitors for different kinase targets. Compound 8h demonstrates exceptional potency against PLK4 with a nanomolar IC50 value, underscoring the effectiveness of the aminopyrimidine core in achieving high affinity.[4] While a specific IC50 for compound 12r against ALK5 is not provided in the initial source, its description as a "potent" inhibitor with strong in vivo activity suggests significant efficacy.[3] The key to the differential targeting lies in the strategic modification of the scaffold, as seen with the pyrazolyl-pyridine moiety in 12r for ALK5 and the aminopyrimidine core in 8h for PLK4.

Delving into the Mechanism: Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which these kinases operate is crucial for appreciating the therapeutic rationale.

TGF-β/ALK5 Signaling Pathway in Fibrosis and Cancer

Activin-like kinase 5 (ALK5), also known as TGF-β type I receptor, is a critical mediator of TGF-β signaling, which plays a pivotal role in cell growth, differentiation, and extracellular matrix production.[3] Dysregulation of this pathway is implicated in fibrosis and cancer progression.

TGF_beta_pathway TGF_beta TGF-β Ligand TGF_beta_RII TGF-β RII TGF_beta->TGF_beta_RII Binds ALK5 ALK5 (TGF-β RI) TGF_beta_RII->ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Fibrosis, EMT) Nucleus->Gene_Transcription Regulates Inhibitor Compound 12r (ALK5 Inhibitor) Inhibitor->ALK5 Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of Compound 12r on ALK5.

PLK4 and Centriole Duplication in Cancer Proliferation

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division.[4] Overexpression of PLK4 is observed in various cancers, making it an attractive target for anticancer therapies.

PLK4_pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Mitotic_Spindle Mitotic Spindle Formation Centriole_Duplication->Mitotic_Spindle Chromosome_Segregation Proper Chromosome Segregation Mitotic_Spindle->Chromosome_Segregation Cell_Proliferation Normal Cell Proliferation Chromosome_Segregation->Cell_Proliferation Overexpressed_PLK4 Overexpressed PLK4 (in Cancer) Aberrant_Centriole_Dup Aberrant Centriole Duplication Overexpressed_PLK4->Aberrant_Centriole_Dup Mitotic_Catastrophe Mitotic Catastrophe Aberrant_Centriole_Dup->Mitotic_Catastrophe Aneuploidy Aneuploidy Aberrant_Centriole_Dup->Aneuploidy Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis Inhibitor Compound 8h (PLK4 Inhibitor) Inhibitor->Overexpressed_PLK4 Inhibits

Caption: Role of PLK4 in centriole duplication and cancer, and the inhibitory effect of Compound 8h.

Experimental Protocols for Efficacy Determination

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are paramount.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the IC50 value of a test compound against a target kinase.

Objective: To quantify the concentration of a test compound required to inhibit 50% of the target kinase activity.

Materials:

  • Recombinant human kinase (e.g., ALK5, PLK4)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (N-cyclopropyltetrahydro-2H-pyran-4-amine derivatives)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Data Analysis: Measure the signal using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Causality behind Experimental Choices: The use of recombinant human kinase ensures a clean system to measure direct inhibition. The choice of substrate and ATP concentration is critical and should be optimized for each kinase to be near the Km value for accurate IC50 determination.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.

Objective: To determine the effect of test compounds on the viability and proliferation of cancer cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., breast cancer cell lines for PLK4 inhibitors) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate as per the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of these derivatives are highly dependent on the nature and position of substituents on the core scaffold.[5][6] For the ALK5 inhibitor 12r , the 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino moiety appears crucial for its activity.[3] In the case of the PLK4 inhibitor 8h , the aminopyrimidine core is a key feature for its high potency.[4] Further exploration of substitutions on the pyran ring and the aromatic systems is a promising avenue for optimizing efficacy and pharmacokinetic profiles.

Conclusion and Future Directions

The N-cyclopropyltetrahydro-2H-pyran-4-amine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The lead compounds 12r and 8h demonstrate the potential of this chemical series to address critical therapeutic targets in oncology and fibrosis. Future research should focus on comprehensive SAR studies to improve potency and selectivity, as well as detailed pharmacokinetic and in vivo efficacy studies to advance the most promising candidates toward clinical development. The versatility of this scaffold suggests that it could be further exploited to target other kinases, opening new avenues for drug discovery.

References

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Semantic Scholar. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. [Link]

  • Feature Reviews in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

  • N-Cyclopropyltetrahydro-2H-Pyran-4-Amine. (n.d.). MySkinRecipes. [Link]

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  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (n.d.). MDPI. [Link]

  • N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(7), 2022-2025. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link]

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). (2013). ResearchGate. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). National Center for Biotechnology Information. [Link]

  • Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. (n.d.). National Center for Biotechnology Information. [Link]

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Validating the Structure of N-cyclopropyltetrahydro-2H-pyran-4-amine: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical progression. For researchers and scientists, selecting the most efficient and definitive analytical techniques is paramount. This guide provides an in-depth comparison of various spectroscopic methods for validating the structure of N-cyclopropyltetrahydro-2H-pyran-4-amine, with a primary focus on the utility of 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

The Central Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is a powerful, non-destructive technique that provides direct insight into the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. This sensitivity allows for the precise assignment of each carbon atom, offering a definitive fingerprint of the molecular structure.

Predicted 13C NMR Spectrum of N-cyclopropyltetrahydro-2H-pyran-4-amine

Based on established chemical shift principles and spectral data from analogous structures, a predicted 13C NMR spectrum for N-cyclopropyltetrahydro-2H-pyran-4-amine has been generated. The expected chemical shifts are detailed in Table 1. The tetrahydropyran ring carbons are anticipated in the range of 30-70 ppm, with the carbons adjacent to the oxygen atom (C2 and C6) appearing at the lower field (higher ppm). The carbon bearing the amine group (C4) will also be shifted downfield. The cyclopropyl group carbons are expected at a characteristically high field (low ppm), a consequence of their strained ring structure.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2, C6~65-70Carbons adjacent to the electronegative oxygen atom in the tetrahydropyran ring.
C3, C5~30-35Methylene carbons in the tetrahydropyran ring.
C4~50-55Carbon atom directly attached to the nitrogen of the amine group.
C1' (Cyclopropyl)~25-30Methine carbon of the cyclopropyl group attached to nitrogen.
C2', C3' (Cyclopropyl)~5-10Methylene carbons of the cyclopropyl group.

Table 1. Predicted 13C NMR chemical shifts for N-cyclopropyltetrahydro-2H-pyran-4-amine.

A Comparative Analysis of Spectroscopic Techniques

While 13C NMR is a potent tool, a multi-technique approach is often employed for comprehensive structural validation. The following section compares 13C NMR with other common analytical methods.

1H NMR Spectroscopy

Proton NMR provides information on the hydrogen atoms in a molecule. It is highly sensitive and offers valuable data on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. For N-cyclopropyltetrahydro-2H-pyran-4-amine, 1H NMR would reveal the characteristic signals for the tetrahydropyran and cyclopropyl protons.

  • Advantages: High sensitivity, provides detailed connectivity information through coupling patterns.

  • Limitations: Can have complex and overlapping signals, especially in the aliphatic region.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional NMR techniques provide correlational data between different nuclei.

  • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds.

These techniques are invaluable for unambiguously assigning all 1H and 13C signals and confirming the connectivity of the molecular fragments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. It is a highly sensitive technique used to determine the molecular weight and elemental composition.

  • Advantages: High sensitivity, provides molecular weight and fragmentation patterns useful for confirming the presence of specific structural motifs.

  • Limitations: Does not provide direct information about the carbon-hydrogen framework or stereochemistry. Isomers can be difficult to distinguish.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. For N-cyclopropyltetrahydro-2H-pyran-4-amine, IR would show characteristic absorptions for the C-O-C ether linkage, the N-H bond of the secondary amine, and C-H bonds of the aliphatic rings.

  • Advantages: Quick and simple method for functional group identification.

  • Limitations: Provides limited information about the overall molecular structure. The "fingerprint region" can be complex and difficult to interpret for complete structural elucidation.

Experimental Protocols

Protocol for 13C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of N-cyclopropyltetrahydro-2H-pyran-4-amine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the spectrometer to ensure optimal resolution and sensitivity.

  • Data Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the solvent signal.

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of N-cyclopropyltetrahydro-2H-pyran-4-amine, integrating multiple spectroscopic techniques.

Structural Validation Workflow Structural Validation Workflow for N-cyclopropyltetrahydro-2H-pyran-4-amine Synthesis Synthesized Compound (N-cyclopropyltetrahydro-2H-pyran-4-amine) Purification Purification (e.g., Chromatography) Synthesis->Purification Initial_Analysis Initial Analysis Purification->Initial_Analysis NMR_Spectroscopy NMR Spectroscopy Initial_Analysis->NMR_Spectroscopy MS Mass Spectrometry Initial_Analysis->MS IR IR Spectroscopy Initial_Analysis->IR OneD_NMR 1D NMR (1H, 13C) NMR_Spectroscopy->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectroscopy->TwoD_NMR Structure_Proposal Propose Structure MS->Structure_Proposal IR->Structure_Proposal OneD_NMR->Structure_Proposal TwoD_NMR->Structure_Proposal Data_Integration Integrate All Spectroscopic Data Structure_Proposal->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation

Caption: Workflow for the structural validation of N-cyclopropyltetrahydro-2H-pyran-4-amine.

Inter-Technique Relationships

The synergy between different analytical techniques provides a robust and self-validating system for structural elucidation. The following diagram illustrates the complementary nature of these methods.

Spectroscopic Technique Relationships Complementary Nature of Spectroscopic Techniques C13_NMR 13C NMR (Carbon Framework) H1_NMR 1H NMR (Proton Environment & Connectivity) C13_NMR->H1_NMR Complementary TwoD_NMR 2D NMR (C-H & H-H Connectivity) C13_NMR->TwoD_NMR Confirmatory MS Mass Spec (Molecular Weight & Formula) C13_NMR->MS Corroborative IR IR Spec (Functional Groups) C13_NMR->IR Supportive H1_NMR->TwoD_NMR Confirmatory H1_NMR->MS Corroborative H1_NMR->IR Supportive

Caption: Relationships between different spectroscopic techniques for structural elucidation.

Conclusion

For the definitive structural validation of N-cyclopropyltetrahydro-2H-pyran-4-amine, 13C NMR spectroscopy stands out as a primary and indispensable tool, providing direct evidence of the carbon skeleton. However, a comprehensive and trustworthy validation relies on the integration of multiple spectroscopic techniques. The combination of 1D and 2D NMR, mass spectrometry, and IR spectroscopy creates a self-validating system that leaves no ambiguity in the final structural assignment, a critical step in the journey of a compound from the laboratory to potential therapeutic applications.

References

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Mezei, G., et al. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups. RSC Advances. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropylamine. NIST Chemistry WebBook. [Link]

Navigating the Scaffold Maze: A Comparative Guide to N-cyclopropyltetrahydro-2H-pyran-4-amine and its Peers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shift Towards Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the emphasis has decisively shifted from flat, aromatic molecules towards scaffolds possessing greater three-dimensionality (3D).[1] Saturated heterocycles have become central to this evolution, offering medicinal chemists a powerful toolkit to escape "flatland" and improve critical drug-like properties.[2][3][4] These cyclic systems, by virtue of their sp³-rich character, can enhance aqueous solubility, modulate lipophilicity, and provide defined vectors for substituent placement, thereby optimizing interactions within complex biological target sites.[1][5]

This guide provides an in-depth comparison of a particularly compelling scaffold, N-cyclopropyltetrahydro-2H-pyran-4-amine , against other commonly employed saturated heterocycles. We will dissect the unique contributions of its constituent parts—the tetrahydropyran (THP) ring and the N-cyclopropyl group—and provide supporting experimental data and protocols to ground our analysis in practical, verifiable science.

The Scaffolds Under Investigation

Our analysis focuses on comparing N-cyclopropyltetrahydro-2H-pyran-4-amine with structurally related motifs that a medicinal chemist might consider as alternatives. The choice of scaffold can profoundly impact a compound's potency, selectivity, and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

G cluster_main Primary Scaffold cluster_comparators Comparative Scaffolds main N-cyclopropyltetrahydro- 2H-pyran-4-amine piperidine N-Cyclopropyl- piperidine morpholine N-Cyclopropyl- morpholine oxetane N-Cyclopropyl- oxetan-3-amine

Figure 1: Key saturated heterocyclic scaffolds discussed in this guide.

Head-to-Head Comparison: Physicochemical Properties

The seemingly subtle changes between these scaffolds—substituting a carbon for an oxygen, or altering ring size—have significant consequences for key physicochemical parameters that govern a molecule's journey through the body. The N-cyclopropyl substituent is a constant in our primary comparisons to isolate the effect of the heterocyclic core.

PropertyN-cyclopropyl-THP-amineN-Cyclopropyl-piperidineN-Cyclopropyl-morpholineN-Cyclopropyl-oxetan-amineRationale & Expert Insights
Molecular Weight 141.21[6]125.22127.19113.16[7]The THP-amine has the highest MW of the core comparators. Oxetane offers a significant reduction, which is advantageous for maintaining "rule-of-five" compliance in larger molecules.
Calculated LogP 0.92[6]1.60.50.4The ether oxygen in the THP and morpholine rings significantly lowers lipophilicity compared to the all-carbon piperidine ring by acting as a hydrogen bond acceptor, often improving solubility.
Topological Polar Surface Area (TPSA) 21.26 Ų[6]12.03 Ų21.26 Ų21.26 ŲTPSA is a good predictor of passive molecular transport. The ether oxygen increases TPSA, which can improve solubility but may reduce cell permeability if TPSA becomes too high.
pKa (predicted) ~8.5 - 9.0~10.5 - 11.0~7.0 - 7.5~8.5 - 9.0This is a key differentiator. The electron-withdrawing nature of the cyclopropyl group lowers the basicity of the amine compared to simple alkyl groups (e.g., N-ethyl). The additional inductive effect of the ring oxygen in morpholine further reduces pKa. Lowering pKa below ~10 can reduce P-glycoprotein efflux and improve cell permeability.[8][9]
Hydrogen Bond Acceptors 2[6]122The oxygen atom provides an additional hydrogen bond acceptor site, which can be crucial for target binding and improving aqueous solubility.[1]
Hydrogen Bond Donors 1[6]111All scaffolds feature a secondary amine, providing a single hydrogen bond donor.

The Cyclopropyl Advantage: Enhancing Metabolic Stability

A primary reason for incorporating a cyclopropyl group, particularly attached to an amine, is to enhance metabolic stability.[10] The C-H bonds on a cyclopropane ring are shorter and stronger than those in standard alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8][11][12]

  • Blocking N-dealkylation: For many N-alkyl amines, N-dealkylation is a primary metabolic pathway leading to rapid clearance. The cyclopropyl group is highly resistant to this transformation.

  • Preventing α-carbon oxidation: Oxidation of the carbon atom alpha to the nitrogen is another common metabolic liability for piperidines and other cyclic amines.[13] While not completely immune, the cyclopropyl group often sterically shields this position or is simply less electronically favored for oxidation.

However, it is crucial to note that the cyclopropylamine motif is not a "magic bullet." In some contexts, it can undergo CYP-mediated oxidation to form reactive intermediates.[12] Therefore, experimental validation is non-negotiable.

G cluster_workflow Metabolic Stability Workflow A 1. Incubation Setup Test Compound + Liver Microsomes + NADPH (Cofactor) B 2. Time-Point Sampling Quench reaction at t=0, 5, 15, 30, 60 min with Acetonitrile (protein precipitation) A->B C 3. Sample Processing Centrifuge to pellet protein. Collect supernatant. B->C D 4. LC-MS/MS Analysis Quantify remaining parent compound vs. internal standard. C->D E 5. Data Analysis Plot ln(% remaining) vs. time. Calculate t½ and CLint. D->E

Figure 2: A typical experimental workflow for an in vitro metabolic stability assay.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a robust, self-validating system for assessing the metabolic stability of your compounds. The inclusion of positive controls (rapidly metabolized compounds like verapamil) is essential to validate the enzymatic activity of the microsome batch.

1. Materials & Reagents:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • Test Compounds & Positive Control (e.g., Verapamil) stock solutions (10 mM in DMSO)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

  • Centrifuge capable of handling 96-well plates

  • LC-MS/MS system

2. Experimental Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM. The final protein concentration should be between 0.5-1.0 mg/mL. Pre-warm this mix at 37°C for 5 minutes.

  • Prepare Compound Plate: In a separate 96-well plate, dilute the test compounds and positive control to an intermediate concentration. The final incubation concentration is typically 1 µM, and the final DMSO concentration must be kept low (<0.5%) to avoid inhibiting enzyme activity.

  • Initiate Reaction (t=0): Add the NADPH regenerating system to the pre-warmed microsome master mix to start the enzymatic reactions. Immediately transfer an aliquot of this complete reaction mix to a quenching plate containing cold ACN with internal standard. This serves as your zero time-point.

  • Incubation: Transfer the remaining reaction mix to the compound plate to initiate the metabolism of the test compounds. Place the plate in a shaking incubator at 37°C.

  • Time-Point Sampling: At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the incubation plate to corresponding wells in the quenching plate.

  • Protein Precipitation: Once all time points are collected, seal the quenching plate and vortex for 2 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge the quenching plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

3. Data Analysis & Interpretation:

  • Calculate % Remaining: Determine the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k .

  • Calculate Intrinsic Clearance (CLint): This value relates the rate of metabolism to the compound concentration and is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .

A longer half-life and lower intrinsic clearance indicate higher metabolic stability, a desirable property for many drug candidates.[14][15]

Synthesis and Practical Considerations

While a full synthetic review is beyond the scope of this guide, accessibility is a key factor for researchers. N-cyclopropyltetrahydro-2H-pyran-4-amine can be synthesized via reductive amination of tetrahydro-4H-pyran-4-one with cyclopropylamine.[16] Both starting materials are commercially available, making this scaffold highly accessible for discovery chemistry programs.[17] This straightforward synthesis is a significant practical advantage over more complex heterocyclic systems.[18][19]

Case Study: Application in Kinase Inhibition

The N-cyclopropyl-THP-amine motif has been successfully incorporated into potent inhibitors. For example, researchers developing inhibitors for TGF-β type I receptor (ALK5), a target for fibrotic diseases and cancer, utilized this very scaffold.[20] In their series, the THP moiety likely provides a favorable interaction with the solvent interface or a polar region of the binding pocket, while the N-cyclopropyl group contributes to metabolic stability and potentially fine-tunes the amine's orientation for optimal target engagement.[20]

Conclusion

N-cyclopropyltetrahydro-2H-pyran-4-amine is a highly valuable scaffold in modern medicinal chemistry that expertly blends the beneficial properties of two distinct chemical motifs.

  • The Tetrahydropyran Ring: Confers improved aqueous solubility and provides a key hydrogen bond acceptor without the high basicity of a piperidine.

  • The N-Cyclopropyl Group: Modulates amine pKa into a more favorable range for cell permeability and blocks common metabolic pathways, thereby increasing metabolic stability.[9][11]

When compared to its peers, N-cyclopropyl-THP-amine offers a compelling balance of properties. It avoids the higher lipophilicity of piperidines and the potentially too-low pKa of morpholines, presenting a "Goldilocks" solution for many drug design challenges. While no single scaffold is universally superior, the robust physicochemical and metabolic profile of N-cyclopropyltetrahydro-2H-pyran-4-amine, combined with its synthetic tractability, makes it an exceptional choice for researchers aiming to develop next-generation therapeutics with improved ADME properties.

References

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A Senior Application Scientist's Guide to Confirming the Purity of N-cyclopropyltetrahydro-2H-pyran-4-amine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" Behind Purity Analysis

N-cyclopropyltetrahydro-2H-pyran-4-amine is a crucial building block in contemporary drug discovery, serving as a versatile scaffold in the synthesis of complex pharmaceutical intermediates. Its unique three-dimensional structure, combining a cyclopropyl moiety and a tetrahydropyran ring, imparts desirable physicochemical properties to target molecules. However, the synthetic route to this amine can introduce a variety of impurities, including unreacted starting materials, intermediates, and reaction by-products.

The precise quantification of the purity of this key intermediate is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the reproducibility of downstream synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of N-cyclopropyltetrahydro-2H-pyran-4-amine, grounded in scientific principles and extensive field experience.

The Analytical Challenge: Taming the Amine

Analyzing small, polar, basic compounds like N-cyclopropyltetrahydro-2H-pyran-4-amine by reversed-phase (RP) HPLC presents a classic set of challenges.[1][2] The primary amine functionality is basic and, depending on the mobile phase pH, will be protonated. This positive charge can lead to strong, undesirable ionic interactions with residual acidic silanol groups present on the surface of standard silica-based stationary phases.[1][2] These interactions are the primary cause of common chromatographic problems:

  • Peak Tailing: Asymmetrical peaks that are broad and difficult to integrate accurately.

  • Poor Reproducibility: Shifting retention times and variable peak areas.

  • Low Efficiency: Reduced peak sharpness, which can mask the presence of closely eluting impurities.[1]

Therefore, a successful HPLC method must be deliberately designed to mitigate these "silanol effects."[1]

Comparative Analysis of HPLC Methodologies

To develop a robust purity assay, several HPLC approaches can be considered. The choice of method depends on the specific impurities expected and the desired analytical outcome (e.g., routine QC vs. in-depth impurity profiling). Here, we compare three common strategies.

Methodology Principle Advantages Disadvantages Best Suited For
A: RP-HPLC (Acidic pH) Separation on a C18 column using a mobile phase with an acidic modifier (e.g., 0.1% TFA or Formic Acid). The amine is fully protonated.Simple mobile phase preparation. Good solubility of the protonated amine.High potential for peak tailing due to silanol interactions.[2] Trifluoroacetic acid (TFA) can cause ion suppression if using LC-MS.Initial screening and methods where peak shape is not the primary concern.
B: RP-HPLC (High pH) Separation on a pH-stable column (e.g., Hybrid Silica C18) using a basic mobile phase (e.g., pH 10 with Ammonium Bicarbonate). The amine is in its neutral, free-base form.Excellent peak shape as silanol interactions are suppressed.[3] Increased retention of the neutral amine.Requires specialized, pH-stable columns. Mobile phase preparation is more complex. Potential for on-column degradation of some analytes.Robust, high-resolution purity analysis for QC and impurity profiling.
C: HILIC Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase and a high-organic mobile phase. Separation is based on partitioning into a water-enriched layer on the stationary phase surface.[4][5]Excellent retention for highly polar compounds that are poorly retained in RP-HPLC.[4][6] Orthogonal selectivity to RP-HPLC, useful for separating polar impurities.Can have longer equilibration times. Retention can be sensitive to mobile phase water content. Less intuitive for those accustomed to RP-HPLC.[1]Analysis of very polar impurities or as a confirmatory method with different selectivity.

Recommended Protocol: High-pH RP-HPLC for Purity Determination

This section provides a detailed, step-by-step protocol for the purity analysis of N-cyclopropyltetrahydro-2H-pyran-4-amine. This protocol is designed to be self-validating through the inclusion of rigorous system suitability testing, as mandated by pharmacopeial guidelines.[7][8]

Experimental Workflow Diagram

The overall analytical process is summarized in the workflow below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (pH 10 Buffer & ACN) B Prepare Standard Solution (e.g., 1.0 mg/mL) C Prepare Sample Solution (e.g., 1.0 mg/mL) D Equilibrate HPLC System (Minimum 10 column volumes) C->D E Perform System Suitability (SST Injections) D->E F Inject Sample Solutions (Duplicate Injections) E->F G Integrate Chromatograms F->G H Verify SST Compliance (Tailing, RSD, etc.) G->H I Calculate % Purity (Area Percent Normalization) H->I J J I->J Final Report

Caption: High-level workflow for HPLC purity analysis.

Materials and Instrumentation
  • HPLC System: A system capable of gradient elution with UV detection (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • Column: A high pH-stable C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Acetonitrile:Water.

  • Standard: N-cyclopropyltetrahydro-2H-pyran-4-amine reference standard of known purity.

  • Sample: Synthesized batch of N-cyclopropyltetrahydro-2H-pyran-4-amine.

Chromatographic Conditions
Parameter Value Rationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Detection UV at 210 nmAliphatic amines lack a strong chromophore; detection at low UV provides sensitivity.
Injection Vol. 5 µLSmall volume to prevent peak distortion from overloading.
Gradient 5% B to 95% B over 15 minA broad gradient to ensure elution of both polar and non-polar impurities.
Hold at 95% B for 5 minTo elute any strongly retained compounds.
Return to 5% B over 1 minRe-equilibration start.
Hold at 5% B for 4 minColumn re-equilibration before next injection.
Solution Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a core requirement of Good Manufacturing Practice (GMP) and is detailed in guidelines like USP <621>.[7][8][9]

  • Procedure: Make five replicate injections of the Standard Solution.

  • Acceptance Criteria:

Parameter Acceptance Limit Purpose
Tailing Factor (T) ≤ 1.5Measures peak symmetry. A value > 2 indicates significant tailing.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and pump.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Confirms the stability and precision of the pumping system.

No sample analysis is valid unless the system meets these criteria.[8]

Data Interpretation and Purity Calculation

The purity of the synthesized sample is determined using the area percent normalization method. This method assumes that all impurities have a similar detector response to the main component at the chosen wavelength.

  • Integration: Integrate all peaks in the sample chromatogram, excluding solvent front peaks.

  • Calculation:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Example Data Interpretation:

Peak Retention Time (min) Area % Area
Impurity 14.515,0000.15%
Main Peak 8.2 9,950,000 99.50%
Impurity 211.335,0000.35%
Total Area 10,000,000 100.00%
Calculated Purity 99.50%

Conclusion

Confirming the purity of N-cyclopropyltetrahydro-2H-pyran-4-amine requires a method that directly addresses the analytical challenges posed by its basic nature. While standard acidic RP-HPLC methods are a common starting point, they often fail to deliver the peak shape and robustness required for accurate quantification.[1][2] A method utilizing a high-pH stable column and a basic mobile phase effectively neutralizes the amine, mitigating unwanted silanol interactions and producing superior chromatography.[3] By coupling this optimized separation with rigorous, guideline-driven system suitability testing, researchers can have high confidence in the reported purity values, ensuring the quality and integrity of this critical synthetic building block.

References

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An In-Depth Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from N-cyclopropyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3] However, the therapeutic success of these agents is intrinsically linked to their selectivity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket, making the development of truly selective inhibitors a formidable challenge.[1][3] Off-target activity, or cross-reactivity, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology that enhances therapeutic efficacy.[4][5] Therefore, a rigorous and multi-faceted approach to profiling inhibitor cross-reactivity is not merely a regulatory requirement but a fundamental necessity for understanding a compound's mechanism of action and predicting its clinical behavior.

This guide focuses on a promising chemical scaffold, N-cyclopropyltetrahydro-2H-pyran-4-amine, which has served as a key building block in the synthesis of novel kinase inhibitors, including potent inhibitors of TGF-β type I receptor (ALK5).[6][7] We will provide a comprehensive framework for characterizing the selectivity of inhibitors derived from this scaffold, comparing state-of-the-art methodologies and offering insights into experimental design and data interpretation.

The Rationale for a Multi-Pronged Profiling Strategy

No single assay can fully capture the complex interactions of a kinase inhibitor within the cellular environment. A robust profiling strategy relies on orthogonal methods that validate findings and provide a holistic view of selectivity. We advocate for a tiered approach that begins with broad, cost-effective biochemical screens and progresses to more physiologically relevant cell-based and proteomic analyses. This strategy ensures that resources are focused on the most promising candidates while building a comprehensive understanding of their biological activity.

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Cellular Phosphorylation Assays (Western Blot / ELISA)

Principle: A direct way to measure a kinase inhibitor's effect in cells is to quantify the phosphorylation of a known downstream substrate. [8]This can be done using techniques like Western blotting or ELISA with phospho-specific antibodies.

Experimental Rationale: This method provides functional validation of kinase inhibition. If Compound-Pyr-01 inhibits ALK5, we expect to see a dose-dependent decrease in the phosphorylation of its direct substrate, SMAD2/3. This assay can also be used to investigate off-target effects; for example, by measuring phosphorylation of MK2 (a p38α substrate).

Advantages:

  • Functional Readout: Directly measures the functional consequence of kinase inhibition in a signaling pathway.

  • Uses Unmodified Cells: Can often be performed in relevant cancer cell lines without genetic modification.

Limitations:

  • Lower Throughput: Western blotting is not easily scalable for large-scale screening.

  • Requires Specific Antibodies: High-quality, validated phospho-specific antibodies are essential and not always available.

  • Indirect Effects: Changes in phosphorylation can be due to indirect network effects, not just direct inhibition of the kinase of interest.

Part 3: Unbiased, Proteome-Wide Profiling

While targeted assays are essential, unbiased methods are invaluable for discovering unexpected off-targets that might be missed by panel screens. [9][10]Chemical proteomics approaches map the interaction landscape of a compound across the expressed kinome.

KiNativ™ and Kinobeads® Platforms

Principle: These powerful chemoproteomic platforms identify and quantify kinase targets directly from native cell or tissue lysates. [11][12]* KiNativ™: Uses biotin-tagged, irreversible ATP/ADP probes that covalently label the active site of kinases. [13][14]In a competition experiment, cell lysates are treated with an inhibitor before adding the probe. The inhibitor protects its targets from being labeled. Labeled peptides are then enriched and quantified by mass spectrometry to determine which kinases were engaged by the inhibitor. [15][16]* Kinobeads®: Employs a cocktail of broad-spectrum kinase inhibitors immobilized on beads to "pull down" a large portion of the cellular kinome. [9][17]This is also a competition experiment where pre-incubation of the lysate with a free inhibitor prevents its targets from binding to the beads. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry.

Experimental Rationale: This is the ultimate step for in-depth selectivity profiling and is particularly useful for lead compounds nearing clinical development. It provides a comprehensive and unbiased view of all potential kinase interactions (and even some non-kinase ATP-binding proteins) in a complex biological sample. [9][11] Advantages:

  • Unbiased Discovery: Can identify completely unexpected off-targets. [10]* Physiologically Relevant: Assesses inhibitor binding to native kinases in their natural state and abundance. [13][15]* High Coverage: Modern methods can quantify hundreds of kinases simultaneously. [12][17] Limitations:

  • Technically Demanding: Requires specialized equipment (LC-MS/MS) and expertise in proteomics.

  • Lower Throughput: Not suitable for primary screening of large libraries.

  • Potential for Missed Targets: Some kinases may not be captured by the probes or beads used. [18]

Caption: A Tiered Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

Conclusion: Synthesizing the Data for a Complete Profile

Characterizing the cross-reactivity of novel kinase inhibitors, such as those derived from the N-cyclopropyltetrahydro-2H-pyran-4-amine scaffold, is a complex but essential undertaking. Relying on a single method is insufficient and can be misleading. The tiered, multi-platform approach outlined in this guide—starting with broad biochemical screens, progressing to targeted cell-based validation, and culminating in unbiased proteomic analysis—provides the most accurate and comprehensive understanding of a compound's selectivity. This rigorous evaluation is paramount for advancing safe and effective kinase inhibitors from the laboratory to the clinic, ultimately enabling the development of more precise and powerful targeted therapies.

References

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). National Institutes of Health.
  • Bantscheff, M., et al. (2011). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Journal of Proteome Research.
  • Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences.
  • Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology.
  • Klaeger, S. (2018). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM.
  • Principle of NanoBRET target engagement. (n.d.). ResearchGate. Retrieved from [Link]

  • Klaeger, S., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science.
  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
  • Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. (2011). Marketwire.
  • Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Xu, Q., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved from [Link]

  • ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. (2018). GlobeNewswire.
  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. Retrieved from [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology. Retrieved from [Link]

  • The KiNativ approach to kinase inhibitor profiling. (n.d.). ResearchGate. Retrieved from [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections. Retrieved from [Link]

  • NanoBRET™ Target Engagement for drug development. (n.d.). News-Medical.net. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Brown, N., et al. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. Retrieved from [Link]

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). National Institutes of Health.
  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2017). Future Medicinal Chemistry.
  • Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer. (n.d.). Thermo Fisher Scientific.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). Figshare. Retrieved from [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology.
  • Strategy toward Kinase-Selective Drug Discovery. (2023). National Institutes of Health. Retrieved from [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). International Journal of Molecular Sciences. Retrieved from [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. Retrieved from [Link]

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-cyclopropyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of laboratory chemicals are not mere regulatory hurdles; they are cornerstones of a responsible and ethical research environment. This guide provides a detailed, step-by-step framework for the safe disposal of N-cyclopropyltetrahydro-2H-pyran-4-amine (CAS No. 211814-16-3), a heterocyclic amine used in various research applications. The procedures outlined here are designed to provide essential safety and logistical information, ensuring that this compound is managed responsibly from acquisition to disposal.

The causality behind these protocols is simple: N-cyclopropyltetrahydro-2H-pyran-4-amine, like many amine compounds, possesses specific hazards that necessitate a meticulous disposal plan to protect both laboratory personnel and the environment. Adherence to these procedures is a self-validating system, ensuring compliance and safety.

Hazard Assessment and Initial Safety Precautions

Before initiating any disposal protocol, a thorough understanding of the chemical's hazards is paramount. N-cyclopropyltetrahydro-2H-pyran-4-amine is a hazardous substance and must be handled with appropriate care.

Known Hazards:

Based on available data, N-cyclopropyltetrahydro-2H-pyran-4-amine is associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Additionally, structurally similar amines are classified as corrosive materials. Therefore, it is prudent to treat N-cyclopropyltetrahydro-2H-pyran-4-amine as potentially corrosive until more specific data is available.

Immediate Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves (e.g., nitrile), splash goggles or safety glasses, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

  • Storage: Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area away from incompatible materials.

Segregation and Waste Classification

Proper segregation of chemical waste is a critical step in preventing dangerous reactions. N-cyclopropyltetrahydro-2H-pyran-4-amine waste must be kept separate from incompatible materials.

Incompatible Materials:

Based on the known reactivity of similar amine compounds, avoid mixing this waste with[2]:

  • Strong oxidizing agents

  • Strong acids

  • Acid chlorides

  • Reducing agents

The rationale for this segregation is to prevent violent reactions, the generation of toxic fumes, or other hazardous situations.

Waste Classification:

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of N-cyclopropyltetrahydro-2H-pyran-4-amine waste.

Experimental Protocol: Waste Collection and Containerization

  • Select a Compatible Container:

    • Use a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for amine waste.

    • Ensure the container has a secure, leak-proof cap.

    • Never use metal containers due to the potential for corrosion with amines.

  • Label the Waste Container:

    • As soon as the first drop of waste is added, label the container with the words "HAZARDOUS WASTE".

    • Clearly identify the contents: "N-cyclopropyltetrahydro-2H-pyran-4-amine". If it is a solution, list all components and their approximate percentages.

    • Indicate the associated hazards (e.g., "Toxic," "Irritant," and "Corrosive").

    • Include the date of initial waste accumulation.

  • Accumulate Waste Safely:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[3][4].

    • The container must be kept closed at all times, except when adding waste[3].

    • Ensure the SAA is away from drains and incompatible materials.

    • Regularly inspect the container for any signs of leakage or deterioration.

  • Arrange for Disposal:

    • Once the container is full (typically no more than 90% capacity to allow for expansion), or if waste has been accumulated for a predetermined period (often six to twelve months, depending on institutional policy), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor[5].

    • Do not attempt to dispose of this chemical down the drain or in regular trash[6][7].

Data and Workflow Visualization

To facilitate a clear understanding of the disposal process, the following table summarizes the key information, and the diagram illustrates the decision-making workflow.

Table 1: Summary of Disposal Parameters for N-cyclopropyltetrahydro-2H-pyran-4-amine

ParameterGuidelineRationale
Hazard Class Toxic, Irritant, Potentially CorrosiveBased on H-statements and data from similar compounds[1][2].
PPE Chemical-resistant gloves, safety goggles, lab coatTo prevent skin and eye contact[6].
Waste Container Labeled HDPE or glass with a sealed capEnsures chemical compatibility and prevents leaks.
Segregation Separate from acids, oxidizers, and reducing agentsTo avoid hazardous chemical reactions[2].
Storage Closed container in a designated SAACompliance with laboratory safety regulations[3][4].
Final Disposal Via licensed hazardous waste contractorEnsures environmentally sound and legally compliant disposal[5].

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for N-cyclopropyltetrahydro-2H-pyran-4-amine cluster_prep Preparation & Collection cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Identify Waste: N-cyclopropyltetrahydro- 2H-pyran-4-amine B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select & Label Compatible Container (HDPE or Glass) B->C D Place in Designated Satellite Accumulation Area (SAA) C->D E Add Waste to Container D->E F Keep Container Securely Closed E->F G Segregate from Incompatibles (Acids, Oxidizers) E->G H Inspect Container Weekly F->H I Container is Full (≤90%) or Time Limit Reached H->I J Contact EHS or Licensed Hazardous Waste Contractor I->J K Transfer Custody for Proper Disposal J->K

Caption: Workflow for the proper disposal of N-cyclopropyltetrahydro-2H-pyran-4-amine waste.

Spill and Decontamination Procedures

In the event of a spill, a prompt and appropriate response is crucial to mitigate risks.

For Minor Spills (manageable by lab personnel):

  • Alert Personnel: Notify others in the immediate area.

  • Control and Contain: If safe to do so, prevent the spread of the spill using absorbent materials like vermiculite or sand.

  • Absorb: Cover the spill with an inert absorbent material.

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (consult your SDS or EHS for recommendations), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

For major spills, evacuate the area and contact your institution's emergency response team immediately.

Decontamination of Empty Containers:

Empty containers that held N-cyclopropyltetrahydro-2H-pyran-4-amine must also be handled as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent that can dissolve the amine.

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected, depending on local regulations.

  • Deface Label: Completely remove or deface the original label.

  • Final Disposal: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of safety or compliance. Always prioritize consulting your institution's specific guidelines and the manufacturer's Safety Data Sheet as the ultimate sources of authority.

References

  • Angene Chemical (2025). Safety Data Sheet.
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  • Google (n.d.). Chemical Label: N-Cyclopropyltetrahydro-2H-pyran-4-amine.
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Mastering the Safe Handling of N-cyclopropyltetrahydro-2H-pyran-4-amine: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and drug development professional, the integrity of an experiment is intrinsically linked to the safety and precision of its execution. N-cyclopropyltetrahydro-2H-pyran-4-amine, a key building block in medicinal chemistry, demands a meticulous approach to handling. This guide provides an in-depth, procedural framework for the safe use of this compound, moving beyond a simple checklist to instill a foundational understanding of why these measures are critical. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the reliability of your research outcomes.

Understanding the Hazard Profile

N-cyclopropyltetrahydro-2H-pyran-4-amine (CAS No. 211814-16-3) is classified with several key hazards that dictate our handling strategy.[1][2] It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] Furthermore, it is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][3] The causality behind these classifications lies in the chemical reactivity of the amine group, which can interact with biological macromolecules, leading to irritation and toxicity. Therefore, our primary defense is the prevention of any direct contact with the body.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the most critical barrier between the researcher and potential chemical exposure. The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks being performed.

Primary Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place. All handling of N-cyclopropyltetrahydro-2H-pyran-4-amine, especially when dealing with the solid form or preparing solutions, must be conducted within a certified chemical fume hood.[4][5] This is crucial to minimize the inhalation of any dust, aerosols, or vapors.[4] The fume hood acts as the primary containment, drawing airborne contaminants away from the user.

A Multi-Layered Approach to Personal Protection

The following table outlines the mandatory PPE for handling this compound, grounded in standard laboratory practices for similar chemical entities.[4]

Protection Level Equipment Purpose & Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 standards are required to protect against splashes.[4] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing, to provide broader protection.[5][6]
Hand Protection Chemical-Resistant Gloves (Double-Gloved)Nitrile or neoprene gloves are recommended.[4] Given that all disposable gloves have a finite breakthrough time, double-gloving is a prudent measure to prevent skin contact.[5] It is imperative to consult the glove manufacturer’s compatibility chart for specific breakthrough times and to change gloves immediately upon suspected contact.[4][7]
Body Protection Laboratory CoatA long-sleeved lab coat must be worn and fully buttoned to protect the skin and personal clothing from contamination.[4][6] For tasks with a higher splash risk, a chemical-resistant apron worn over the lab coat is advised.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesShoes must fully cover the foot to offer protection from spills and falling objects.[5][8]
Respiratory Protection NIOSH-Approved RespiratorWhile a fume hood is the primary control, a NIOSH-approved respirator may be necessary for situations where engineering controls are insufficient or during spill clean-up.[6][7] The specific type of respirator will depend on a risk assessment of the procedure.[7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential for both safety and the integrity of the compound.

Pre-Handling Preparations
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[5]

  • Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and unobstructed.[5]

  • PPE Adornment: Don all required PPE as detailed in the table above before entering the designated handling area.[5]

Handling the Compound
  • Work Area: All manipulations should occur within a certified chemical fume hood.[4]

  • Weighing: If weighing the solid compound, perform this task on a balance located inside the fume hood or within a ventilated balance enclosure to contain any airborne particles.[5]

  • Solution Preparation: When preparing solutions, always add the compound to the solvent slowly. This minimizes the potential for splashing and aerosol generation.

  • General Hygiene: Avoid all direct contact with the chemical.[3] Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][8]

Storage

Proper storage is crucial for maintaining chemical stability and preventing accidental exposure. Store N-cyclopropyltetrahydro-2H-pyran-4-amine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][9][10]

Spill and Emergency Response

Preparedness is key to mitigating the impact of an accidental release.

Spill Cleanup
  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is significant or in a poorly ventilated area.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.[6]

  • Collection: Collect the absorbed or swept material into a designated, sealed hazardous waste container.[6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[6] All cleaning materials must be collected as hazardous waste.[6]

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][6] Remove any contaminated clothing.[3] Seek medical attention if irritation occurs or persists.[3]

  • Inhalation: Move the individual to fresh air.[3][9] If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Disposal Plan: Responsible Waste Management

The proper disposal of N-cyclopropyltetrahydro-2H-pyran-4-amine and any contaminated materials is a critical final step to ensure environmental and personal safety.

  • Waste Segregation: Do not mix this chemical waste with other waste streams unless compatibility is confirmed.[5]

  • Solid Waste: Collect unused compound and contaminated disposable items (e.g., gloves, pipette tips, absorbent pads) in a dedicated, clearly labeled hazardous waste container.[4][6]

  • Liquid Waste: Collect solutions containing the compound in a designated container for chemical waste.[6] This container should be clearly labeled with the full chemical name and associated hazards.[5]

  • Regulatory Compliance: All waste must be disposed of in accordance with applicable federal, state, and local regulations.[6][10]

Visualizing the Workflow

To provide a clear, at-a-glance summary of the operational and safety workflow, the following diagram illustrates the critical decision points and required actions when handling N-cyclopropyltetrahydro-2H-pyran-4-amine.

start Start: Handling N-cyclopropyltetrahydro- 2H-pyran-4-amine pre_handling Pre-Handling: Risk Assessment & Emergency Equipment Check start->pre_handling ppe Don Full PPE: - Goggles & Face Shield - Double Gloves (Nitrile) - Lab Coat pre_handling->ppe fume_hood Work in Certified Chemical Fume Hood ppe->fume_hood handling Handling Operations: - Weighing - Solution Prep fume_hood->handling storage Store Properly: Cool, Dry, Ventilated Tightly Sealed handling->storage disposal Dispose of Waste: - Segregate Waste - Label Containers - Follow Regulations handling->disposal spill Spill Occurs? handling->spill No handling->spill Yes decontaminate Decontaminate Work Area & Remove PPE end End decontaminate->end spill->decontaminate spill_response Spill Response: - Alert & Evacuate - Contain & Clean - Dispose as HazWaste spill->spill_response Yes spill_response->decontaminate

Caption: Operational and Safety Workflow for Handling N-cyclopropyltetrahydro-2H-pyran-4-amine.

By integrating these protocols into your laboratory's standard operating procedures, you foster a culture of safety that protects researchers and ensures the continued integrity of your vital work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.